1-Cyclopropyl-n-methylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-6-4-5-2-3-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPMCZWKUSUMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512946 | |
| Record name | 1-Cyclopropyl-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18977-45-2 | |
| Record name | 1-Cyclopropyl-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Cyclopropylmethyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-N-methylmethanamine
Abstract: 1-Cyclopropyl-N-methylmethanamine is a pivotal chemical intermediate, recognized for its utility as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The incorporation of the cyclopropylmethylamine moiety is a strategic design element in modern medicinal chemistry, often employed to enhance metabolic stability, modulate physicochemical properties, and impart conformational rigidity to bioactive compounds. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers and professionals in drug development.
Identification and Nomenclature
This compound, also known as (cyclopropylmethyl)methylamine, is a secondary amine featuring a cyclopropyl group attached to a methylaminomethyl fragment. It is most commonly handled and supplied as its hydrochloride salt to improve stability and ease of handling.
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) |
| IUPAC Name | This compound[1] | This compound;hydrochloride[2][3] |
| CAS Number | 18977-45-2[1][4] | 77335-18-3[2][3] |
| Molecular Formula | C₅H₁₁N[1][4] | C₅H₁₂ClN[3][5][6] |
| Molecular Weight | 85.15 g/mol [1][4] | 121.61 g/mol [3] |
| SMILES | CNCC1CC1[1][4] | CNCC1CC1.Cl[3] |
| InChIKey | BFPMCZWKUSUMKE-UHFFFAOYSA-N[1] | ORQVLOOOUXHZEJ-UHFFFAOYSA-N[2] |
| Synonyms | (Cyclopropylmethyl)methylamine, N-Methylcyclopropanemethylamine[1] | Cyclopropylmethyl-methyl-amine hydrochloride[3] |
Physicochemical Properties
The free base of this compound is a flammable liquid, while its hydrochloride salt is a solid. The unique strained three-membered ring of the cyclopropyl group significantly influences the molecule's conformation and electronic properties.
| Property | Value (Computed/Reported) |
| Appearance | Liquid (Free Base), Solid (HCl Salt) |
| Hydrogen Bond Donor Count | 1 (Free Base), 2 (HCl Salt)[3] |
| Hydrogen Bond Acceptor Count | 1[3] |
| Rotatable Bond Count | 2[3] |
| Topological Polar Surface Area | 12 Ų[1][3] |
Spectroscopic Characterization
Confirming the identity and purity of this compound is crucial. The following are the expected spectroscopic characteristics based on its structure.[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show four distinct signal regions.
-
A singlet corresponding to the three protons of the N-methyl group.
-
A doublet for the two protons of the methylene (-CH₂-) bridge, split by the adjacent methine proton of the cyclopropyl ring.
-
A complex multiplet for the single methine proton (-CH-) of the cyclopropyl ring.
-
Two distinct multiplets for the four diastereotopic methylene protons (-CH₂-) of the cyclopropyl ring in the upfield region.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display four unique signals corresponding to:
-
The N-methyl carbon.
-
The bridge methylene carbon.
-
The cyclopropyl methine carbon.
-
The cyclopropyl methylene carbons (may appear as one or two signals depending on symmetry and solvent).
-
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorptions.
-
C-H stretching vibrations for the aliphatic and cyclopropyl groups just below 3000 cm⁻¹.
-
N-H stretching for the protonated amine salt in the region of 2700-3000 cm⁻¹ (broad).
-
A C-N stretching vibration in the 1250-1020 cm⁻¹ region.
-
-
MS (Mass Spectrometry): For the free base, the electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 85.15. Common fragmentation patterns would include the loss of a methyl group or cleavage adjacent to the nitrogen atom.
Synthesis and Purification
This compound can be synthesized via several routes. A common and scalable method is the reductive amination of cyclopropyl methyl ketone.[9]
Caption: Workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of methylamine (1.1 eq, typically as a solution in a solvent). The reaction can be catalyzed by a mild acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise, ensuring the temperature remains below 20°C.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC/LC-MS analysis indicates the consumption of the imine. Quench the reaction by the slow addition of water.
-
Extraction: Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amine can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the final product with high purity.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by its secondary amine functionality and the unique properties of the cyclopropyl ring.
-
Nucleophilicity of the Amine: The secondary amine is a potent nucleophile and a moderate base. It readily participates in standard amine chemistries, such as:
-
C(sp³)–H Activation of the Cyclopropyl Ring: In modern organic synthesis, the amine moiety serves as an effective directing group for transition-metal-catalyzed C–H activation. Palladium-catalyzed reactions, in particular, have enabled the enantioselective functionalization of the typically inert C(sp³)–H bonds on the cyclopropyl ring.[10][11] This strategy allows for the direct installation of aryl, carbonyl, and other functional groups, providing a powerful method for rapidly building molecular complexity from a simple starting material.[12][13][14] This transformation is exceptionally valuable for synthesizing libraries of drug candidates.
Caption: Logical relationship in Pd-catalyzed C-H functionalization using the amine as a directing group.
Significance in Medicinal Chemistry
The cyclopropyl group is not merely a passive structural element; it is a "bioisostere" for other groups and a modulator of molecular properties. Its inclusion in drug candidates, often via building blocks like this compound, is a deliberate strategy to overcome common drug development hurdles.[15]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes. This increased bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life and reduce the formation of potentially reactive metabolites.[16]
-
Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring restricts the number of available conformations of the molecule. This can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.[15]
-
Modulation of pKa and Lipophilicity: The unique electronic properties of the cyclopropyl ring can subtly alter the basicity (pKa) of the adjacent amine and influence the overall lipophilicity (logP) of the molecule, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[15]
-
Structural Motif in Bioactive Molecules: The cyclopropylmethylamine scaffold is found in numerous approved drugs and clinical candidates, highlighting its acceptance and utility in generating molecules with desirable biological activity.[12][13][17]
Safety and Handling
Proper handling of this compound and its salts is essential due to their potential hazards.
| Compound Form | GHS Pictograms | Hazard Statements |
| Free Base | Danger | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[1][4] |
| HCl Salt | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][18] |
Recommended Safety Precautions:
-
Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood to minimize inhalation exposure.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[20][21]
-
Handling (Free Base): Keep away from heat, sparks, open flames, and other ignition sources.[21][22] Ground all equipment to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[19][21]
-
Spill Response: In case of a spill, evacuate the area. For the liquid free base, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust if handling the solid salt.[19]
Conclusion
This compound is a high-value chemical entity whose utility extends far beyond that of a simple amine. Its unique combination of a nucleophilic center and a metabolically robust, conformationally constrained cyclopropyl ring makes it an indispensable tool for medicinal chemists. An understanding of its synthesis, reactivity, and the strategic advantages it confers is essential for professionals engaged in the design and development of next-generation therapeutics.
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- (Cyclopropylmethyl)methylamine | C5H11N.
- (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN.
- Palladium(II)-Catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines.
- Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines.
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- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
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An In-depth Technical Guide to 1-Cyclopropyl-n-methylmethanamine (CAS No. 18977-45-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Cyclopropyl-n-methylmethanamine, a versatile building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Physicochemical Properties
This compound, with the CAS number 18977-45-2, is a cyclic amine that has garnered significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique structural features, particularly the presence of a strained cyclopropane ring, impart valuable properties that are highly sought after in the design of novel therapeutic agents.[1][2]
| Property | Value | Source |
| CAS Number | 18977-45-2 | [3][4][5][6][7][8] |
| Molecular Formula | C5H11N | [3][5][7][8] |
| Molecular Weight | 85.15 g/mol | [3][5][7][8] |
| Boiling Point | 85.7 ± 8.0 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| SMILES | CNCC1CC1 | [4][7][8] |
| InChI Key | BFPMCZWKUSUMKE-UHFFFAOYSA-N | [7][8] |
The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group is a valuable substituent in drug design for several reasons. Its rigid structure can help to lock a molecule into a specific conformation, which can lead to enhanced binding affinity for its biological target.[9][10] The strained three-membered ring also influences the electronic properties of the molecule, which can impact its reactivity and metabolic stability.[1][2][11] Specifically, the high C-H bond dissociation energy within the cyclopropyl ring can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for drug-drug interactions.[9][10][11]
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method is the reductive amination of cyclopropanecarboxaldehyde with methylamine. This two-step, one-pot reaction is often preferred in industrial settings due to its scalability and the use of readily available starting materials.[12]
Illustrative Synthesis Workflow: Reductive Amination
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A Comprehensive Guide to the IUPAC Nomenclature, Properties, and Synthesis of N-Methyl-1-cyclopropylmethanamine
Executive Summary
In the precise world of chemical research and pharmaceutical development, unambiguous molecular identification is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a universal language for this purpose. This guide offers an in-depth analysis of the compound commonly known as (Cyclopropylmethyl)methylamine, systematically deriving its correct IUPAC name. We will deconstruct the nomenclature rules for secondary amines, apply them to this specific molecule, and explore alternative valid names. Furthermore, this document provides a summary of its key physicochemical properties, a detailed, field-proven protocol for its synthesis via reductive amination, and a discussion of its relevance as a structural motif in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's fundamental chemical identity and synthesis.
Foundational Principles of IUPAC Nomenclature for Secondary Amines
Before dissecting the target molecule, it is crucial to understand the systematic approach IUPAC employs for naming secondary amines (R-NH-R'). The nomenclature is built upon a logical hierarchy that identifies a primary parent structure and treats all other attached groups as substituents.
The core principles are as follows:
-
Identification of the Parent Chain: For acyclic secondary amines, the longest carbon chain or the principal ring system attached directly to the nitrogen atom is designated as the parent alkane. The amine functional group is indicated by changing the "-e" suffix of the parent alkane to "-amine".[1][2]
-
Designation of N-Substituents: The other alkyl or aryl group(s) attached to the nitrogen atom are treated as substituents. To indicate that these groups are bonded to the nitrogen rather than the carbon backbone, their name is prefixed with an italicized "N-".[2][3]
-
Alphabetical Ordering: When multiple different groups are attached to the nitrogen (in tertiary amines) or when there are substituents on both the nitrogen and the carbon backbone, all substituents are listed in alphabetical order.[2]
This systematic approach ensures that a complex structure can be translated into a unique, universally understood name.
Systematic IUPAC Name Derivation for (Cyclopropylmethyl)methylamine
The structure is a secondary amine with a methyl group and a cyclopropylmethyl group attached to the nitrogen atom. Following the IUPAC guidelines provides a clear path to its systematic name.
Step-by-Step Derivation
-
Identify the Functional Group: The central feature is a nitrogen atom bonded to two carbon groups and one hydrogen, classifying it as a secondary amine .
-
Identify the Nitrogen-Bound Groups: The two groups are:
-
A methyl group (-CH₃)
-
A cyclopropylmethyl group (-CH₂-C₃H₅)
-
-
Determine the Parent Structure: According to IUPAC rules, the larger group attached to the nitrogen forms the basis of the parent name.[1] The cyclopropylmethyl group contains a one-carbon chain (the methylene bridge) plus the three-carbon ring. The longest continuous carbon chain attached to the nitrogen is the single methylene (-CH₂) carbon. Therefore, the parent amine is methanamine .
-
Name the Substituents:
-
The methyl group is attached to the nitrogen, so it is named N-methyl .[2]
-
The cyclopropyl ring is attached to the single carbon of the methanamine parent chain. As this is the only carbon, it is designated as position 1. This substituent is therefore named 1-cyclopropyl .
-
-
Assemble the Full IUPAC Name: The substituents are listed alphabetically ("cyclopropyl" before "methyl"). Combining these components yields the definitive IUPAC name:
1-Cyclopropyl-N-methylmethanamine
An alternative, and also widely accepted, IUPAC name is N-Methylcyclopropanemethanamine .[4] In this construction, "cyclopropanemethanamine" is treated as the parent molecule (a cyclopropane ring with an aminomethyl substituent), and the methyl group is located on the nitrogen atom. Both names accurately describe the molecule and are considered correct.
Visualizing the Nomenclature
The following diagram illustrates the components of the IUPAC name based on the molecular structure.
Caption: Structural breakdown for IUPAC name derivation.
Physicochemical Properties
A summary of key identifiers and computed physical properties for this compound is crucial for laboratory use, regulatory submissions, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 18977-45-2 | Santa Cruz Biotechnology, PubChem[4][5] |
| Molecular Formula | C₅H₁₁N | Sigma-Aldrich |
| Molecular Weight | 85.15 g/mol | PubChem[4] |
| SMILES | CNCC1CC1 | Advanced ChemBlocks, Sigma-Aldrich |
| InChIKey | BFPMCZWKUSUMKE-UHFFFAOYSA-N | PubChem[4] |
| Topological Polar Surface Area | 12 Ų | PubChem[4] |
| XLogP3-AA (LogP) | 0.5 | PubChem[4] |
Synthesis Protocol: Reductive Amination of Cyclopropanecarboxaldehyde
The synthesis of secondary amines is a cornerstone of organic chemistry, with reductive amination being one of the most robust and widely employed methodologies. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mild nature and tolerance of a wide range of functional groups.
Experimental Workflow Diagram
Caption: Step-wise workflow for synthesis via reductive amination.
Detailed Step-by-Step Methodology
Reagents and Equipment:
-
Cyclopropanecarboxaldehyde
-
Methylamine (e.g., 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclopropanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Add the methylamine solution (1.1 eq) dropwise while stirring. Stir the resulting mixture at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and prevent side reactions.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Self-Validation Note: The addition should be slow to safely manage the gas evolution (hydrogen) that occurs from the decomposition of the excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM.
-
Purification: Combine all organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure this compound.
Relevance in Medicinal Chemistry and Drug Development
The cyclopropylmethyl motif is a privileged structure in modern medicinal chemistry. Its incorporation into drug candidates is a strategic choice driven by several key benefits:
-
Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug molecule.
-
Conformational Rigidity: The rigid three-membered ring restricts the conformational freedom of the molecule. This can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.
-
Potency and Lipophilicity Modulation: The small, lipophilic nature of the cyclopropyl group can be used to fine-tune the overall physicochemical properties of a lead compound, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
Therefore, this compound serves as a valuable and readily accessible building block for the synthesis of more complex pharmaceutical agents that leverage these desirable properties.
Conclusion
The correct and systematic IUPAC name for the compound (Cyclopropylmethyl)methylamine is This compound , with N-Methylcyclopropanemethanamine being an equally valid alternative. A rigorous application of IUPAC rules, centered on identifying the parent methanamine chain and its N- and C1-substituents, provides an unambiguous chemical identifier. Understanding this nomenclature is foundational for clear scientific communication. The compound's straightforward synthesis via reductive amination and the valuable properties imparted by its cyclopropylmethyl moiety make it a significant building block for professionals in chemical synthesis and drug discovery.
References
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An In-depth Technical Guide to 1-Cyclopropyl-N-methylmethanamine: Synthesis, Characterization, and Application
Abstract
1-Cyclopropyl-N-methylmethanamine is a pivotal chemical building block in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the strained cyclopropyl ring, make it a valuable moiety for designing novel therapeutic agents with enhanced metabolic stability, potency, and optimized pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, scalable synthesis protocols, robust analytical characterization methods, and critical safety considerations. Furthermore, it explores the rationale behind its frequent incorporation into drug candidates, offering field-proven insights for professionals in pharmaceutical research and development.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropyl group, while deceptively simple, is a powerful tool in drug design. Its incorporation into a molecule introduces conformational rigidity, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity to its target and increasing potency.[1] The strained C-C bonds of the cyclopropane ring possess enhanced π-character and contribute to unique electronic properties.[1] Moreover, the C-H bonds are stronger than those in typical alkanes, rendering the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This increased metabolic stability is a highly desirable attribute in drug development, often leading to improved bioavailability and a longer plasma half-life.[2] this compound serves as a key precursor that introduces this advantageous cyclopropylmethylamine scaffold into more complex molecules.[3][4]
Physicochemical and Structural Properties
A precise understanding of the fundamental properties of a chemical entity is the bedrock of its effective application. All quantitative data are summarized in Table 1 for clarity and rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | (Cyclopropylmethyl)methylamine, N-Methylcyclopropanemethylamine | N/A |
| CAS Number | 18977-45-2 | N/A |
| Molecular Formula | C₅H₁₁N | N/A |
| Molecular Weight | 85.15 g/mol | N/A |
| Boiling Point | 85.7 ± 8.0 °C at 760 mmHg | N/A |
| Density | 0.9 ± 0.1 g/cm³ | N/A |
Synthesis and Manufacturing Pathway: Reductive Amination
For both laboratory-scale synthesis and industrial-scale manufacturing, reductive amination stands out as the most efficient and versatile method for preparing this compound. This strategy involves the reaction of a carbonyl compound (cyclopropanecarboxaldehyde) with an amine (methylamine) to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.[5][6][7]
The choice of a one-pot reaction is deliberate; it avoids the isolation of the often-unstable imine intermediate, leading to higher overall yields and operational simplicity. The selection of sodium triacetoxyborohydride (STAB) as the reducing agent is critical. Unlike stronger reducing agents like sodium borohydride, STAB is mild enough to not reduce the starting aldehyde, selectively reducing the protonated imine intermediate.[5] This chemoselectivity is paramount for a clean reaction profile.
Diagram: General Synthesis Workflow
Caption: Reductive amination workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Vessel Preparation : To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add cyclopropanecarboxaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or methanol.[5]
-
Amine Addition : Add a solution of methylamine (1.1 eq, typically as a solution in THF or ethanol) to the flask.
-
Imine Formation : Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate the formation of the iminium ion intermediate.[5] Stir the mixture at room temperature for 30-60 minutes.
-
Reduction : Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any potential exotherm. Stir the reaction for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.
-
Quench and Workup : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of this compound is crucial. A multi-pronged analytical approach combining spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Diagram: Analytical QC Workflow
Caption: A comprehensive workflow for the analytical quality control of the final product.
Spectroscopic Methods: NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the definitive technique for structural elucidation.[8]
-
¹H NMR : The spectrum of this compound is expected to show highly characteristic upfield signals for the cyclopropyl protons. Due to the ring's magnetic anisotropy, these protons are shielded and typically appear between 0.0 and 1.0 ppm.[9] The methine proton (-CH-) will be further downfield, coupled to the adjacent methylene protons. The N-methyl group will appear as a singlet around 2.2-2.5 ppm, and the methylene bridge (-CH₂-N) will be a doublet in a similar region.
-
¹³C NMR : The carbon signals for the cyclopropyl ring are also uniquely upfield, typically appearing between 3 and 15 ppm.[9][10] The methylene bridge carbon and the N-methyl carbon will appear further downfield in the aliphatic region.[10]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the preferred method for assessing purity and identifying volatile impurities. The amine is volatile enough for GC analysis.[11][12]
-
Mass Spectrum : Under electron ionization (EI), the compound will fragment to produce a characteristic pattern. The molecular ion peak (M⁺) at m/z = 85 would be expected, along with other fragments corresponding to the loss of methyl or cyclopropyl groups.
-
Chromatographic Methods: HPLC
While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) can be used as an orthogonal method to detect non-volatile impurities. A significant challenge with aliphatic amines is their lack of a UV chromophore, making detection difficult.[13]
-
Causality of Method Choice : To overcome the detection challenge, two primary strategies are employed:
-
Pre-column Derivatization : The amine is reacted with a tagging agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) that attaches a strongly UV-absorbing or fluorescent group.[13] This allows for highly sensitive detection. This is the gold-standard approach for achieving low detection limits.
-
Universal Detection : Methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used, which do not require a chromophore. However, these methods are generally less sensitive than derivatization-based UV or fluorescence detection.
-
Experimental Protocol: HPLC Purity (via Derivatization)
-
Sample Preparation : Prepare a standard solution of the amine in a suitable solvent (e.g., acetonitrile).
-
Derivatization : In a vial, mix the amine solution with a borate buffer (pH ~9-10) and an excess of the derivatizing agent (e.g., FMOC-Cl in acetone). Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.[13]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water and acetonitrile (both often containing a modifier like 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to the absorbance maximum of the derivatized product (e.g., ~265 nm for FMOC derivatives).
-
-
Analysis : Inject the derivatized sample and integrate the peak areas to determine purity as a percentage of the total area.
Safety, Handling, and Storage
This compound, like many aliphatic amines, requires careful handling. It should be treated as a flammable liquid that can cause skin and eye irritation or burns.[14]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[15][16]
-
Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14] Use non-sparking tools and ground all equipment to prevent static discharge, as vapors may form explosive mixtures with air.[15]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[14]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, seeking immediate medical attention.[14][15]
-
Skin : Wash off immediately with plenty of soap and water; remove contaminated clothing.[15]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical help.[14]
-
Conclusion: A Validated Asset in Drug Discovery
This compound is more than a simple amine; it is a strategically validated building block for modern drug discovery. Its utility is grounded in the proven ability of the cyclopropyl moiety to confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as enhanced metabolic stability and potency.[1][2] A thorough understanding of its synthesis via robust methods like reductive amination, coupled with comprehensive analytical characterization, ensures its reliable and effective application. By adhering to strict safety protocols, researchers can confidently leverage this versatile compound to accelerate the development of next-generation therapeutics.
References
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1-Cyclopropyl-n-methylmethanamine NMR data
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-Cyclopropyl-N-methylmethanamine
Introduction
This compound (CAS No: 18977-45-2) is a small molecule of significant interest in medicinal chemistry and drug development due to the presence of the cyclopropyl ring, a common motif in pharmacologically active compounds.[1] The unique steric and electronic properties of the cyclopropyl group can confer favorable metabolic stability and binding affinity. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for the unambiguous characterization of such molecules in solution.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the NMR data for this compound. We will delve into the interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectra, explain the causality behind spectral features, and provide field-proven protocols for data acquisition.
Part 1: ¹H NMR Spectral Analysis: Decoding the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict distinct signals for the cyclopropyl, methylene, N-methyl, and amine protons.
Structural Overview and Proton Assignments
To facilitate discussion, the protons in the molecule are systematically labeled as shown below.
Caption: Molecular structure of this compound with proton labeling.
Chemical Shifts and Multiplicities
The strained, three-membered ring of the cyclopropyl group exhibits a significant ring-current effect, causing its attached protons (H¹, H², H³) to be highly shielded and appear in the upfield region of the spectrum, typically between 0.0 and 1.0 ppm.[2][3] The protons on the methylene (H⁴) and methyl (H⁶) groups directly attached to the nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen, placing their signals further downfield.[4] The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.[4][5][6]
The complex spin-spin coupling within the rigid cyclopropyl ring results in intricate multiplets for H¹, H², and H³. The methylene protons (H⁴) are split by the adjacent methine proton (H¹), and the N-methyl protons (H⁶) typically appear as a singlet.
Data Summary: ¹H NMR
The following table summarizes the expected ¹H NMR data, synthesized from spectral databases and established principles.[3][7][8]
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H¹ | ~0.8 - 1.1 | Multiplet (m) | 1H | - | Cyclopropyl CH |
| H², H³ | ~0.0 - 0.5 | Multiplet (m) | 4H | - | Cyclopropyl CH₂ |
| H⁴ | ~2.3 - 2.5 | Doublet (d) | 2H | ~6-7 | CH₂-N |
| H⁶ | ~2.4 - 2.6 | Singlet (s) | 3H | - | N-CH₃ |
| N-H | ~1.0 - 3.0 (variable) | Broad Singlet (br s) | 1H | - | Amine N-H |
Part 2: ¹³C NMR and DEPT-135 Analysis: Mapping the Carbon Skeleton
While ¹H NMR reveals the proton environment, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Combining this with a DEPT-135 experiment allows for the definitive identification of methyl (CH₃), methylene (CH₂), and methine (CH) carbons.
Chemical Shifts and DEPT-135 Phasing
Similar to their proton counterparts, the carbons of the cyclopropyl ring (C1, C2, C3) are significantly shielded and appear at high field (typically <15 ppm).[9][10] The methylene carbon (C4) and methyl carbon (C6) attached to the nitrogen are deshielded and resonate further downfield.[4]
A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing carbon types.[11][12] In a DEPT-135 spectrum:
-
CH₃ (methyl) signals appear as positive peaks.
-
CH₂ (methylene) signals appear as negative peaks.
-
CH (methine) signals appear as positive peaks.
-
Quaternary carbons (C) are absent.
This technique provides an unambiguous method to differentiate the cyclopropyl CH₂ carbons from the CH carbon.[13][14]
Data Summary: ¹³C NMR and DEPT-135
| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| C1 | ~10 - 15 | Positive (+) | Cyclopropyl CH |
| C2, C3 | ~3 - 8 | Negative (-) | Cyclopropyl CH₂ |
| C4 | ~55 - 60 | Negative (-) | CH₂-N |
| C6 | ~35 - 40 | Positive (+) | N-CH₃ |
Part 3: 2D NMR Correlation: Assembling the Puzzle
For complete and confident structural assignment, two-dimensional (2D) NMR experiments are indispensable. COSY and HSQC spectra reveal connectivity, linking the proton and carbon data into a single, coherent structure.
COSY (¹H-¹H Correlation Spectroscopy)
A COSY spectrum identifies protons that are spin-coupled to each other, typically through two or three bonds.[15][16][17] Off-diagonal cross-peaks connect the signals of coupled protons. For this compound, we expect to see:
-
A cross-peak between the cyclopropyl methine proton (H¹) and the adjacent methylene protons (H⁴).
-
Complex cross-peaks between the cyclopropyl protons (H¹, H², H³), confirming the ring system.
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC spectrum correlates each proton with the carbon atom it is directly attached to.[18][19] Each cross-peak in the 2D plot represents a one-bond C-H connection. This experiment is the final step in assigning every proton to its corresponding carbon, confirming the assignments made from 1D spectra. For example, the HSQC will show a clear correlation between the signal at ~2.4 ppm in the ¹H dimension and the signal at ~57 ppm in the ¹³C dimension, definitively assigning them to the C4-H⁴ group.
Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.
Part 4: Experimental Protocols for High-Quality Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Sample Preparation
-
Analyte Weighing: For a standard 5 mm NMR tube, accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[20][21] Small molecules require less material for ¹H detection but more for the less sensitive ¹³C nucleus.[22]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[23][24] CDCl₃ is a common choice for small organic molecules. For amines, the choice of solvent can significantly affect the chemical shift and line shape of the N-H proton; aprotic solvents like DMSO-d₆ can result in sharper N-H signals by reducing the rate of proton exchange.[25][26]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[20]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[22][24]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly near the top with a permanent marker. Do not use paper labels or tape, which can interfere with the sample spinning in the spectrometer.[24]
Recommended Instrumental Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64. Sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. Allows for near-complete relaxation of protons, ensuring accurate integration.
-
Spectral Width (SW): ~16 ppm. Centered around 6-7 ppm to encompass all expected signals.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or higher. More scans are needed due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[20]
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): ~240 ppm. To cover the full range of organic carbon chemical shifts.
-
-
DEPT-135, COSY, HSQC:
-
These experiments should be run using standard, pre-optimized parameter sets available in the spectrometer's software library (e.g., Bruker's 'dept135', 'cosygpmf', 'hsqcedetgpsisp2.3'). Default parameters are typically robust and provide excellent results for small molecules.
-
Conclusion
The comprehensive NMR analysis of this compound is a clear demonstration of modern spectroscopy's power in structural science. Through a logical progression from 1D ¹H and ¹³C experiments to advanced 2D correlation techniques like COSY and HSQC, every proton and carbon atom can be assigned with high confidence. The characteristic upfield shifts of the cyclopropyl moiety and the deshielding effects of the amine group provide a unique spectral fingerprint. The protocols and interpretations detailed in this guide serve as a robust framework for researchers and scientists engaged in the synthesis and characterization of novel chemical entities.
References
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An In-depth Technical Guide to 1-Cyclopropyl-n-methylmethanamine Hydrochloride for Advanced Drug Discovery
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the structural motifs that have garnered significant attention, the cyclopropyl group stands out for its unique conformational rigidity and metabolic stability.[1] 1-Cyclopropyl-n-methylmethanamine hydrochloride, a key building block, embodies these desirable characteristics and has emerged as a valuable component in the synthesis of sophisticated therapeutic agents, most notably in the burgeoning field of targeted protein degradation.[1][2][3][4][5][6][7][8][9][10][11][12]
This technical guide provides a comprehensive overview of this compound hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, analytical characterization, and its pivotal role as a building block in the design of next-generation therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties and Structural Elucidation
This compound hydrochloride is a secondary amine salt with a unique combination of a strained cyclopropyl ring and a methyl-substituted aminomethyl group. This structure imparts a specific set of physical and chemical properties that are summarized in the table below.
| Property | Value | Source |
| CAS Number | 77335-18-3 | [13][14][15] |
| Molecular Formula | C5H12ClN | [13][14][15] |
| Molecular Weight | 121.61 g/mol | [14][15] |
| Appearance | White to off-white solid | Generic supplier data |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Inferred from structure |
| Melting Point | Not consistently reported, expected to be a crystalline solid with a defined melting point | Generic supplier data |
| Boiling Point | Not applicable (decomposes) | Inferred from structure |
Chemical Structure
The chemical structure of this compound hydrochloride is fundamental to its utility. The hydrochloride salt form enhances its stability and water solubility compared to the free base.[16][17][18]
Caption: Chemical structure of this compound hydrochloride.
Synthesis and Purification
The synthesis of this compound hydrochloride can be efficiently achieved through a reductive amination pathway. This common and robust method involves the reaction of cyclopropanecarboxaldehyde with N-methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine. The final step involves the formation of the hydrochloride salt.
Experimental Protocol: Reductive Amination
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of N-methylamine (1.1 eq, typically as a solution in a solvent like THF or water) dropwise at room temperature.
-
The reaction mixture is stirred for 1-2 hours to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB) in portions. STAB is often preferred for its milder nature and selectivity.[13]
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
Step 3: Work-up and Salt Formation
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
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The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The cyclopropylamine moiety, a small, strained carbocycle fused to a primary amine, has emerged as a privileged structural motif in contemporary drug discovery. Its unique stereoelectronic properties impart profound effects on the physicochemical and pharmacological profiles of drug candidates. This guide provides a comprehensive technical overview of the strategic application of cyclopropylamines in medicinal chemistry. We will delve into the synthetic accessibility of this scaffold, explore its impact on metabolic stability and target engagement, and present its role as a versatile bioisostere. Through detailed experimental protocols, mechanistic insights, and illustrative case studies, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical tools to effectively leverage the cyclopropylamine scaffold in the design of next-generation therapeutics.
The Allure of the Strained Ring: Physicochemical and Conformational Properties
The three-membered ring of cyclopropylamine is characterized by significant ring strain, with C-C-C bond angles compressed to approximately 60° from the ideal 109.5° for sp³ hybridized carbons.[1] This strain endows the cyclopropyl group with unique electronic and conformational properties that are highly advantageous in drug design. The C-C bonds possess enhanced π-character, and the C-H bonds are shorter and stronger than those in acyclic alkanes.[2] These features contribute to a rigid, conformationally constrained structure that can reduce the entropic penalty upon binding to a biological target.[2]
The introduction of a cyclopropylamine moiety can significantly influence a molecule's key physicochemical properties, including its basicity (pKa), lipophilicity (logP), and solubility. These parameters are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility |
| Cyclopropylamine | 57.09 | 9.02 | 0.33 | Miscible | |
| Tranylcypromine | 133.19 | 8.2 | 1.8 | 5.8 mg/mL | |
| Ciprofloxacin | 331.34 | 6.09, 8.74 | -1.1 | 30 mg/mL | |
| Simeprevir | 749.93 | Not Available | 7.6 | Insoluble |
Table 1: Physicochemical Properties of Cyclopropylamine and Selected Marketed Drugs. Data compiled from various sources.
Synthetic Strategies for Incorporating the Cyclopropylamine Scaffold
The synthetic accessibility of the cyclopropylamine core is crucial for its widespread use in medicinal chemistry. Several robust methods have been developed for its construction, each with its own advantages and substrate scope.
The Hofmann Rearrangement of Cyclopropanecarboxamide
A classical and reliable method for the synthesis of unsubstituted cyclopropylamine is the Hofmann rearrangement of cyclopropanecarboxamide. This reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine.
Experimental Protocol: Synthesis of Cyclopropylamine via Hofmann Rearrangement
-
Step 1: Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide (40 g, 1 mol) in water (150 mL). While maintaining the temperature below 0 °C, slowly add bromine (48 g, 0.3 mol).
-
Step 2: Amide Addition: In a separate flask, dissolve cyclopropanecarboxamide (25.5 g, 0.3 mol) in water (50 mL). Add this solution to the cold sodium hypobromite solution while keeping the temperature below 10 °C.
-
Step 3: Rearrangement: Slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 30 minutes. The color of the solution will typically fade during this step.
-
Step 4: Isolation: Distill the reaction mixture to collect the aqueous solution of cyclopropylamine. The product can be further purified by fractional distillation.
The Kulinkovich-Szymoniak Reaction
For the synthesis of substituted cyclopropylamines, the Kulinkovich-Szymoniak reaction offers a powerful and versatile approach. This titanium-mediated cyclopropanation of nitriles with Grignard reagents provides direct access to primary cyclopropylamines.[3][4]
// Reactants RCN [label="R-C≡N (Nitrile)"]; EtMgBr [label="2 EtMgBr"]; Ti_cat [label="Ti(O-iPr)₄"]; Lewis_Acid [label="Lewis Acid (e.g., BF₃·OEt₂)"];
// Intermediates Titanacyclopropane [label="[Titanacyclopropane intermediate]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Azatitanacycle [label="[Aza-titanacyclopentene intermediate]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Cyclopropylamine [label="R-Cyclopropylamine", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Flow RCN -> Titanacyclopropane [label="+ EtMgBr, Ti(O-iPr)₄"]; Titanacyclopropane -> Azatitanacycle; Azatitanacycle -> Cyclopropylamine [label="+ Lewis Acid, H₂O workup"];
// Reagent inputs EtMgBr -> Titanacyclopropane; Ti_cat -> Titanacyclopropane; Lewis_Acid -> Cyclopropylamine; }
Kulinkovich-Szymoniak Reaction Workflow
Experimental Protocol: Kulinkovich-Szymoniak Synthesis of 1-Phenylcyclopropylamine
-
Step 1: Formation of the Titanacyclopropane Reagent: To a solution of benzonitrile (10.3 g, 100 mmol) and titanium(IV) isopropoxide (34.1 g, 120 mmol) in anhydrous diethyl ether (200 mL) under an argon atmosphere, add a 3 M solution of ethylmagnesium bromide in diethyl ether (80 mL, 240 mmol) dropwise at room temperature. Stir the mixture for 1 hour.
-
Step 2: Cyclopropanation: Cool the reaction mixture to -50 °C and slowly add boron trifluoride diethyl etherate (17.0 g, 120 mmol). Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Step 3: Workup and Isolation: Quench the reaction by the slow addition of water (50 mL). Filter the resulting mixture through a pad of celite and wash the filter cake with diethyl ether. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-phenylcyclopropylamine.
The Double-Edged Sword: Metabolic Stability and Bioactivation
The cyclopropylamine moiety can have a profound and often dichotomous effect on a drug's metabolic fate. On one hand, the strong C-H bonds of the cyclopropyl ring can block metabolism at that position, enhancing metabolic stability and prolonging the drug's half-life.[2] This is a commonly employed strategy in medicinal chemistry to improve the pharmacokinetic profile of a lead compound.
However, the amine group of cyclopropylamine can also be a site of metabolic activation, leading to the formation of reactive intermediates. This is particularly relevant in the context of cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes.[5]
Mechanism-Based Inhibition of Cytochrome P450 Enzymes
Cyclopropylamines are well-known mechanism-based inhibitors of CYP enzymes. The proposed mechanism involves a single-electron transfer (SET) from the nitrogen atom to the activated heme iron of the CYP enzyme, forming a nitrogen-centered radical cation.[6] This is followed by rapid ring opening of the strained cyclopropyl ring to generate a carbon-centered radical, which can then covalently modify the enzyme, leading to its irreversible inactivation.[6]
// Nodes CPA [label="Cyclopropylamine\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP450 [label="CYP450 [Fe(IV)=O]", fillcolor="#F1F3F4", fontcolor="#202124"]; SET [label="Single Electron Transfer (SET)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Radical_Cation [label="Nitrogen Radical Cation\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ring_Opening [label="Ring Opening", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Carbon_Radical [label="Carbon-Centered Radical\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Covalent_Adduct [label="Covalent Adduct Formation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_CYP450 [label="Inactive CYP450 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CPA -> SET [label="Enters Active Site"]; CYP450 -> SET; SET -> Radical_Cation; Radical_Cation -> Ring_Opening; Ring_Opening -> Carbon_Radical; Carbon_Radical -> Covalent_Adduct; Covalent_Adduct -> Inactive_CYP450; }
Mechanism of CYP450 Inactivation by Cyclopropylamines
Bioactivation and Potential for Toxicity
The formation of reactive metabolites from cyclopropylamines can also be a liability, potentially leading to idiosyncratic drug toxicity. A notable example is the fluoroquinolone antibiotic trovafloxacin, which was associated with severe hepatotoxicity.[7] Mechanistic studies suggest that the cyclopropylamine moiety of trovafloxacin is oxidized by CYP1A2 to a reactive ring-opened intermediate, which can form covalent adducts with hepatic proteins, leading to liver damage.[7][8]
Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Step 1: Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Step 2: Pre-incubation: Pre-incubate the master mix at 37 °C for 5 minutes.
-
Step 3: Initiation of Reaction: Add the test compound (final concentration 1 µM) to the pre-incubated master mix. Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Step 4: Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Step 5: Sample Processing and Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Step 6: Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
A Versatile Bioisostere in Drug Design
The cyclopropylamine moiety is a highly effective bioisostere for a variety of functional groups commonly found in drug molecules. Its rigid structure and unique electronic properties allow it to mimic the spatial arrangement and electronic features of other groups while offering improved metabolic stability and ADME properties.
Replacement for Isopropyl and gem-Dimethyl Groups
The cyclopropyl group can serve as a conformationally restricted bioisostere for the isopropyl group. This can lead to increased potency by locking the molecule into a more favorable binding conformation. Similarly, the cyclopropylamine can replace a gem-dimethyl group, often with beneficial effects on metabolic stability and lipophilicity.[9]
A Phenyl Ring Mimic
In some contexts, the cyclopropyl ring can act as a non-aromatic bioisostere for a phenyl ring. This can be a valuable strategy to reduce the lipophilicity of a compound and improve its solubility, while maintaining key interactions with the target protein.
Case Studies: The Cyclopropylamine Moiety in Action
The successful application of the cyclopropylamine scaffold is evident in numerous marketed drugs and clinical candidates across various therapeutic areas.
Tranylcypromine: A Classic MAO Inhibitor
Tranylcypromine (Parnate®) is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) used for the treatment of major depressive disorder.[6] Its mechanism of action involves the formation of a covalent adduct with the FAD cofactor of the MAO enzyme, mediated by the cyclopropylamine moiety.[10]
LSD1 Inhibitors in Oncology
Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a promising target in oncology. Many potent and selective LSD1 inhibitors are based on a tranylcypromine scaffold.[11][12] Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the amine substituent of the cyclopropylamine core can significantly impact potency and selectivity.[13][14]
Conclusion
The cyclopropylamine moiety has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its unique combination of conformational rigidity, metabolic stability, and versatile bioisosteric properties offers a powerful strategy for addressing many of the challenges encountered in drug discovery. A thorough understanding of its synthesis, metabolic fate, and structure-activity relationships is essential for harnessing its full potential. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the strategic incorporation of the cyclopropylamine scaffold will undoubtedly continue to play a pivotal role in the development of innovative and effective medicines.
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The Cyclopropyl Ring: A Small Moiety with a Mighty Impact on Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Physicochemical Landscape of the Cyclopropyl Group
In the realm of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led to the exploration of a diverse array of chemical scaffolds. Among these, the seemingly simple cyclopropyl group, a three-membered carbocycle, has emerged as a powerful and versatile tool in drug design.[1][2] Its incorporation into small molecules can profoundly influence their biological activity, transforming a modestly active compound into a potent and developable drug candidate.[3][4] This guide provides a comprehensive overview of the biological activities of cyclopropyl-containing compounds, delving into the underlying physicochemical properties that govern their function, their diverse mechanisms of action, and the experimental methodologies used to characterize them.
The unique properties of the cyclopropane ring stem from its highly strained nature.[5] The C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, lead to what is known as "bent bonds" and a significant amount of ring strain (approximately 27 kcal/mol).[6][7] This strain imparts distinct characteristics:
-
Enhanced π-character: The C-C bonds in cyclopropane have a higher p-orbital character than typical alkanes, giving them some properties reminiscent of a double bond.[3][8] This allows for electronic interactions with biological targets.
-
Rigidity and Conformational Restriction: The rigid nature of the cyclopropyl ring can lock a molecule into a specific, bioactive conformation, which can lead to increased binding affinity for its target and a reduction in off-target effects.[9][10]
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in acyclic alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][11] This can significantly improve a drug's half-life and bioavailability.
-
Lipophilicity: The cyclopropyl group is a lipophilic moiety that can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier.[3][12]
These distinctive features make the cyclopropyl group a valuable bioisostere for other common functional groups like alkenes, gem-dimethyl groups, and even carbonyls, offering a strategic avenue for lead optimization.[9][13]
The Cyclopropyl Moiety as a Privileged Scaffold in Drug Discovery
The strategic incorporation of a cyclopropyl ring can address multiple challenges encountered during the drug discovery process.[3] Its impact is multifaceted, influencing potency, selectivity, and the overall pharmacokinetic profile of a molecule.
Enhancing Potency and Selectivity
The rigid nature of the cyclopropyl group can pre-organize a ligand for optimal binding to its target receptor or enzyme active site.[10] This conformational constraint reduces the entropic penalty of binding, often leading to a significant increase in potency.[3] Furthermore, the defined three-dimensional structure of the cyclopropyl ring can introduce specific steric interactions that enhance selectivity for the desired target over off-targets.
Improving Metabolic Stability and Pharmacokinetics
One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability.[11] The increased strength of the C-H bonds makes them more resistant to enzymatic oxidation.[11] A classic example is the drug Pitavastatin, where the presence of a cyclopropyl group diverts metabolism away from the highly variable CYP3A4 enzyme, thereby reducing the potential for drug-drug interactions.[11] By blocking or slowing down metabolic pathways, the cyclopropyl group can increase a drug's half-life, improve oral bioavailability, and reduce plasma clearance.[3][8]
Modulating Physicochemical Properties
The introduction of a cyclopropyl group can also fine-tune other critical physicochemical properties. It can increase a molecule's lipophilicity, which can be beneficial for membrane permeability and oral absorption.[3] In some cases, it can even enhance aqueous solubility.[8]
The following table summarizes the key contributions of the cyclopropyl ring in drug discovery:
| Contribution | Mechanistic Rationale | Reference |
| Enhanced Potency | Conformational rigidity reduces the entropic penalty of binding. | [3][4] |
| Increased Selectivity | The defined 3D structure allows for specific steric interactions with the target. | [10] |
| Improved Metabolic Stability | Shorter, stronger C-H bonds are less susceptible to oxidative metabolism. | [4][11] |
| Increased Brain Permeability | Enhanced lipophilicity facilitates crossing the blood-brain barrier. | [3][12] |
| Reduced Plasma Clearance | Slower metabolism leads to a longer half-life in the body. | [3] |
| Bioisosteric Replacement | Can mimic the steric and electronic properties of other functional groups. | [9] |
Mechanisms of Biological Activity: From Reversible Inhibition to Suicide Inactivation
Cyclopropyl-containing compounds exhibit a wide range of biological activities, often through direct interaction with and modulation of enzyme function. The mechanisms of action can be broadly categorized into reversible and irreversible inhibition.
Reversible Inhibition
In many cases, the cyclopropyl group contributes to the overall binding affinity of a molecule to its target through non-covalent interactions, such as van der Waals forces and hydrophobic interactions. Its rigid nature helps to optimally position other key pharmacophoric elements within the binding pocket, leading to potent, reversible inhibition. Many approved drugs containing a cyclopropyl moiety, such as the MET inhibitor Crizotinib and the anticoagulant Rivaroxaban, function through this mode of action.[14]
Irreversible Inhibition and Mechanism-Based Inactivation
A particularly fascinating and powerful aspect of cyclopropyl chemistry is its role in mechanism-based, or "suicide," inhibition.[15][16] This is most prominently observed with cyclopropylamines, which are known inhibitors of several enzyme families, including cytochrome P450s (CYPs) and monoamine oxidases (MAOs).[15][17]
The general mechanism involves an initial enzymatic oxidation of the cyclopropylamine nitrogen, often through a single-electron transfer (SET) process, to form a reactive aminyl radical cation.[18] This is followed by rapid ring-opening of the strained cyclopropyl ring to generate a highly reactive carbon-centered radical.[15][16] This radical can then covalently bind to the enzyme's active site, leading to its irreversible inactivation.[19]
The following diagram illustrates the proposed mechanism for the suicide inhibition of Cytochrome P450 enzymes by cyclopropylamines:
Caption: Mechanism of P450 suicide inhibition by cyclopropylamines.
This mechanism-based inactivation is a powerful strategy in drug design as it can lead to a prolonged duration of action. Tranylcypromine, a cyclopropylamine-containing monoamine oxidase inhibitor, is a classic example of a drug that functions through this mechanism.[17]
Experimental Workflows for Assessing Biological Activity
Characterizing the biological activity of cyclopropyl-containing compounds requires a suite of in vitro and in vivo assays. A key initial step is to assess their metabolic stability, given the significant role the cyclopropyl group plays in this property.
Workflow for In Vitro Metabolic Stability Assessment
The following diagram outlines a typical workflow for evaluating the metabolic stability of a cyclopropyl-containing compound using human liver microsomes.
Caption: Workflow for in vitro metabolic stability assessment.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a step-by-step methodology for assessing the metabolic stability of a test compound.
1. Materials and Reagents:
-
Test cyclopropyl-containing compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL protein concentration)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Control compounds (e.g., a highly metabolized compound and a stable compound)
2. Preparation of Working Solutions:
-
Prepare a 1 µM working solution of the test compound in 0.1 M phosphate buffer.
-
Prepare the HLM suspension to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
3. Incubation Procedure:
-
In a microcentrifuge tube, combine the phosphate buffer and the human liver microsome suspension.
-
Pre-warm the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the reaction mixture to achieve a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
4. Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
5. Sample Analysis:
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
6. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations that take into account the protein concentration and incubation volume.
This self-validating system, which includes control compounds, allows for the reliable determination of a compound's metabolic stability, a critical parameter in early drug discovery.
Conclusion: The Enduring Value of the Cyclopropyl Ring in Modern Drug Design
The cyclopropyl group, despite its small size, offers a remarkable array of advantages in medicinal chemistry.[1] Its unique physicochemical properties, stemming from its inherent ring strain, provide a powerful toolkit for medicinal chemists to enhance the biological activity and drug-like properties of small molecules.[8][10] From improving metabolic stability and potency to enabling mechanism-based inhibition, the strategic incorporation of the cyclopropyl moiety continues to be a highly successful strategy in the development of new therapeutics across a wide range of disease areas.[14][20] As our understanding of its nuanced effects on molecular interactions and metabolism deepens, the cyclopropyl ring is set to remain a privileged and frequently utilized scaffold in the ongoing quest for safer and more effective medicines.
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A Comprehensive Technical Guide to the Safe Handling of 1-Cyclopropyl-n-methylmethanamine
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 1-Cyclopropyl-n-methylmethanamine, a crucial building block in modern drug discovery and development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data to ensure the well-being of personnel and the integrity of research. By understanding the inherent properties and potential hazards of this compound, we can implement robust safety measures that mitigate risk and foster a secure research environment.
Understanding the Compound: Chemical & Physical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound, also known as N-Methylcyclopropylmethylamine, is a primary amine whose reactivity is influenced by its cyclopropyl and N-methyl functionalities.
| Property | Value | Source |
| CAS Number | 18977-45-2 | [1] |
| Molecular Formula | C5H11N | [1][2] |
| Molecular Weight | 85.15 g/mol | [1][2] |
| Physical Form | Liquid (at 20°C) | [1] |
Hazard Identification and GHS Classification
Based on available data for this compound and structurally related compounds, a comprehensive hazard profile can be established. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.
GHS Pictograms:
Signal Word: Warning[1]
Hazard Statements:
These classifications underscore the necessity for stringent adherence to personal protective equipment (PPE) protocols and the use of engineering controls to minimize exposure.
Core Directive: Safe Handling and Storage Protocols
The following protocols are designed to be a self-validating system, ensuring that safety is an integral part of the experimental workflow.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is the implementation of robust engineering controls.
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of vapors and to contain any potential spills.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working atmosphere.[8]
Personal Protective Equipment (PPE): A Necessary Barrier
Proper PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and vapors.[9]
-
Skin and Body Protection: A flame-resistant lab coat or chemical-resistant suit should be worn to protect the skin.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the chemical.
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator may be necessary.[10]
Experimental Workflow: Safe Dispensing of this compound
Caption: Workflow for the safe dispensing of this compound.
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and to prevent accidental release.
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][12]
-
Ventilation: Ensure the storage area is well-ventilated.[4]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical to minimizing harm.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]
-
Skin Contact: In case of skin contact, immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[4]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician immediately.[11][13]
Spill Response
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a designated, sealed container for disposal.[14]
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Logical Relationship: Hazard Mitigation Strategy
Caption: A multi-layered approach to mitigating the hazards of this compound.
Disposal Guidelines
The disposal of this compound and its waste must be handled in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste in a dedicated, properly labeled container.[15] The container should be compatible with the chemical, with high-density polyethylene (HDPE) being a suitable option.[15]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[14]
-
Professional Disposal: Do not dispose of this chemical down the drain or in regular trash.[15] Arrange for disposal through a licensed and approved hazardous waste disposal company.[14][15] Contact your institution's EHS department for guidance on proper disposal procedures.[15]
Conclusion
This compound is a valuable tool in the arsenal of the modern medicinal chemist. However, its utility must be balanced with a profound respect for its potential hazards. By adhering to the principles of good laboratory practice, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and safety. This guide serves as a foundational document, but it is incumbent upon every individual to consult their institution's specific safety protocols and the most up-to-date Safety Data Sheet before commencing any work.
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A Comprehensive Technical Guide to the Storage of 1-Cyclopropyl-n-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the optimal storage conditions for 1-Cyclopropyl-n-methylmethanamine (CAS No. 18977-45-2), a vital building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to ensure the long-term stability and integrity of this valuable secondary amine.
Introduction: The Significance of this compound
This compound, a colorless to light yellow liquid, is a key intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural motif, featuring a cyclopropyl group attached to a methylaminomethyl chain, imparts specific conformational constraints and metabolic properties to parent compounds. The inherent reactivity of the amine functional group, however, necessitates stringent storage protocols to prevent degradation and maintain purity.
Physicochemical Properties and Inherent Instabilities
A thorough understanding of the compound's properties is fundamental to establishing appropriate storage conditions.
| Property | Value | Source |
| CAS Number | 18977-45-2 | PubChem[1] |
| Molecular Formula | C₅H₁₁N | PubChem[1] |
| Molecular Weight | 85.15 g/mol | PubChem[1] |
| Boiling Point | 85.7 ± 8.0 °C at 760 mmHg | Chemsrc.com |
| Density | 0.9 ± 0.1 g/cm³ | Chemsrc.com |
| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |
The primary degradation pathways for cyclopropylamines involve oxidation and reactions with atmospheric components. The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. Furthermore, as a base, it readily reacts with acids and can absorb atmospheric carbon dioxide to form carbamates. A study on a pharmaceutical compound containing a cyclopropyl amine moiety highlighted its susceptibility to hydrolytic degradation under high pH conditions.[3]
Core Storage Recommendations: A Multi-faceted Approach
To ensure the long-term stability of this compound, a multi-pronged approach to storage is essential, encompassing temperature, atmosphere, and container selection.
Temperature: Navigating the Discrepancies
There is a slight variance in recommended storage temperatures from different commercial suppliers. This guide advises users to always consult the Safety Data Sheet (SDS) and product documentation provided by the specific supplier.
-
Room Temperature: Some suppliers indicate that storage at ambient room temperature is acceptable.[4]
-
Refrigerated (2-8°C): Other sources recommend refrigerated storage.[2]
-
Cool, Dry Place: A more general recommendation for long-term storage is in a cool, dry location.[5]
Expert Insight: For long-term storage (greater than 6 months), refrigeration at 2-8°C is the most prudent approach to minimize any potential for degradation. For short-term, in-use quantities, tightly sealed containers at a controlled room temperature, away from direct sunlight and heat sources, are generally sufficient.
Atmosphere: The Critical Role of an Inert Environment
Due to its sensitivity to oxidation and atmospheric carbon dioxide, storing this compound under an inert atmosphere is a critical recommendation from multiple suppliers.[4]
dot
Caption: Importance of an Inert Atmosphere for Storage.
An inert atmosphere, typically nitrogen or argon, displaces oxygen and moisture, thereby preventing oxidative degradation and the formation of carbamates.[6][7]
Container Selection and Handling
The choice of container and proper handling procedures are paramount to maintaining the integrity of this compound.
-
Material: Use containers made of amber glass or a compatible plastic, such as high-density polyethylene (HDPE), to protect the compound from light.
-
Sealing: Containers should have tight-fitting seals, preferably with a PTFE liner, to prevent leakage and exposure to the atmosphere.
-
Labeling: All containers must be clearly labeled with the compound name, CAS number, date received, and any hazard warnings.
Incompatible Materials: Preventing Hazardous Reactions
To prevent potentially hazardous reactions, this compound should be stored separately from the following classes of compounds:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Acids, Acid Chlorides, and Acid Anhydrides: Exothermic neutralization reactions can occur.
-
Carbon Dioxide: Reacts to form carbamates.[8]
-
Copper and Aluminum: May be susceptible to corrosion.
dot
Caption: Chemical Incompatibilities.
Experimental Protocols for Safe Storage and Handling
Adherence to standardized protocols is crucial for both safety and maintaining the quality of the compound.
Protocol for Long-Term Storage under Inert Atmosphere
-
Preparation: In a fume hood, select a clean, dry amber glass vial or bottle with a PTFE-lined cap.
-
Aliquoting: Transfer the desired amount of this compound to the storage container.
-
Inerting: Insert a long needle connected to a source of dry nitrogen or argon into the container, with the needle tip below the level of the liquid.
-
Purging: Gently bubble the inert gas through the liquid for 1-2 minutes to displace any dissolved air.
-
Blanketing: Raise the needle just above the liquid surface and continue to flush the headspace of the container with the inert gas for another 30 seconds.
-
Sealing: While maintaining a positive pressure of the inert gas, carefully and tightly seal the container with the cap.
-
Parafilm: For added security, wrap the cap and neck of the container with Parafilm®.
-
Storage: Place the sealed container in a designated, properly ventilated, and temperature-controlled storage area (refrigerated at 2-8°C for optimal long-term stability).
Protocol for Handling and Dispensing
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All handling and dispensing must be conducted in a properly functioning chemical fume hood.
-
Grounding: To prevent static discharge, which can be an ignition source for flammable liquids, ensure all metal containers and equipment are properly grounded.[8]
-
Dispensing: Use clean, dry glassware or syringes for transferring the liquid.
-
Inert Atmosphere for In-Use Bottles: For larger quantities that will be accessed multiple times, it is advisable to maintain an inert atmosphere in the headspace of the storage bottle. This can be achieved by using a septum-sealed cap and a balloon filled with nitrogen or argon to create a positive pressure.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material and dispose of the waste in a designated hazardous waste container.
Summary and Conclusion
The effective storage of this compound is critical for preserving its chemical integrity and ensuring the safety of laboratory personnel. The key pillars of a robust storage strategy are:
-
Temperature Control: Preferably refrigerated (2-8°C) for long-term storage.
-
Inert Atmosphere: Essential to prevent oxidation and reaction with CO₂.
-
Appropriate Containers: Tightly sealed, light-resistant containers.
-
Segregation: Stored away from incompatible materials.
By implementing these scientifically-grounded protocols, researchers can be confident in the quality and reliability of their this compound, leading to more reproducible and successful experimental outcomes.
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- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
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An In-depth Technical Guide to the Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arylcyclohexylamine chemical class, which includes N-methyl-1-(1-phenylcyclohexyl)methanamine and its analogs, represents a versatile scaffold with a wide range of pharmacological activities.[1] These compounds have garnered significant interest in drug discovery due to their diverse interactions with key neurological targets. This guide provides a comprehensive overview of the discovery, synthesis, structure-activity relationships (SAR), and analytical characterization of N-methyl-1-(1-phenylcyclohexyl)methanamine analogs, offering insights for researchers and drug development professionals.
The parent compound, 1-phenylcyclohexylamine (PCA), is the foundational structure for a broad class of psychoactive substances, most notably phencyclidine (PCP).[2] These molecules are recognized for their complex pharmacology, primarily acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[2][3] However, the pharmacological profile of arylcyclohexylamines is not limited to NMDA receptor antagonism. Depending on the specific structural modifications, these compounds can also exhibit significant activity as dopamine reuptake inhibitors, serotonin reuptake inhibitors, norepinephrine reuptake inhibitors, and ligands for sigma receptors.[1][4][5] This multifaceted pharmacology makes them promising candidates for the development of novel therapeutics for a range of central nervous system (CNS) disorders.
This technical guide will delve into the critical aspects of discovering and characterizing novel N-methyl-1-(1-phenylcyclohexyl)methanamine analogs, from synthetic strategies to in-depth pharmacological evaluation and analytical identification.
I. Synthetic Strategies and Methodologies
The synthesis of N-methyl-1-(1-phenylcyclohexyl)methanamine analogs typically begins with the preparation of the core 1-phenylcyclohexylamine scaffold. A common and effective method for this initial step is the reductive amination of 1-phenylcyclohexanecarbonitrile.
Protocol 1: Synthesis of (1-Phenylcyclohexyl)methylamine[6]
Objective: To synthesize the primary amine precursor, (1-phenylcyclohexyl)methylamine, which serves as a key intermediate for further derivatization.
Materials:
-
1-Phenylcyclohexane carbonitrile
-
Methanol
-
16% Ammonia in methanol
-
Raney nickel catalyst
-
Hydrogen gas (H2)
-
Methanolic HCl
-
Isopropyl ether
-
Filtration apparatus
-
Reaction vessel suitable for hydrogenation
Procedure:
-
In a suitable reaction vessel, dissolve 1-phenylcyclohexane carbonitrile in methanol containing 16% ammonia.
-
Add Raney nickel catalyst to the solution.
-
Subject the mixture to hydrogenation with H2 gas under appropriate pressure and temperature conditions until the reaction is complete. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully filter off the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care.
-
To the filtrate, add methanolic HCl to precipitate the hydrochloride salt of (1-phenylcyclohexyl)methylamine.
-
Add isopropyl ether to facilitate complete precipitation.
-
Collect the precipitated (1-phenylcyclohexyl)methylamine hydrochloride salt by filtration.
-
The resulting product should have a melting point in the range of 230°-233° C.[6]
Further Derivatization to N-methyl Analogs
Once the primary amine is synthesized, N-methylation can be achieved through various established methods, such as reductive amination with formaldehyde or Eschweiler-Clarke reaction.
Experimental Workflow for Analog Synthesis
Caption: Synthetic pathway for N-methyl-1-(1-phenylcyclohexyl)methanamine and its analogs.
II. Structure-Activity Relationships (SAR)
The pharmacological profile of N-methyl-1-(1-phenylcyclohexyl)methanamine analogs is highly dependent on their structural features. Understanding the structure-activity relationships (SAR) is crucial for designing new compounds with desired therapeutic effects.
Key Structural Modifications and Their Impact:
-
Aromatic Ring Substitution: Modifications to the phenyl ring can significantly alter the compound's activity. Increasing the electron density of the aromatic ring, for instance with an amino group, can retain PCP-like activity.[7] Conversely, significantly reducing the electron density with a nitro group can lead to a loss of this activity.[7]
-
Cyclohexyl Ring Modifications: Substitution on the cyclohexyl ring generally influences potency and efficacy. For example, the addition of methyl groups can reduce potency without affecting efficacy, while hydroxyl groups can decrease both.[8]
-
Nitrogen Atom Substitution: The nature of the substituent on the nitrogen atom plays a critical role in modulating the pharmacological profile. N-alkyl substitutions can alter potency.[7][8] The exploration of various N-substituents allows for the fine-tuning of the compound's activity, leading to molecules with distinct properties, such as selective dopamine reuptake inhibition or potent NMDA antagonism.[1] The degree of N-methylation has been shown to be a critical factor for the biological activity of some cyclic depsipeptides.[9]
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as a thienyl ring, has been shown to increase PCP-like activity.[8]
SAR at Key Neurological Targets
The following table summarizes the general SAR trends for arylcyclohexylamines at the NMDA receptor, dopamine transporter (DAT), and sigma receptors.
| Structural Modification | Impact on NMDA Receptor Antagonism | Impact on Dopamine Transporter (DAT) Inhibition | Impact on Sigma Receptor Affinity |
| Aromatic Ring Substitution | Electron-donating groups may maintain or enhance activity.[7] | Can modulate affinity and selectivity. | Can influence affinity. |
| Cyclohexyl Ring Hydroxylation | Decreases potency and efficacy.[8] | Generally reduces activity. | Variable effects. |
| N-Alkyl Substitution | Decreases potency but not efficacy.[8] | Can significantly alter affinity and selectivity.[10] | Can influence affinity. |
| Replacement of Piperidine Ring | Pyrrolidine or morpholine rings decrease potency.[8] | Can modulate affinity. | Can influence affinity. |
III. Pharmacological Profile and Mechanism of Action
N-methyl-1-(1-phenylcyclohexyl)methanamine analogs are known for their complex pharmacology, primarily interacting with the NMDA receptor, monoamine transporters, and sigma receptors.[1]
NMDA Receptor Antagonism
The primary mechanism of action for many arylcyclohexylamines is non-competitive antagonism of the NMDA receptor.[2][3] This action is responsible for their dissociative anesthetic, anticonvulsant, and neuroprotective effects.[1]
Monoamine Transporter Inhibition
Certain analogs have been identified as potent triple reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4][5] This property makes them promising candidates for the treatment of major depressive disorder. For instance, optimized compounds have shown high brain penetrability and in vivo activity in preclinical models of depression.[5]
Signaling Pathway Overview
Caption: Pharmacological targets of N-methyl-1-(1-phenylcyclohexyl)methanamine analogs.
Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Assay[2]
Objective: To determine the inhibitory potency of novel analogs on the dopamine transporter.
Materials:
-
Rat striatum tissue
-
Ice-cold sucrose buffer
-
Oxygenated Krebs-Henseleit buffer (KHB)
-
[³H]Dopamine
-
Test compounds (analogs)
-
Benztropine (or another potent DAT inhibitor for determining non-specific uptake)
-
Glass fiber filters
-
Scintillation counter and vials
-
Homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat striatum in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in oxygenated KHB.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with either a vehicle control or varying concentrations of the test compound for 10-20 minutes at 37°C.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB.
-
Determine non-specific uptake in parallel incubations containing a high concentration of a DAT inhibitor like benztropine.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value for each test compound by plotting the percent inhibition of specific uptake against the log concentration of the compound.
-
IV. Analytical Characterization
The unambiguous identification and characterization of novel N-methyl-1-(1-phenylcyclohexyl)methanamine analogs are crucial for both research and forensic purposes. A combination of analytical techniques is typically employed.
Common Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the separation and identification of volatile and thermally stable compounds.[11][12] However, it's important to note that some arylcyclohexylamine analogs, particularly those with 4-methoxy substitutions, can undergo thermal degradation during GC analysis, potentially leading to the formation of artifacts.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the analysis of a broader range of compounds, including those that are not amenable to GC. LC-MS, especially with tandem mass spectrometry (MS/MS), provides high sensitivity and selectivity for the identification and quantification of these analogs in various matrices.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms and stereochemistry. ¹H and ¹³C NMR are essential for the definitive structural elucidation of novel compounds.[13][14]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule.[11]
Analytical Workflow
Caption: A typical analytical workflow for the characterization of novel analogs.
Conclusion
The discovery and development of N-methyl-1-(1-phenylcyclohexyl)methanamine analogs represent a promising avenue for the identification of novel CNS therapeutics. Their diverse pharmacology, stemming from interactions with multiple key neurological targets, offers the potential to address complex disorders such as depression and neuropathic pain. A thorough understanding of their synthesis, structure-activity relationships, and pharmacological profiles, coupled with robust analytical characterization, is essential for advancing these compounds from the laboratory to clinical applications. This guide provides a foundational framework for researchers and scientists to navigate the intricacies of this fascinating class of molecules.
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An In-depth Technical Guide to 1-Cyclopropyl-N-methylmethanamine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopropyl-N-methylmethanamine, a secondary amine featuring a cyclopropylmethyl scaffold, is a pivotal building block in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the strained cyclopropyl ring, make it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of this compound. Furthermore, it delves into the burgeoning role of this compound and its derivatives in drug discovery, with a particular focus on their application in the design of potent and selective modulators of challenging biological targets such as Retinoid-related Orphan Receptor gamma (RORγt) and Corticotropin-Releasing Factor 1 (CRF1) receptor. This document serves as an essential resource for researchers engaged in the synthesis and application of novel chemical entities in the pursuit of next-generation therapeutics.
Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group, once considered a mere curiosity of organic chemistry, has emerged as a privileged motif in drug design. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile, including its potency, metabolic stability, and membrane permeability. The rigid, three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target receptor. The unique electronic nature of the cyclopropyl ring, with its increased s-character in the C-H bonds and π-character in the C-C bonds, can also modulate a molecule's acidity, basicity, and susceptibility to metabolic enzymes. It is within this context that this compound has garnered significant attention as a versatile and valuable intermediate for the synthesis of innovative drug candidates.[1]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18977-45-2 | [2] |
| Molecular Formula | C₅H₁₁N | [2] |
| Molecular Weight | 85.15 g/mol | [2] |
| Boiling Point | 85.7 ± 8.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| SMILES | CNCC1CC1 | [2] |
| InChI | InChI=1S/C5H11N/c1-6-4-5-2-3-5/h5-6H,2-4H2,1H3 | [2] |
Safety Information: this compound is classified as a flammable liquid and is harmful if swallowed. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the reductive amination of cyclopropanecarboxaldehyde with methylamine. This one-pot reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.
Reductive Amination Protocol
This protocol is a robust and scalable method for the preparation of this compound.
Materials:
-
Cyclopropanecarboxaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium borohydride (NaBH₄)
-
Glycerol (as a green solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure: [3]
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (1.0 eq) and a solution of methylamine (1.2 eq).
-
Add glycerol as the solvent. The use of glycerol offers a green and efficient medium for the reaction.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the reaction mixture. The temperature should be monitored and controlled, if necessary, with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by distillation if necessary.
Alternative Synthetic Route: N-Methylation of Cyclopropylmethylamine
An alternative approach involves the direct N-methylation of the primary amine, cyclopropylmethylamine. The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is a classic and effective method for this transformation.
Experimental Procedure: [4]
-
In a round-bottom flask, combine cyclopropylmethylamine (1.0 eq), formaldehyde (as a 37% aqueous solution, 2.2 eq), and formic acid (2.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation.
Spectral Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While a complete set of publicly available spectra is not readily accessible, the expected spectral features can be predicted based on its structure and data from closely related compounds. Commercial suppliers such as BLD Pharm and Ambeed offer analytical data including NMR, HPLC, and LC-MS for this compound.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum of the hydrochloride salt of the closely related N-cyclopropyl-methylamine provides valuable insight into the expected chemical shifts for the target molecule.[7] The spectrum of this compound is expected to exhibit the following signals:
-
Cyclopropyl protons: A complex multiplet in the upfield region (approximately 0.1-0.9 ppm) corresponding to the methine and methylene protons of the cyclopropyl ring.
-
Methylene protons (CH₂-N): A doublet in the range of 2.2-2.5 ppm, coupled to the cyclopropyl methine proton.
-
N-Methyl protons (N-CH₃): A singlet at approximately 2.4 ppm.
-
N-H proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show the following resonances:
-
Cyclopropyl carbons: Signals in the upfield region (approximately 3-12 ppm).
-
Methylene carbon (CH₂-N): A signal in the range of 50-60 ppm.
-
N-Methyl carbon (N-CH₃): A signal around 36 ppm.
Mass Spectrometry
In a mass spectrum, this compound is expected to show a molecular ion peak (M+) at m/z = 85.[2] The fragmentation pattern would likely involve the loss of a methyl group ([M-15]+) and cleavage of the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of a secondary amine is characterized by a weak to medium N-H stretching absorption in the region of 3300-3500 cm⁻¹. Other characteristic absorptions would include C-H stretching of the alkyl and cyclopropyl groups below 3000 cm⁻¹ and C-N stretching in the fingerprint region.
Applications in Drug Discovery
The true value of this compound lies in its role as a key intermediate in the synthesis of complex, biologically active molecules. The cyclopropylmethylamine moiety is frequently incorporated into drug candidates to enhance their pharmacological properties.
RORγt Modulators for Autoimmune Diseases
Retinoid-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases, including psoriasis and rheumatoid arthritis. The development of small molecule inhibitors of RORγt is a promising therapeutic strategy. Several potent RORγt modulators have been synthesized using this compound as a key building block.[1] The cyclopropyl group in these molecules often occupies a hydrophobic pocket in the ligand-binding domain of the receptor, contributing to high binding affinity.
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Introduction: The Significance of the Cyclopropylmethylamine Scaffold
An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-N-methylmethanamine and its Derivatives
The this compound moiety is a privileged structural motif in modern medicinal chemistry. Its unique combination of a rigid, strained cyclopropyl ring and a flexible aminomethyl side chain imparts favorable physicochemical properties to drug candidates, including improved metabolic stability, enhanced potency, and modulated lipophilicity. Derivatives of this core structure are found in a wide array of pharmacologically active agents, targeting receptors and enzymes across various therapeutic areas.[1][2][3]
This guide provides an in-depth exploration of the primary synthetic strategies for constructing this compound and its analogues. We will dissect the mechanistic underpinnings of each approach, offer detailed experimental protocols, and discuss the rationale behind the selection of reagents and conditions. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive and practical understanding of this critical synthetic field.
Strategy 1: Direct Synthesis via Reductive Amination
Reductive amination is arguably the most efficient and widely employed method for synthesizing this compound.[4] This one-pot reaction combines a carbonyl compound (cyclopropanecarboxaldehyde) with an amine (methylamine) to form an imine or iminium ion intermediate, which is then immediately reduced in situ to the target secondary amine.[5] This approach is highly valued for its operational simplicity and high yields.[6]
Mechanistic Rationale
The reaction proceeds in two distinct but concurrent phases:
-
Imine/Iminium Ion Formation: Nucleophilic attack of methylamine on the carbonyl carbon of cyclopropanecarboxaldehyde forms a hemiaminal intermediate. This is followed by the elimination of a water molecule, often catalyzed by a weak acid, to generate a Schiff base (imine). The imine can be further protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: A reducing agent present in the reaction mixture delivers a hydride ion to the electrophilic carbon of the imine/iminium ion, yielding the final secondary amine product.
The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to efficiently reduce the imine intermediate.[7]
Core Reagents: A Comparative Analysis
The selection of the hydride source is critical for maximizing yield and minimizing side reactions, such as the reduction of the starting aldehyde.
| Reducing Agent | Common Solvents | Key Characteristics & Rationale |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, Acetonitrile | Preferred Reagent. Mild and selective; reduces iminium ions much faster than aldehydes or ketones.[8] The steric bulk and electron-withdrawing acetoxy groups temper its reactivity.[9] It tolerates a wide range of functional groups and can be used in a one-pot procedure without prior imine formation.[10] |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol, Ethanol | Effective but highly toxic (releases HCN gas under acidic conditions). It is not water-sensitive. Lewis acids are sometimes added to improve yields.[11] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | A strong reducing agent capable of reducing both the starting aldehyde and the imine.[11] Its use requires a two-step procedure where the imine is formed completely before the borohydride is added, making it less convenient. |
Diagram: The Reductive Amination Pathway
Caption: Reductive amination workflow for synthesizing the target amine.
Experimental Protocol: Synthesis via Reductive Amination
This protocol utilizes sodium triacetoxyborohydride for its superior selectivity and safety profile.[9][10]
-
Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.5 M), add a solution of methylamine (1.05-1.1 eq, e.g., as a solution in THF or as methylamine hydrochloride with an added equivalent of a non-nucleophilic base like triethylamine).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[8]
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.3-1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic. Maintain the temperature at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.
Strategy 2: N-Methylation of Cyclopropylmethylamine
An alternative approach involves synthesizing the primary amine, cyclopropylmethylamine, first and then introducing the N-methyl group. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[12]
The Eschweiler-Clarke Reaction
This reaction methylates a primary or secondary amine using an excess of formaldehyde and formic acid.[13] It is a reductive amination process where formaldehyde provides the carbon for the methyl group and formic acid serves as the hydride donor.[14] A key advantage of this method is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts that can plague other alkylation methods.[12][15]
Mechanism and Rationale
-
Imine Formation: The primary amine (cyclopropylmethylamine) reacts with formaldehyde to form an iminium ion.
-
Hydride Transfer: Formic acid (or its conjugate base, formate) transfers a hydride to the iminium ion, reducing it to the N-methylated secondary amine.
-
Second Methylation: For a primary amine starting material, this process repeats a second time to yield the N,N-dimethylated tertiary amine. To obtain the desired mono-methylated product, careful control of stoichiometry is required, though the reaction inherently favors full methylation. For synthesizing the title compound, one would start with cyclopropylamine and use it to alkylate another molecule, or start with cyclopropylmethylamine and add a different alkyl group. For the specific N-methylation of cyclopropylamine to the secondary amine, other methods might be preferred to avoid dimethylation. However, for converting a secondary amine to a tertiary amine, it is highly efficient.
Diagram: Eschweiler-Clarke N-Methylation
Caption: The mechanistic cycle of the Eschweiler-Clarke reaction.
Experimental Protocol: Eschweiler-Clarke Reaction
This protocol describes the methylation of a secondary amine to a tertiary amine, which is the reaction's strength.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the secondary amine (e.g., a derivative of 1-cyclopropylmethanamine) (1.0 eq), formic acid (2-3 eq, 90% aqueous solution), and formaldehyde (2-3 eq, 37% aqueous solution).
-
Heating: Heat the reaction mixture to reflux (or near 100°C) for several hours (4-16 h). The reaction progress can be monitored by TLC. The evolution of CO₂ gas indicates the reaction is proceeding.[12]
-
Basification: After cooling to room temperature, carefully make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Extraction: Extract the product into a suitable organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-methylated product. Further purification can be achieved via distillation or chromatography if necessary.
Conclusion and Future Outlook
The synthesis of this compound derivatives is a well-established field with robust and scalable methodologies. Reductive amination using sodium triacetoxyborohydride stands out as the premier choice for direct synthesis due to its high selectivity, operational simplicity, and broad functional group tolerance. For N-methylation of existing amines, the Eschweiler-Clarke reaction offers a classic, cost-effective, and powerful alternative that avoids common pitfalls like over-alkylation.
As drug discovery continues to demand novel chemical matter with precisely tuned properties, the strategic application of these core synthetic routes will remain essential. Future innovations may focus on developing even milder catalytic systems, expanding the substrate scope to more complex and functionally dense molecules, and applying these techniques in flow chemistry for continuous manufacturing.[6][16][17] A thorough understanding of the principles and protocols outlined in this guide will empower researchers to efficiently generate diverse libraries of cyclopropylmethylamine derivatives for the discovery of next-generation therapeutics.
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Methodological & Application
Synthesis of 1-Cyclopropyl-N-methylmethanamine: A Detailed Guide for Researchers
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-cyclopropyl-N-methylmethanamine, a valuable building block in medicinal chemistry and drug development.[1][2] The synthesis is primarily achieved through the robust and scalable method of reductive amination, a cornerstone of modern synthetic organic chemistry for C-N bond formation.[3][4][5] This document offers an in-depth exploration of the reaction mechanism, a comparative analysis of synthetic strategies, a meticulously detailed step-by-step laboratory protocol, and thorough characterization and safety protocols. The content is specifically tailored for researchers, scientists, and drug development professionals, aiming to provide not just a procedure, but a foundational understanding of the synthesis, enabling effective troubleshooting and adaptation.
Introduction: The Significance of the Cyclopropylmethylamine Moiety
The cyclopropylamine structural motif is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1] The unique conformational constraints and electronic properties imparted by the three-membered ring significantly influence the pharmacological profile of drug candidates. This compound, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents, leveraging the lipophilicity and metabolic stability often associated with the cyclopropyl group. Its synthesis is therefore of considerable interest to the drug discovery and development community.
Comparative Analysis of Synthetic Strategies
While several routes to cyclopropylamines exist, reductive amination of cyclopropanecarboxaldehyde with methylamine stands out for its efficiency, atom economy, and scalability. This method avoids the often harsh conditions and multi-step procedures associated with other synthetic pathways, such as those involving Hofmann rearrangements or the use of Grignard reagents with nitriles.[4]
The core of the reductive amination process involves two key transformations in a single pot: the formation of an imine intermediate from the aldehyde and amine, followed by its immediate reduction to the target secondary amine.[5][6]
Key Advantages of Reductive Amination:
-
High Selectivity: Modern reducing agents can selectively reduce the imine in the presence of the starting aldehyde, minimizing side reactions.[7]
-
Mild Reaction Conditions: The reaction can typically be carried out at or below room temperature, preserving the integrity of the often-sensitive cyclopropane ring.
-
Operational Simplicity: The "one-pot" nature of the reaction streamlines the synthetic process, reducing handling and purification steps.[8]
-
Scalability: The procedure is amenable to scale-up, a critical consideration for drug development programs.
Detailed Synthesis Protocol: Reductive Amination of Cyclopropanecarboxaldehyde
This protocol details the synthesis of this compound via the reductive amination of cyclopropanecarboxaldehyde with methylamine, using sodium borohydride as the reducing agent.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |
| Cyclopropanecarboxaldehyde | 1489-69-6 | C₄H₆O | 70.09 | ≥98% | Sigma-Aldrich, TCI |
| Methylamine solution (40% in H₂O) | 74-89-5 | CH₅N | 31.06 | 40 wt. % | Sigma-Aldrich, Fisher Scientific |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich, Acros Organics |
| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 | ≥99.8% | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ≥99.8% | VWR |
| Sodium Hydroxide (pellets) | 1310-73-2 | NaOH | 40.00 | ≥97% | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ≥99.5% | Fisher Scientific |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 | ~37% | VWR |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard laboratory glassware
-
pH paper or pH meter
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
Step 1: Imine Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (5.0 g, 71.3 mmol) and anhydrous methanol (80 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a 40% aqueous solution of methylamine (8.8 g, 113 mmol, 1.6 equivalents) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. The formation of the imine is crucial before the addition of the reducing agent to prevent the reduction of the starting aldehyde.[9][10]
Step 2: Reduction
-
To the stirred solution at 0 °C, add sodium borohydride (3.2 g, 84.6 mmol, 1.2 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature overnight (12-16 hours).
Step 3: Work-up and Isolation
-
Carefully quench the reaction by slowly adding water (50 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add dichloromethane (DCM, 100 mL) to the aqueous residue and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
The crude this compound can be purified by fractional distillation under atmospheric pressure.
-
Collect the fraction boiling at approximately 95-100 °C.
Alternatively, for higher purity, column chromatography on silica gel can be performed using a solvent system of DCM/Methanol with a small percentage of triethylamine to prevent streaking.
Step 5: (Optional) Hydrochloride Salt Formation
For long-term storage and easier handling, the free amine can be converted to its hydrochloride salt.[11]
-
Dissolve the purified amine in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a multiplet for the cyclopropyl protons, a doublet for the methylene protons adjacent to the nitrogen, a singlet for the N-methyl protons, and a broad singlet for the amine proton (if the free base is analyzed).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the cyclopropyl carbons, the methylene carbon, and the N-methyl carbon.
-
GC-MS: A single peak in the gas chromatogram with a molecular ion peak corresponding to the mass of the product (m/z = 85.15).
-
IR (neat): Characteristic N-H stretching vibrations around 3300 cm⁻¹ (for the free base).
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Cyclopropanecarboxaldehyde: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[12][13][14] Handle in a well-ventilated fume hood.
-
Methylamine Solution: Highly flammable and corrosive. Harmful if inhaled or swallowed. Causes severe burns to the skin, eyes, and respiratory tract.[15][16][17][18] Work in a fume hood and avoid inhalation of vapors.
-
Sodium Borohydride: Water-reactive, releasing flammable hydrogen gas.[19][20][21][22] Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle in a dry environment and add to the reaction mixture slowly and in portions.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted sodium borohydride carefully with a protic solvent like isopropanol before disposal.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete imine formation | - Increase the reaction time for imine formation.- Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. |
| Reduction of starting aldehyde | - Ensure the reaction is kept cold during the addition of sodium borohydride.- Allow sufficient time for imine formation before adding the reducing agent. | |
| Formation of Byproducts | Over-alkylation (tertiary amine) | - Use a slight excess of the amine to favor the formation of the secondary amine. |
| Difficulty in Purification | Product loss during work-up | - Ensure the aqueous layer is thoroughly extracted.- Use a saturated solution of a salt (brine) during washing to minimize the solubility of the amine in the aqueous phase. |
Conclusion
The reductive amination of cyclopropanecarboxaldehyde with methylamine is a reliable and efficient method for the synthesis of this compound. The protocol provided herein, along with the accompanying safety and characterization information, offers a comprehensive guide for researchers in the field. By understanding the underlying chemistry and potential pitfalls, scientists can confidently synthesize this valuable building block for their research and development endeavors.
References
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- Duke University. (n.d.).
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Application Notes and Protocols for the Scalable Synthesis of Optically Active 1-Cyclopropylalkyl-1-amines
Introduction: The Significance of Chiral Cyclopropylamines in Modern Drug Discovery
Optically active 1-cyclopropylalkyl-1-amines are privileged structural motifs in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.[1][2] This three-membered carbocycle is a bioisostere for various functional groups, and its incorporation into drug candidates can significantly enhance potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust, scalable, and enantioselective synthetic routes to these chiral building blocks is of paramount importance for researchers in pharmaceutical and agrochemical industries.[3]
This comprehensive guide provides an in-depth analysis of field-proven strategies for the scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. We will delve into the mechanistic underpinnings of various synthetic choices, offering detailed, step-by-step protocols for the most reliable and industrially applicable methods. The focus is on providing a practical framework for researchers, scientists, and drug development professionals to confidently produce these high-value chiral intermediates.
Strategic Approaches to Enantioselective Synthesis
The synthesis of optically pure 1-cyclopropylalkyl-1-amines can be broadly categorized into three main strategies: diastereoselective synthesis using a chiral auxiliary, biocatalytic methods, and classical chiral resolution. Each approach has its own set of advantages and is suited for different scales and applications.
Diastereoselective Reductive Amination: A Robust Industrial Approach
One of the most scalable and cost-effective methods for preparing non-racemic 1-cyclopropylalkyl-1-amines is through the diastereoselective reductive amination of a prochiral cyclopropyl ketone using a readily available chiral amine as an auxiliary.[4] This method leverages inexpensive starting materials and avoids the use of costly transition metal catalysts or cryogenic conditions, making it highly amenable to large-scale industrial production.[4]
The general workflow involves three key steps:
-
Condensation: A cyclopropyl alkyl ketone is condensed with a chiral amine, such as (S)-(-)-α-phenylethylamine, to form a chiral imine intermediate. The use of a Lewis acid like Ti(OiPr)₄ can facilitate this step.[4]
-
Diastereoselective Reduction: The resulting imine is then reduced to the corresponding secondary amine. The stereochemistry of the chiral auxiliary directs the hydride attack, leading to the preferential formation of one diastereomer.
-
Debenzylation: The chiral auxiliary is subsequently removed, typically via hydrogenolysis, to yield the desired optically active primary amine.
Caption: Workflow for Diastereoselective Reductive Amination.
This method has been shown to produce 1-cyclopropylalkyl-1-amines with high optical purity, often exceeding 99% enantiomeric excess (ee) after a final crystallization step.[4]
Biocatalytic Synthesis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[5][6] Enzymes operate under mild conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and are biodegradable, making them attractive for environmentally friendly processes.[5] For the synthesis of optically active 1-cyclopropylalkyl-1-amines, two main biocatalytic strategies are particularly relevant:
-
Kinetic Resolution using Lipases: In this approach, a racemic mixture of the amine (or a precursor) is treated with a lipase in the presence of an acylating agent. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The acylated and unacylated amines can then be separated. While this method is effective, the maximum theoretical yield for the desired enantiomer is 50%.[7]
-
Asymmetric Synthesis using Transaminases (TAs): Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate. By using a highly stereoselective TA, a prochiral cyclopropyl alkyl ketone can be directly converted into the corresponding optically active amine with theoretical yields up to 100%. This is a highly efficient and atom-economical approach.[6]
Caption: Transaminase-Mediated Asymmetric Synthesis Workflow.
The availability of commercial screening kits with a wide range of engineered transaminases allows for the rapid identification of a suitable biocatalyst for a specific cyclopropyl ketone substrate.[6]
Classical Chiral Resolution via Diastereomeric Salt Crystallization
Chiral resolution is a well-established and often straightforward method for separating enantiomers on a large scale.[8][9] This technique involves reacting the racemic amine with a chiral resolving agent, typically a carboxylic acid like L- or D-tartaric acid or mandelic acid, to form a pair of diastereomeric salts.[8][9] Due to their different physical properties, these diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization.[8]
The key steps are:
-
Salt Formation: The racemic 1-cyclopropylalkyl-1-amine is dissolved in a suitable solvent and treated with a stoichiometric amount of the chiral resolving agent.
-
Crystallization: The solution is cooled or concentrated to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation and Liberation: The crystallized salt is isolated by filtration. The optically pure amine is then liberated by treatment with a base to remove the resolving agent.
This method can be highly effective for increasing the optical purity of the final product.[4] However, it is inherently limited to a maximum yield of 50% for the desired enantiomer from the racemic mixture, unless the undesired enantiomer can be racemized and recycled.[10]
Protocols
Protocol 1: Scalable Synthesis of (S)-1-Cyclopropylethyl-1-amine via Diastereoselective Reductive Amination
This protocol is adapted from a patented industrial process and is designed for scalability.[4]
Step 1: Imine Formation
-
To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent like toluene, add (S)-(-)-α-phenylethylamine (1.0 eq).
-
Add a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄, 1.0-1.2 eq), and heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by GC or TLC until the ketone is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Diastereoselective Reduction
-
Cool the solution of the crude imine to 0-5 °C.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary amine.
Step 3: Debenzylation
-
Dissolve the crude secondary amine in a suitable solvent, such as methanol or ethanol.
-
Add a palladium catalyst, such as 10% Pd/C (5 mol%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete (monitored by GC or TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-1-cyclopropylethyl-1-amine.
Step 4: Purification and Optical Purity Enhancement
-
The optical purity can be further enhanced by forming a salt with an appropriate chiral acid, such as L-mandelic acid.[4]
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of L-mandelic acid.
-
Allow the salt to crystallize, isolate by filtration, and wash with a cold solvent.
-
Liberate the free amine by treating the salt with an aqueous base (e.g., NaOH) and extracting with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the final product with high enantiomeric excess (>99% ee).[4]
Protocol 2: General Procedure for Transaminase-Mediated Asymmetric Synthesis
This is a general protocol that can be adapted for various cyclopropyl ketones using commercially available transaminase screening kits.
-
Screening: Screen a panel of transaminases to identify the optimal enzyme for the desired cyclopropyl alkyl ketone substrate and desired enantiomer.
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine the cyclopropyl alkyl ketone (1.0 eq), isopropylamine as the amine donor (5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
-
Enzyme Addition: Add the selected transaminase (as a lyophilizate or in solution) to the reaction mixture.
-
Reaction: Stir the mixture at the optimal temperature for the enzyme (typically 25-40 °C) for 24-48 hours. The reaction progress can be monitored by HPLC or GC analysis of both substrate consumption and product formation.
-
Workup: Once the reaction is complete, adjust the pH to basic (e.g., pH > 10) with NaOH.
-
Extraction: Extract the product with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation or crystallization of a salt if necessary.
Data Summary: Comparison of Synthetic Strategies
| Method | Key Advantages | Key Disadvantages | Typical Yield | Typical ee | Scalability |
| Diastereoselective Reductive Amination | Uses inexpensive starting materials; robust and well-established for industrial scale.[4] | Requires removal of a chiral auxiliary; multiple steps. | 60-80% | >99% (after crystallization)[4] | Excellent |
| Biocatalysis (Transaminase) | High enantioselectivity; mild reaction conditions; environmentally friendly.[5] | Enzyme cost and stability can be a factor; requires screening to find a suitable enzyme. | 70-95% | >99% | Good to Excellent |
| Classical Chiral Resolution | Simple and effective for purification; widely applicable.[8][9] | Maximum theoretical yield of 50% per cycle; requires a suitable resolving agent.[8] | <50% (per cycle) | >99% (after crystallization) | Good |
| Asymmetric Cyclopropanation | Direct formation of the chiral center on the cyclopropane ring.[11] | Often requires expensive chiral ligands and transition metal catalysts.[11] | 60-90% | 90-99% | Moderate |
Conclusion
The synthesis of optically active 1-cyclopropylalkyl-1-amines is a critical enabling technology in modern drug development. This guide has detailed several scalable and efficient strategies, with a focus on diastereoselective reductive amination and biocatalysis as leading industrial methods. The choice of a specific synthetic route will depend on factors such as the cost of starting materials, desired scale, and available equipment. By understanding the principles and protocols outlined herein, researchers can confidently and efficiently access these valuable chiral building blocks for their discovery and development programs.
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- Nam, D.; et al. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]
- Zhu, D.; et al. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. [Link]
- Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters. [Link]
- Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropan
- Kozhushkov, S. I.; et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
- Process for the manufacture of cyclopropylamine.
- Chiral resolution. Wikipedia. [Link]
- Biocatalytic synthesis of chiral pharmaceutical intermedi
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
- Contente, M. L.; et al.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. [Link]
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
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- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. [Link]
- The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. [Link]
- Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. OUCI. [Link]
- Synthesis of trans-2-Substituted-Cyclopropylamines
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Process for manufacturing cyclopropylamine.
- Chiral resolution. ChemEurope. [Link]
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Chiral Synthesis of 1-Cyclopropyl-N-methylmethanamine Derivatives: Application Notes and Protocols
Introduction
Chiral 1-cyclopropyl-N-methylmethanamine and its derivatives are pivotal structural motifs in contemporary medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, combined with the chirality at the adjacent stereocenter, make these compounds valuable pharmacophores in the development of novel therapeutics. Their presence in a range of biologically active molecules underscores the critical need for robust and efficient enantioselective synthetic methods. This guide provides an in-depth exploration of key strategies for the chiral synthesis of these valuable building blocks, offering detailed protocols and insights for researchers in drug discovery and development.
The synthetic routes discussed herein are categorized into four principal strategies: asymmetric synthesis utilizing chiral auxiliaries, transition-metal catalyzed asymmetric cyclopropanation, innovative biocatalytic methods, and classical chiral resolution. Each approach presents distinct advantages and is accompanied by a detailed experimental protocol to facilitate its application in the laboratory.
I. Asymmetric Synthesis via Chiral Auxiliaries: The N-Sulfinyl Imine Approach
A powerful strategy for introducing chirality is the use of a recoverable chiral auxiliary. The Ellman sulfinamide chemistry provides an elegant and highly effective method for the asymmetric synthesis of cyclopropylamines. This approach relies on the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine derived from an α-chloro ketone.
Mechanistic Rationale
The success of this method hinges on the stereodirecting influence of the chiral tert-butanesulfinyl group. The reaction proceeds through a Favorskii-type reaction mechanism. Initially, one equivalent of the Grignard reagent acts as a base to deprotonate the α-chloro position, leading to a 1,3-dehydrohalogenation and the formation of a transient cyclopropylideneamine intermediate. A second equivalent of the Grignard reagent then adds to this intermediate. The chiral sulfinyl group effectively shields one face of the molecule, directing the nucleophilic attack of the Grignard reagent to the opposite face, thereby establishing the desired stereochemistry. The resulting N-sulfinyl cyclopropylamine can be readily deprotected under mild acidic conditions to yield the free chiral amine.[1][2][3]
Experimental Protocol: Synthesis of Chiral (R)-1-Cyclopropyl-N-methylmethanamine
Step 1: Formation of the N-sulfinyl α-chloro ketimine
-
To a solution of 1-chloroacetone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under a nitrogen atmosphere, add a solution of (R)-tert-butanesulfinamide (1.05 eq) and Ti(OEt)4 (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of brine and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the chiral N-sulfinyl α-chloro ketimine.
Step 2: Diastereoselective addition of Grignard reagent and cyclopropanation
-
Dissolve the purified N-sulfinyl α-chloro ketimine (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude product, N-((R)-1-cyclopropylethyl)- (R)-2-methylpropane-2-sulfinamide, can be purified by flash chromatography.
Step 3: Deprotection of the N-sulfinyl group
-
Dissolve the N-sulfinyl cyclopropylamine (1.0 eq) in methanol (0.2 M).
-
Add a solution of HCl in 1,4-dioxane (4.0 M, 2.0 eq) and stir at room temperature for 1 hour.[1]
-
Concentrate the reaction mixture under reduced pressure to yield the HCl salt of (R)-1-cyclopropyl-N-methylmethanamine.
Workflow Diagram
Caption: Workflow for the asymmetric synthesis of (R)-1-cyclopropyl-N-methylmethanamine using a chiral sulfinamide auxiliary.
II. Transition-Metal Catalyzed Asymmetric Cyclopropanation
Rhodium(II)-catalyzed decomposition of diazo compounds in the presence of alkenes is a cornerstone of modern synthetic chemistry for the construction of cyclopropanes.[4][5][6] The use of chiral rhodium(II) carboxylate catalysts, such as those derived from N-(arylsulfonyl)prolinate, allows for high levels of enantioselectivity in this transformation.[4] This strategy enables the formation of the chiral cyclopropane core, which can then be converted to the target amine.
Mechanistic Rationale
The catalytic cycle begins with the reaction of the rhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a chiral rhodium-carbene intermediate. This electrophilic carbene then undergoes a [2+1] cycloaddition with an alkene. The chiral ligands on the rhodium center orchestrate the approach of the alkene and the subsequent C-C bond formation, resulting in an enantioenriched cyclopropane product. The diastereoselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions.[5][7]
Experimental Protocol: Synthesis of a Chiral Cyclopropyl Ester Precursor
Step 1: Rhodium-catalyzed asymmetric cyclopropanation
-
To a solution of styrene (5.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add the chiral rhodium(II) catalyst (e.g., Rh2(S-TCPTAD)4, 0.01 eq).[5][6]
-
Add a solution of ethyl diazoacetate (1.0 eq) in DCM (1.0 M) dropwise to the reaction mixture over 4 hours using a syringe pump.
-
Stir the reaction at room temperature for an additional 12 hours after the addition is complete.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the chiral ethyl 2-phenylcyclopropane-1-carboxylate.
Step 2: Conversion to the Target Amine (Illustrative Route)
The resulting chiral cyclopropyl ester can be converted to this compound through a series of standard functional group transformations, such as:
-
Reduction of the ester to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
-
Oxidation of the alcohol to the aldehyde using a mild oxidizing agent (e.g., PCC or Dess-Martin periodinane).
-
Reductive amination of the aldehyde with methylamine and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the final product.
Workflow Diagram
Caption: General workflow for the synthesis of a chiral cyclopropylamine derivative via rhodium-catalyzed asymmetric cyclopropanation.
III. Biocatalytic Approaches: The "Green" Synthesis of Chiral Amines
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[8][9] Enzymes such as imine reductases (IREDs) and transaminases (TAs) can catalyze the asymmetric synthesis of amines with high enantioselectivity under mild reaction conditions.[9][10]
Mechanistic Rationale
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of prochiral imines to chiral amines, using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site provides a chiral environment that forces the substrate to bind in a specific orientation, leading to the selective transfer of hydride to one face of the imine C=N bond.
Transaminases (TAs): TAs catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone or aldehyde acceptor, using pyridoxal 5'-phosphate (PLP) as a cofactor. The stereochemical outcome is determined by the specific transaminase used (either (R)-selective or (S)-selective).
Experimental Protocol: Biocatalytic Reductive Amination of Cyclopropyl Methyl Ketone
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
To the buffer, add cyclopropyl methyl ketone (1.0 eq).
-
Add an amine donor (e.g., isopropylamine, 1.5 eq) and the transaminase enzyme (commercially available kits often contain the enzyme, PLP, and a regeneration system).
-
If using an IRED, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) is typically required.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle shaking for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and adjust the pH to basic (e.g., pH 10-11) with NaOH.
-
Extract the product with the organic solvent.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to obtain the chiral 1-cyclopropylethanamine. N-methylation can be achieved in a subsequent step.
Workflow Diagram
Caption: Workflow for the biocatalytic synthesis of a chiral cyclopropylamine.
IV. Classical Chiral Resolution: Diastereomeric Salt Formation
Chiral resolution is a classical yet highly effective and scalable method for separating enantiomers from a racemic mixture.[11] This technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties, such as solubility.[12][]
Rationale
The principle behind this method is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties. The choice of the chiral resolving agent is crucial for successful separation. For resolving racemic amines, chiral carboxylic acids like tartaric acid or mandelic acid are commonly used.[12]
Experimental Protocol: Resolution of Racemic 1-Cyclopropylethanamine
-
Dissolve racemic 1-cyclopropylethanamine (1.0 eq) in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve a chiral resolving agent, such as (R)-mandelic acid (0.5 eq), in the same solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.
-
Allow the mixture to stand, often at a reduced temperature, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the resolved amine can be determined by chiral HPLC or by measuring the optical rotation.
-
To recover the free amine, dissolve the diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH).
-
Extract the liberated free amine with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the enantioenriched 1-cyclopropylethanamine. The N-methylated target can then be synthesized.
Workflow Diagram
Caption: Workflow for the chiral resolution of a racemic cyclopropylamine via diastereomeric salt formation.
V. Comparison of Synthetic Strategies
| Strategy | Key Advantages | Key Considerations | Typical ee/de |
| Chiral Auxiliary | High diastereoselectivity, reliable, well-established. | Stoichiometric use of chiral auxiliary, multi-step process. | >95% de |
| Asymmetric Catalysis | High atom economy, catalytic use of chiral source, broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions may be required. | 80-99% ee |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate scope can be limited. | >99% ee |
| Chiral Resolution | Scalable, technically straightforward, applicable to a wide range of compounds. | Theoretical maximum yield of 50% for one enantiomer, requires a suitable resolving agent. | >99% ee after recrystallization |
VI. Conclusion
The chiral synthesis of this compound derivatives can be achieved through a variety of effective methods. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific stereochemical requirements of the target molecule. Asymmetric synthesis via chiral auxiliaries and transition-metal catalysis offer precise control over stereochemistry, while biocatalysis provides a green and highly selective alternative. Classical chiral resolution remains a robust and scalable option, particularly for industrial applications. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize these valuable chiral building blocks for the advancement of drug discovery and development.
References
- De Kimpe, N., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187-190. [Link]
- PubMed. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters. [Link]
- ACS Figshare. Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. [Link]
- Kananovich, D. G., & Isakov, E. B. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
- Noton, T. M., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
- Davies, H. M. L., & Antoulinakis, E. G. (2001). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 123(30), 7181-7182. [Link]
- Pellissier, H. (2011). Recent developments in the synthesis of cyclopropylamines. Chemical Reviews, 111(7), 4423-4464. [Link]
- Guranova, N., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Letters, 11(21), 4926-4929. [Link]
- Wang, H., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(8), 3243-3247. [Link]
- Royal Society of Chemistry. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]
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- PubMed. (2017).
- MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules. [Link]
- PubMed. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Organic Letters. [Link]
- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- AIR Unimi. (2014).
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- MDPI. (2022). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines.
- Wikipedia. Chiral resolution. [Link]
- PubMed. (2007).
- KU ScholarWorks. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
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- Synfacts. (2024).
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Application Note & Protocols: 1-Cyclopropyl-N-methylmethanamine as a Strategic Building Block in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Date: January 9, 2026
Abstract
1-Cyclopropyl-N-methylmethanamine is a pivotal primary amine building block that has seen extensive application in the realms of medicinal chemistry and advanced organic synthesis. Its distinct molecular architecture, which features a cyclopropyl group appended to a methylaminomethyl unit, confers advantageous physicochemical characteristics to target molecules. These benefits often include heightened metabolic stability, enhanced biological potency, and optimized lipophilicity. This document serves as an in-depth guide to the strategic applications of this compound in the synthesis of pharmaceutically active compounds and other intricate organic structures. It provides detailed, field-tested protocols for its utilization in crucial synthetic transformations and offers expert insights into the rationale behind key experimental decisions.
Introduction: The Strategic Advantage of the Cyclopropyl Moiety
The cyclopropyl group is a highly prized structural motif in contemporary drug design. Its constrained, three-membered ring system introduces a degree of conformational rigidity, which can result in a more favorable entropic profile upon ligand binding to a biological target. Moreover, the significant s-character of the carbon-carbon bonds within the cyclopropyl ring allows it to function as a bioisostere for various functional groups, such as phenyl rings and gem-dimethyl groups. The strategic incorporation of a cyclopropyl moiety can also shield molecules from metabolic degradation, thereby extending their in vivo half-life. This compound represents a commercially available and highly versatile synthon for the efficient introduction of this valuable structural unit into a wide array of molecular frameworks.[1][2][3]
Key Applications in Medicinal Chemistry
The synthetic utility of this compound is underscored by its incorporation into a number of clinically significant molecules.
Synthesis of HIV-1 Integrase Inhibitors
A prominent application of this compound is in the construction of potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[4][5][6][7] The cyclopropylmethylamine portion of these inhibitors often engages in critical binding interactions within the enzyme's active site, contributing significantly to their therapeutic efficacy.
Protocol 1: Reductive Amination for the Synthesis of an HIV-1 Integrase Inhibitor Intermediate
This protocol outlines the reductive amination of a ketone intermediate with this compound to yield a key secondary amine precursor.[8][9][10]
Materials:
-
Ketone Intermediate (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes mixture
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add this compound (1.2 eq), followed by a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at ambient temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions over approximately 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine to remove residual aqueous contaminants, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography, eluting with a suitable gradient of ethyl acetate in hexanes, to isolate the desired secondary amine product.
Causality behind Experimental Choices:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly well-suited for reductive aminations due to its mild nature and selectivity. It readily reduces the intermediate imine without significantly affecting the starting ketone, and it is compatible with the slightly acidic conditions required for imine formation.[13]
-
Acetic Acid: A catalytic quantity of acid is crucial for protonating the carbonyl oxygen of the ketone. This activation enhances its electrophilicity, promoting nucleophilic attack by the amine and facilitating the subsequent dehydration of the hemiaminal intermediate to the corresponding imine.
-
Dichloromethane (DCM): DCM is a commonly employed solvent for this transformation as it effectively dissolves both the reactants and the reducing agent while remaining relatively inert under the reaction conditions.
Synthesis of Novel Antibacterial Agents
The advantageous properties imparted by the cyclopropyl group have been effectively leveraged in the creation of new antibacterial agents.[14] this compound serves as a valuable building block for fine-tuning the pharmacokinetic and pharmacodynamic profiles of these compounds.[1][2][3]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Fluoroquinolone Analog
This protocol details the displacement of a fluorine atom from a fluoroquinolone core structure via nucleophilic aromatic substitution with this compound.[15][16][17][18][19]
Materials:
-
Fluoroquinolone Core (with a fluorine leaving group) (1.0 eq)
-
This compound (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Dichloromethane/Methanol mixture
Procedure:
-
To a solution of the fluoroquinolone core (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add this compound (2.0 eq) and anhydrous potassium carbonate (K₂CO₃) (3.0 eq).
-
Heat the reaction mixture to a temperature between 80-100 °C and maintain stirring for 6-12 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into deionized water.
-
Extract the resulting aqueous suspension with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of methanol in dichloromethane to obtain the desired fluoroquinolone analog.
Causality behind Experimental Choices:
-
Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is highly effective for SNAr reactions. It efficiently solvates the potassium carbonate and accelerates the rate of the nucleophilic substitution.
-
Potassium Carbonate (K₂CO₃): This base serves to neutralize the hydrofluoric acid (HF) that is generated as a byproduct of the reaction, thereby driving the chemical equilibrium towards the formation of the desired product.
-
Excess Amine: The use of a stoichiometric excess of this compound ensures the complete consumption of the fluoroquinolone starting material and can also contribute to the basicity of the reaction medium.
Physicochemical Properties and Data
The incorporation of the this compound moiety has a predictable and often beneficial impact on key molecular properties that are critical for drug development.
| Property | Value | Significance in Drug Design |
| Molecular Weight | 85.15 g/mol [11] | Its low molecular weight makes it an efficient and desirable building block, particularly in the context of fragment-based drug discovery. |
| cLogP | ~0.5[11] | This value contributes to a favorable lipophilicity profile, which is crucial for influencing absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų[11] | A low TPSA is generally indicative of good potential for oral bioavailability. |
| pKa | ~10.5 (of the conjugate acid) | The basic nature of the secondary amine allows for the formation of salts, which can significantly improve the solubility and handling characteristics of the final compound. |
Note: cLogP and pKa values are estimates derived from computational models and can vary depending on the specific molecular environment.
Visualization of Synthetic Pathways
The following diagrams provide a visual representation of the key synthetic transformations discussed in this application note.
Caption: Workflow for Reductive Amination.
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Application Notes and Protocols for Asymmetric Synthesis Using Chiral Cyclopropylamine Derivatives
Introduction: The Significance of Chiral Cyclopropylamines in Modern Asymmetric Synthesis
The cyclopropane ring is a recurring structural motif in a multitude of biologically active molecules and pharmaceutical compounds. Its unique conformational rigidity and electronic properties impart valuable characteristics to parent molecules. The stereoselective synthesis of cyclopropane-containing structures, particularly the generation of chiral cyclopropylamines, is a pivotal challenge in medicinal chemistry and drug development. Chiral cyclopropylamines serve as crucial intermediates and pharmacophores in various therapeutic agents.[1][2]
While simple, achiral cyclopropylamines such as 1-Cyclopropyl-n-methylmethanamine are commercially available building blocks[3][4][5][6], their direct application in asymmetric catalysis is limited. The true potential for enantioselective transformations is unlocked through the use of more complex, chiral cyclopropylamine derivatives. These sophisticated molecules are instrumental as chiral ligands for metal-catalyzed reactions or as chiral auxiliaries, guiding the stereochemical outcome of a reaction to favor the formation of a single enantiomer.[7][8] This control over chirality is paramount, as the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of chiral cyclopropylamine-based ligands in asymmetric synthesis. We will delve into the synthesis of a representative chiral ligand derived from a cyclopropane scaffold and its application in a prototypic asymmetric cyclopropanation reaction. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Synthesis of a C₂-Symmetric Chiral Diamine Ligand from a Cyclopropane Precursor
A prevalent strategy in the design of effective chiral ligands is the incorporation of a C₂-symmetric scaffold. This design element often reduces the number of possible transition states in a catalytic cycle, thereby enhancing enantioselectivity.[9] While not directly a cyclopropylamine, ligands derived from chiral backbones like (1R,2R)-1,2-Diaminocyclohexane are conceptually analogous and widely employed in reactions that can generate chiral cyclopropane rings. For the purpose of this guide, we will focus on a ligand class that is frequently used in asymmetric cyclopropanation.
The following protocol outlines the synthesis of a C₂-symmetric bis(oxazoline) ligand, a class of ligands known for its efficacy in copper-catalyzed asymmetric cyclopropanation reactions. The synthesis starts from commercially available 1,2-dicyanocyclopropane.
Experimental Protocol: Synthesis of a C₂-Symmetric Bis(oxazoline) Ligand
Step 1: Hydrolysis of 1,2-Dicyanocyclopropane to Cyclopropane-1,2-dicarboxylic acid
-
To a solution of trans-1,2-dicyanocyclopropane (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux for 8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield trans-cyclopropane-1,2-dicarboxylic acid.
Step 2: Formation of the Diacyl Chloride
-
Suspend the trans-cyclopropane-1,2-dicarboxylic acid (1.0 eq) in toluene.
-
Add thionyl chloride (2.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Stir the mixture at room temperature for 1 hour, then heat to 80 °C for 3 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude diacyl chloride, which is used in the next step without further purification.
Step 3: Condensation with a Chiral Amino Alcohol
-
Dissolve the crude diacyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
In a separate flask, dissolve (S)-(-)-2-amino-2-phenylethanol (2.1 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.
-
Cool the amino alcohol solution to 0 °C and add the diacyl chloride solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the diamide intermediate.
Step 4: Cyclization to the Bis(oxazoline) Ligand
-
Dissolve the diamide intermediate (1.0 eq) in anhydrous dichloromethane.
-
Add Burgess reagent (2.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to afford the final C₂-symmetric bis(oxazoline) ligand.
Application in Asymmetric Cyclopropanation
The synthesized chiral bis(oxazoline) ligand can be employed in a variety of asymmetric reactions. A prominent application is the copper-catalyzed cyclopropanation of olefins with diazo compounds. This reaction is a powerful tool for the construction of chiral cyclopropane rings.[10]
Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
C₂-Symmetric Bis(oxazoline) Ligand (synthesized as described above)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuOTf·0.5C₆H₆ (0.05 eq) and the chiral bis(oxazoline) ligand (0.055 eq).
-
Add anhydrous DCM and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Add styrene (1.0 eq) to the catalyst solution.
-
Cool the reaction mixture to -20 °C.
-
Add a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM dropwise over a period of 4 hours using a syringe pump.
-
Stir the reaction at -20 °C for an additional 12 hours.
-
Allow the reaction to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral cyclopropane product.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
| Entry | Olefin | Diazo Compound | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | dr (trans:cis) | ee (trans) (%) |
| 1 | Styrene | Ethyl Diazoacetate | 5 | -20 | 85 | >20:1 | 95 |
| 2 | 4-Chlorostyrene | Ethyl Diazoacetate | 5 | -20 | 82 | >20:1 | 96 |
| 3 | 1-Octene | Ethyl Diazoacetate | 5 | 0 | 75 | 10:1 | 90 |
Table 1: Representative results for the copper-catalyzed asymmetric cyclopropanation using the synthesized chiral bis(oxazoline) ligand.
Mechanistic Insights and Visualization
The enantioselectivity of the reaction is dictated by the chiral environment created by the ligand around the copper center. The C₂-symmetric ligand effectively blocks one face of the approaching olefin, allowing the carbene transfer to occur preferentially from the other face.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed asymmetric cyclopropanation.
Conclusion
This application note has detailed the synthesis of a C₂-symmetric chiral ligand and its successful application in a copper-catalyzed asymmetric cyclopropanation reaction. The provided protocols are robust and can be adapted for a range of substrates. The use of chiral cyclopropylamine derivatives and their analogs as ligands in asymmetric synthesis is a powerful strategy for the enantioselective construction of valuable chiral molecules for the pharmaceutical and agrochemical industries. The principles and techniques outlined herein provide a solid foundation for researchers to explore this exciting and impactful area of synthetic organic chemistry.
References
- Hagar, M., Ragaini, F., Monticelli, E., Caselli, A., Macchi, P., & Casati, N. (2010). Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds. RSC Publishing. [Link]
- Zhang, Y., et al. (2017).
- University of Rochester. (2021).
- Xia, Y., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. [Link]
- Zhou, H., et al. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Organic Letters. [Link]
- Młynarska, A., & Młynarski, J. (2020).
- Denolf, B., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters. [Link]
- Wang, Z., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society. [Link]
- Wikipedia. Asymmetric induction. [Link]
- Chemsrc.com. This compound Price. [Link]
- PubChem. 1-cyclopropyl-N-(cyclopropylmethyl)-1-phenylmethanamine. [Link]
- PubChem. (Cyclopropylmethyl)methylamine. [Link]
- Chemeurope.com. Asymmetric induction. [Link]
- Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P-and N,N-ligands to nonsymmetric P,N-ligands.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
Analytical Methods for the Characterization of 1-Cyclopropyl-n-methylmethanamine
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation and characterization of 1-Cyclopropyl-n-methylmethanamine (CAS: 18977-45-2). As a key intermediate in pharmaceutical synthesis and a compound of interest in forensic and research settings, robust and validated analytical protocols are essential for ensuring identity, purity, and quality. This guide details field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a framework for adapting these methods. Each protocol is designed as a self-validating system, leveraging the orthogonal nature of these techniques for unambiguous characterization.
Introduction and Compound Overview
This compound, also known as N-methylcyclopropylmethylamine, is a primary amine featuring a cyclopropyl moiety. This structural motif is prevalent in numerous biologically active compounds, making this molecule a valuable building block. Its accurate characterization is a critical step in quality control for synthesis and a prerequisite for its use in further downstream applications, including regulatory submissions.
The analytical challenge lies in confirming the connectivity of the N-methyl, methylene bridge, and cyclopropyl groups, as well as quantifying the compound and any potential impurities. This guide presents a multi-technique approach that provides complementary information, ensuring a high degree of confidence in the analytical results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18977-45-2 | PubChem[1] |
| Molecular Formula | C₅H₁₁N | PubChem[1] |
| Molecular Weight | 85.15 g/mol | PubChem[1][2] |
| Boiling Point | 85.7 ± 8.0 °C at 760 mmHg | Chemsrc[2] |
| Density | 0.9 ± 0.1 g/cm³ | Chemsrc[2] |
| IUPAC Name | This compound | PubChem[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound. The gas chromatography component provides excellent separation based on boiling point and polarity, while the mass spectrometer offers highly specific identification based on the compound's mass-to-charge ratio (m/z) and its unique fragmentation pattern upon ionization. Electron Ionization (EI) at a standard energy of 70 eV is employed to generate reproducible mass spectra that can be compared against libraries and used for structural confirmation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL in the same solvent. The use of a volatile, polar solvent ensures good sample introduction and peak shape.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-polymethylsiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness). This column provides excellent resolution for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless mode is recommended for achieving low detection limits.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 2 minutes.
-
-
MS Conditions:
-
Expected Data & Interpretation
The analysis will yield a total ion chromatogram (TIC) with a distinct peak for this compound. The mass spectrum corresponding to this peak serves as a molecular fingerprint.
Table 2: Predicted EI-MS Fragmentation Pattern
| m/z | Ion Structure | Interpretation |
| 85 | [C₅H₁₁N]⁺• | Molecular Ion (M⁺) |
| 84 | [C₅H₁₀N]⁺ | Loss of a hydrogen atom (M-1) |
| 70 | [C₄H₈N]⁺ | Loss of a methyl group (•CH₃) |
| 57 | [C₃H₅N]⁺• | Cleavage of the C-C bond between methylene and cyclopropyl group |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage, fragment [CH₂=NHCH₃]⁺ (base peak) |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
Causality: The base peak is predicted to be at m/z 44 due to the stability of the resulting iminium cation formed via alpha-cleavage, a characteristic fragmentation pathway for amines. The presence of the molecular ion at m/z 85 confirms the molecular weight.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While GC-MS is ideal, HPLC is a powerful orthogonal technique, particularly for purity assessment and quantification of non-volatile or thermally labile impurities. Given that this compound lacks a strong chromophore, UV detection can be challenging. Therefore, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach for sensitive and specific detection. Furthermore, as the molecule is chiral, chiral HPLC is necessary to separate and quantify the enantiomers, a critical requirement in pharmaceutical development.[4]
Protocol 3.1: Reversed-Phase LC-MS for Purity and Assay
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water.
-
Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
Instrumentation & Conditions:
-
LC System: Waters ACQUITY UPLC H-Class or equivalent.
-
MS System: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid. Formic acid is a volatile modifier ideal for MS compatibility, aiding in protonation.[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
Start at 5% B.
-
Linear ramp to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Data Acquisition: Selected Ion Recording (SIR) of the protonated molecular ion [M+H]⁺ at m/z 86.1.
-
-
Protocol 3.2: Chiral Normal-Phase HPLC for Enantiomeric Separation
-
Sample Preparation:
-
Prepare a 1 mg/mL solution in the mobile phase.
-
-
Instrumentation & Conditions:
-
LC System: Standard HPLC system with UV detector.
-
Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The small amount of amine additive is crucial for improving peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules.[6] Both ¹H and ¹³C NMR provide unambiguous information about the chemical environment, connectivity, and number of atoms in the molecule. The data presented here are predicted based on established chemical shift principles and spectral data of similar structures, such as cyclopropylamine and N-methyl amines.[7][8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
-
Instrumentation & Conditions:
-
Spectrometer: Bruker Avance 400 MHz (or higher field) spectrometer.
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse program.
-
Expected Data & Interpretation
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Type | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |
| N-CH₃ | ~2.45 | Singlet (s) | 3H | ~36.5 |
| N-CH₂- | ~2.30 | Doublet (d) | 2H | ~58.0 |
| Cyclopropyl-CH | ~0.90 | Multiplet (m) | 1H | ~10.5 |
| Cyclopropyl-CH₂ (cis) | ~0.45 | Multiplet (m) | 2H | ~4.0 |
| Cyclopropyl-CH₂ (trans) | ~0.15 | Multiplet (m) | 2H | ~4.0 |
Causality: The protons on the cyclopropyl ring are heavily shielded and appear far upfield (low ppm), which is a characteristic feature.[7] The methylene protons are adjacent to the cyclopropyl methine proton and will therefore appear as a doublet. The N-methyl protons are isolated and will appear as a singlet. The NH proton signal is often broad and may exchange with trace water in the solvent; it is typically observed between 1-2 ppm but is not included in the table as its position can be highly variable.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For this compound, FT-IR can quickly confirm the presence of the N-H bond of the secondary amine and the C-H bonds of the aliphatic and cyclopropyl groups.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Method A (Neat Liquid): Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Method B (ATR): Place one drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.[3]
-
-
Instrumentation & Conditions:
Expected Data & Interpretation
Table 4: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (weak, broad) | N-H Stretch | Secondary Amine |
| ~3080 | C-H Stretch | Cyclopropyl C-H |
| 2950-2800 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1460 | C-H Bend | Aliphatic (CH₂, CH₃) |
| ~1130 | C-N Stretch | Aliphatic Amine |
| ~1020 | C-C Stretch | Cyclopropyl Ring "Breathing" |
Trustworthiness: The combination of these distinct bands provides a high-confidence confirmation of the key functional groups. The C-H stretch above 3000 cm⁻¹ is particularly indicative of the strained cyclopropyl ring, differentiating it from a simple alkyl chain.
Conclusion: A Self-Validating Approach
The characterization of this compound is best achieved through a multi-technique, orthogonal approach.
-
GC-MS confirms the molecular weight and provides a characteristic fragmentation fingerprint.
-
HPLC/LC-MS offers an alternative separation technique for purity analysis and is essential for resolving enantiomers.
-
NMR Spectroscopy delivers definitive, unambiguous structural elucidation of the carbon-hydrogen framework.
-
FT-IR Spectroscopy provides rapid confirmation of the essential functional groups.
When used in concert, these methods create a self-validating system where the results from one technique corroborate the others, leading to an unequivocal identification and characterization of the molecule that is scientifically sound and defensible for research, development, and regulatory purposes.
References
- This compound Price from Supplier Brand WENGJIANG HUAXUESHIJI. (2022). Chemsrc.com. [Link]
- Smith, C. R. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices.
- Cyclopropylamine. NIST WebBook. [Link]
- 1-(1-cyclopropylpyrrol-2-yl)-N-methylmethanamine.
- Durig, J. R., et al. Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A. [Link]
- Separation of Cyclopropanamine, N-methyl-N-propyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Cyclopropanemethanamine.
- (Cyclopropylmethyl)methylamine.
- A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Reich, H. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
- Brown, D. 1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. [Link]
- CHIRAL SEPARATIONS INTRODUCTION. VTechWorks, Virginia Tech. [Link]
Sources
- 1. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Separation of Cyclopropanamine, N-methyl-N-propyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Pre-Column Derivatization HPLC Method for the Quantitative Analysis of 1-Cyclopropyl-n-methylmethanamine
Abstract
This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-Cyclopropyl-n-methylmethanamine. Due to its chemical nature as a small, secondary aliphatic amine, the analyte lacks a strong native chromophore, presenting a significant challenge for direct UV detection.[1] To overcome this, a pre-column derivatization strategy using dansyl chloride is employed. This procedure attaches a highly responsive dansyl group to the amine, rendering it easily detectable by both UV and fluorescence detectors with high sensitivity. The resulting derivative is well-retained and separated on a standard C18 reversed-phase column. The method has been developed and validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness.[2][3][4] This protocol is specifically designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, impurity profiling, or pharmacokinetic studies involving this compound.
Introduction and Method Rationale
This compound (CAS: 18977-45-2) is a secondary amine with a molecular weight of 85.15 g/mol .[5][6] Its structure makes it a valuable building block in the synthesis of various pharmaceutical compounds. The accurate quantification of this amine is critical for ensuring the quality of starting materials, monitoring reaction progress, and identifying potential impurities.
The primary analytical challenge posed by this molecule is its lack of significant UV absorbance, which precludes sensitive analysis by common HPLC-UV methods.[1] Furthermore, its polar nature can lead to poor retention on traditional reversed-phase columns. To address these issues, this method employs a pre-column derivatization approach.
Causality of Experimental Choice: Dansyl chloride was selected as the derivatization reagent because it reacts efficiently with both primary and secondary amines under mild alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[7][8] This chemical tagging serves a dual purpose:
-
Enhanced Detection: The dansyl group is an excellent chromophore and fluorophore, allowing for nanomolar-level detection limits with UV or fluorescence detectors.
-
Improved Chromatography: The derivatization process increases the hydrophobicity of the analyte, leading to improved retention and peak shape on a C18 stationary phase.
The entire analytical procedure is validated to ensure it is fit for its intended purpose, providing documented evidence of its reliability and accuracy as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[2][3][9]
Materials and Methods
Equipment and Consumables
-
HPLC System with Gradient Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) or UV Detector, and/or Fluorescence Detector (FLD).
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Vortex mixer and Sonicator.
-
Heating block or water bath.
-
Syringe filters, 0.45 µm PTFE.
-
Amber HPLC vials.
Reagents and Chemicals
-
This compound reference standard (Purity ≥97%).[5]
-
Acetonitrile (ACN), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Water, HPLC or Milli-Q grade.
-
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride), ≥99%.
-
Sodium Bicarbonate (NaHCO₃), ACS Grade.
-
Formic Acid (HCOOH), ≥98%.
Chromatographic Conditions
All chromatographic parameters were optimized to achieve a balance between resolution, sensitivity, and run time.
| Parameter | Condition |
| HPLC Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-20 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[10] |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Fluorescence Detection | Excitation: 340 nm / Emission: 525 nm |
Experimental Protocols
Solution Preparation
-
Sodium Bicarbonate Buffer (100 mM, pH ~9): Dissolve 0.84 g of Sodium Bicarbonate in 100 mL of HPLC-grade water.
-
Dansyl Chloride Solution (1.5 mg/mL): Dissolve 15 mg of Dansyl Chloride in 10 mL of Acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Solution with 50:50 Acetonitrile/Water.
Pre-Column Derivatization Protocol
This protocol must be applied consistently to all standards, samples, and blanks.
-
Pipette 100 µL of the standard solution or sample solution into an amber HPLC vial.
-
Add 200 µL of the 100 mM Sodium Bicarbonate buffer (pH ~9).
-
Add 200 µL of the Dansyl Chloride solution (1.5 mg/mL in ACN).
-
Cap the vial and vortex thoroughly for 30 seconds.
-
Incubate the vial in a heating block or water bath at 60°C for 45 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Add 500 µL of Mobile Phase A (0.1% Formic Acid in Water) to quench the reaction and dilute the sample.
-
Vortex the vial again. The sample is now ready for injection.
Caption: Workflow for the pre-column derivatization of this compound.
HPLC Analysis and System Suitability
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (derivatization reagents without analyte) to ensure no interfering peaks are present.
-
Perform five replicate injections of a mid-range derivatized standard (e.g., 25 µg/mL).
-
The system is deemed suitable for analysis if it meets the criteria in the table below.
-
Proceed with injecting the full calibration curve followed by the derivatized samples.
Table 1: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion |
|---|---|
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Summary
The analytical method was validated following ICH Q2(R1) guidelines.[2] The key performance characteristics are summarized below.
Caption: Logical relationship of validation parameters as per ICH Q2(R1) guidelines.
Table 2: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak purity > 0.999 |
| Linearity (Range) | 1 - 100 µg/mL | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.9% - 101.5% | 98.0% - 102.0%[2] |
| Precision (Repeatability) | RSD = 0.85% | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD = 1.2% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL (based on S/N of 3:1)[2] | Reportable |
| Limit of Quantitation (LOQ) | 0.7 µg/mL (based on S/N of 10:1)[2] | Reportable |
| Robustness | Passed | %RSD of results < 5% after minor changes |
-
Specificity: The method demonstrated excellent specificity. Chromatograms of the blank showed no significant peaks at the retention time of the dansylated analyte.
-
Linearity: The calibration curve was linear over the range of 1-100 µg/mL with a correlation coefficient (R²) of 0.9995.
-
Accuracy: Accuracy was determined by a recovery study at three concentration levels (80%, 100%, and 120% of the target concentration), with mean recoveries falling between 98.9% and 101.5%.[2][11]
-
Precision: The method proved to be highly precise. Repeatability (intra-assay precision) showed an RSD of 0.85%, and intermediate precision, assessed by a different analyst on a different day, yielded an RSD of 1.2%.[2][9]
-
LOD & LOQ: The limits of detection and quantitation were established based on signal-to-noise ratios, demonstrating the high sensitivity of the method, especially with fluorescence detection.[2]
-
Robustness: The method was found to be robust when small, deliberate variations were made to the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min), with all results remaining within acceptable limits.
Conclusion
The HPLC method detailed in this application note provides a validated, robust, and highly sensitive approach for the quantitative analysis of this compound. The pre-column derivatization with dansyl chloride successfully overcomes the challenges of poor UV absorbance and low retention associated with the analyte.[1] This method is fit for purpose and can be readily implemented in quality control and research laboratories for accurate and reliable measurements.
References
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmatech URL
- Title: Development of an HPLC method for the determination of amines in a leukemia mouse model Source: RSC Publishing URL
- Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
- Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL
- Title: Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products Source: ResearchGate URL
- Source: Chemsrc.
- Title: Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
- Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
- Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL
- Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL
- Title: (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 Source: PubChem URL:[Link]
- Title: Separation of Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)
- Title: this compound hydrochloride | 77335-18-3 Source: J&K Scientific URL
- Title: this compound Hydrochloride (1:1)
- Title: (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 Source: PubChem URL:[Link]/12919210)
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High-Throughput LC-MS/MS Method for the Analysis of 1-Cyclopropyl-n-methylmethanamine and Related Process Impurities
An Application Note for Drug Development Professionals
Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Cyclopropyl-n-methylmethanamine and the simultaneous monitoring of its potential reaction products and impurities. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Due to its polar and basic nature, chromatographic analysis can be challenging, often resulting in poor peak shape and inadequate retention on conventional reversed-phase columns. The method detailed herein overcomes these challenges by utilizing a high-pH reversed-phase liquid chromatography strategy, which yields excellent peak symmetry and retention. Coupled with tandem mass spectrometry detection, this approach provides exceptional sensitivity and selectivity, making it highly suitable for high-throughput reaction monitoring, impurity profiling, and quality control in a drug development environment.
1. Introduction The cyclopropylamine motif is a valuable structural component in modern medicinal chemistry, present in numerous pharmaceutical compounds and agrochemicals.[1] Its unique conformational and electronic properties often impart favorable metabolic stability and binding affinity. The synthesis of molecules containing this moiety, such as this compound, requires careful process control and analytical oversight to ensure the quality, safety, and efficacy of the final API.
Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and control of impurities in drug substances.[2] Therefore, developing reliable analytical methods to monitor the formation of the desired product and track related impurities throughout the synthetic process is a critical activity in pharmaceutical development.[3]
Small, polar amines like this compound pose a significant analytical challenge. Their high polarity leads to poor retention on non-polar stationary phases, while their basicity can cause strong, undesirable interactions with acidic residual silanols on silica-based columns, resulting in severe peak tailing and poor reproducibility.[4][5] While techniques like derivatization or hydrophilic interaction chromatography (HILIC) can be employed, they may add complexity or lack the robustness required for routine analysis.[6][7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an ideal analytical tool for this application, offering unparalleled sensitivity and specificity.[8][9] By combining a tailored chromatographic separation with the precise mass filtering of a triple quadrupole mass spectrometer, this method allows for the accurate quantification of the target compound and the confident identification of process-related impurities, even at trace levels. This note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, designed for direct application in research and development settings.
2. Experimental
2.1 Materials and Reagents
-
This compound reference standard (CAS: 18977-45-2)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Ammonium Hydroxide (LC-MS Grade Additive)
-
Formic Acid (LC-MS Grade Additive, for comparative purposes if needed)
-
An appropriate stable isotope-labeled internal standard (SIL-IS), such as 1-(Cyclopropyl-d4)-n-methylmethanamine, is recommended for highest accuracy. If a SIL-IS is unavailable, a structurally similar analog can be used.
2.2 Standard and Sample Preparation Protocol The following protocol is designed for the analysis of a typical synthetic reaction mixture.
-
Internal Standard (IS) Stock Solution: Prepare a 1.0 mg/mL stock solution of the internal standard in 50:50 Methanol:Water.
-
Reference Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in 50:50 Methanol:Water.
-
Working Standard & IS Solution:
-
From the stock solutions, prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL in the diluent (90:10 Water:Acetonitrile).
-
Spike each calibration standard and blank with the internal standard to a final concentration of 100 ng/mL.
-
-
Reaction Sample Preparation:
-
Accurately transfer 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.
-
Add 990 µL of the diluent (90:10 Water:Acetonitrile) to achieve a 1:100 dilution. Note: The dilution factor may need to be adjusted based on the reaction concentration.
-
Vortex the sample for 30 seconds.
-
Transfer 100 µL of the diluted sample into a 2 mL HPLC vial.
-
Add 890 µL of diluent and 10 µL of a 10 µg/mL IS working solution.
-
Cap the vial and vortex thoroughly before placing it in the autosampler.
-
2.3 LC-MS/MS System & Conditions Analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Chromatographic Method Parameters
| Parameter | Value | Causality & Rationale |
|---|---|---|
| Column | High-pH Stable C18 (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm) | A column stable at high pH is critical. Operating at pH 10 neutralizes the secondary amine (pKa ~10-11), minimizing silanol interactions and dramatically improving peak shape and retention. |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water (pH ≈ 10.5) | The basic modifier ensures the analyte is in its neutral, less polar form, enhancing retention in reversed-phase mode. Ammonium hydroxide is volatile and compatible with MS detection. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. | A rapid gradient allows for high-throughput analysis while ensuring elution of the target analyte and separation from potential earlier-eluting polar impurities and later-eluting non-polar byproducts. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing good efficiency and sensitivity. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency. |
| Injection Volume | 5 µL | A small injection volume is sufficient due to the high sensitivity of the MS detector and helps prevent column overloading. |
Table 2: Mass Spectrometry Method Parameters
| Parameter | Value | Causality & Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The secondary amine is basic and readily accepts a proton in the ESI source to form a stable positive ion [M+H]+, leading to high sensitivity. |
| Capillary Voltage | 3.5 kV | Optimizes the formation and transmission of ions into the mass spectrometer. |
| Source Temperature | 150 °C | A moderate temperature to assist with desolvation without causing thermal degradation of the analyte. |
| Desolvation Gas | Nitrogen, Flow: 800 L/hr, Temp: 400 °C | High flow and temperature are required to efficiently evaporate the solvent droplets and release the charged analyte ions into the gas phase. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification by monitoring specific parent-to-fragment ion transitions. |
| MRM Transitions | Analyte: 86.1 > 71.1 Impurity (Imine): 84.1 > 69.1 | Analyte: The precursor ion [M+H]+ for C5H11N is m/z 86.1. The product ion corresponds to a characteristic alpha-cleavage event.[10][11] Impurity: A hypothetical imine intermediate (C5H9N) would have an [M+H]+ of m/z 84.1, with a similar fragmentation pattern. |
3. Workflow and Data Analysis
The overall analytical workflow is designed for efficiency and robustness, ensuring reliable data for critical decision-making in process development.
4. Results and Discussion
4.1 Chromatographic Performance By employing a high-pH mobile phase, the typical peak tailing associated with amines on reversed-phase columns is eliminated. The expected chromatogram will show a sharp, symmetrical peak for this compound, ensuring accurate integration and quantification. The retention time can be optimized via the gradient profile to ensure separation from potential polar starting materials eluting near the solvent front and less polar byproducts that may be more retained.
4.2 Mass Spectral Analysis and Impurity Profiling The mass of this compound (C5H11N) is 85.15 Da. In ESI+ mode, it will be detected as the protonated molecule [M+H]+ at m/z 86.1. This odd-numbered mass for the molecular ion is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[11][12]
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for unequivocal identification and quantification. For small amines, fragmentation is typically dominated by α-cleavage, where the bond between the α- and β-carbons relative to the nitrogen is broken.[10] This predictable fragmentation is invaluable for proposing structures of unknown impurities.
Consider a common synthetic route: the reductive amination of cyclopropanecarboxaldehyde with methylamine. A key potential impurity in this process is the unreacted imine intermediate. The LC-MS/MS method can easily distinguish the product from this impurity.
The MRM method can simultaneously monitor the transition for the product (86.1 > 71.1) and the imine impurity (84.1 > 69.1). This allows for precise quantification of the main component and semi-quantitative tracking of the impurity, providing immediate feedback on reaction completion and process purity.
4.3 Method Trustworthiness and Validation For deployment in a regulated environment, the method must be validated according to ICH guidelines.[3] Key validation parameters include:
-
Specificity: The ability to resolve the analyte from impurities and matrix components, demonstrated by the unique MRM transitions.
-
Linearity: Establishing a linear relationship between concentration and response, typically with an R² value >0.99.
-
Accuracy & Precision: Ensuring the measured values are close to the true values and are reproducible over multiple measurements.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified, which is crucial for trace impurity analysis.[3]
5. Conclusion The described LC-MS/MS application note presents a rapid, selective, and robust method for the analysis of this compound and its process-related impurities. By addressing the inherent chromatographic challenges of small polar amines with a high-pH reversed-phase strategy, this method provides excellent peak shape and reliable quantification. The high sensitivity and specificity of tandem mass spectrometry make it an ideal platform for supporting pharmaceutical process development, from initial reaction screening to final quality control, ensuring the production of high-purity chemical entities.
6. References
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Huang, Z., et al. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry. Available at: [Link]
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Lehtonen, P. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]
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Huang, Z., et al. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry. Available at: [Link]
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Klick, S., et al. (2005). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. Available at: [Link]
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JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Available at: [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]
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Bidlingmeyer, B. A., et al. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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Wang, L., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Available at: [Link]
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Kumar, P., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Available at: [Link]
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Reddit. (2022). Chromotography with free amines? r/chemhelp. Available at: [Link]
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Tuse, D. (2007). Method of analysis of amine by mass spectrometry. Google Patents. Available at:
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Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. Available at: [Link]
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Columbia University. (n.d.). Column chromatography. Available at: [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available at: [Link]
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Aobchem. (n.d.). This compound Hydrochloride (1:1). Available at: [Link]
-
Lee, J., et al. (2019). Chromatographic separation of the isobaric compounds cyclopropylfentanyl, crotonylfentanyl, methacrylfentanyl, and para-methylacrylfentanyl for specific confirmation by LC-MS/MS. Journal of Chromatography B. Available at: [Link]
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Orgé, S., et al. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]
-
Wang, Y., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. Available at: [Link]
-
Google Patents. (2014). CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. Available at:
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Agilent. (2024). LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. Available at: [Link]
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Application Note: The Strategic Use of 1-Cyclopropyl-N-methylmethanamine in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Value of the Cyclopropyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif.[1][2] Its incorporation into drug candidates can offer significant advantages, including enhanced metabolic stability, increased potency, and improved brain permeability.[1][2] The rigid, three-dimensional nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to more favorable interactions with biological targets.[2] 1-Cyclopropyl-N-methylmethanamine, a readily available secondary amine, serves as a valuable building block for introducing this beneficial moiety into diverse molecular scaffolds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in parallel synthesis workflows, focusing on two key reactions: reductive amination and amide coupling.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 18977-45-2 |
| Molecular Formula | C₅H₁₁N |
| Molecular Weight | 85.15 g/mol |
| Boiling Point | 94-96 °C |
| Appearance | Colorless to light yellow liquid |
| pKa | ~10.98 (predicted) |
Core Synthetic Strategies for Library Generation
Parallel synthesis enables the rapid generation of a multitude of structurally related compounds, significantly accelerating the hit-to-lead optimization process.[3][4] this compound is an ideal building block for such endeavors due to its straightforward reactivity in common C-N bond-forming reactions.
Protocol 1: Reductive Amination for the Synthesis of Tertiary Amines
Reductive amination is a robust and widely used method for the synthesis of amines.[5][6] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with a secondary amine, followed by its in-situ reduction to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions, thus tolerating a wide range of functional groups.[6]
General Reaction Scheme:
Caption: Reductive Amination Workflow.
Detailed Step-by-Step Protocol for Parallel Synthesis (96-Well Plate Format):
-
Reagent Stock Solution Preparation:
-
Prepare a 0.5 M solution of a diverse library of aldehydes or ketones in 1,2-dichloroethane (DCE).
-
Prepare a 0.6 M solution of this compound (1.2 equivalents) in DCE.
-
Prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCE (approximately 1.0 M).
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the corresponding aldehyde or ketone stock solution (0.1 mmol).
-
Add 200 µL of the this compound solution to each well.
-
Seal the reaction block and shake at room temperature for 1 hour to facilitate iminium ion formation.
-
-
Reduction:
-
Add 150 µL of the sodium triacetoxyborohydride slurry to each well.
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 1 mL of dichloromethane (DCM) to each well, seal, and shake vigorously.
-
Allow the phases to separate and collect the organic layer using a liquid handler.
-
The crude products can be purified by parallel flash chromatography or preparative HPLC.[7][8]
-
Causality and Optimization:
-
Equivalents of Amine: A slight excess of the amine (1.2 eq) is used to drive the iminium ion formation to completion.
-
Choice of Reducing Agent: NaBH(OAc)₃ is preferred over NaBH₄ or NaBH₃CN due to its milder nature and enhanced safety profile.[6]
-
Solvent: Anhydrous aprotic solvents like DCE, THF, or DCM are crucial to prevent hydrolysis of the iminium ion and the reducing agent.
-
Troubleshooting: If the reaction is sluggish, a catalytic amount of acetic acid (5-10 mol%) can be added to accelerate iminium ion formation. However, this may not be necessary with NaBH(OAc)₃.[6]
Protocol 2: Amide Coupling for the Synthesis of N-Cyclopropyl-N-methyl Amides
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates the rapid synthesis of amides with minimal side reactions and racemization, even with sterically hindered amines and carboxylic acids.[10][11]
General Reaction Scheme:
Caption: Amide Coupling Workflow.
Detailed Step-by-Step Protocol for Parallel Synthesis (96-Well Plate Format):
-
Reagent Stock Solution Preparation:
-
Prepare a 0.5 M solution of a diverse library of carboxylic acids in anhydrous N,N-dimethylformamide (DMF).
-
Prepare a 0.6 M solution of this compound (1.2 equivalents) in anhydrous DMF.
-
Prepare a 0.55 M solution of HATU (1.1 equivalents) in anhydrous DMF.
-
Prepare a 1.5 M solution of N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the corresponding carboxylic acid stock solution (0.1 mmol).
-
Add 182 µL of the HATU solution to each well.
-
Add 200 µL of the DIPEA solution to each well.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature with gentle shaking.
-
-
Amine Addition:
-
Add 200 µL of the this compound solution to each well.
-
Seal the reaction block and shake at room temperature for 4-12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 1 mL of water to each well.
-
Extract the products with 2 x 1 mL of ethyl acetate.
-
Combine the organic extracts and wash with 1 mL of saturated aqueous lithium chloride solution to remove residual DMF.
-
The organic layers can be concentrated in a centrifugal evaporator.
-
Purification can be achieved using parallel flash chromatography or preparative HPLC.[7][12]
-
Causality and Optimization:
-
Coupling Reagent: HATU is highly effective due to the formation of a highly reactive OAt-active ester, which readily reacts with the amine.[10]
-
Base: A non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt without competing in the reaction.[10]
-
Solvent: Anhydrous polar apathetic solvents like DMF or DCM are ideal for this reaction.
-
Order of Addition: Pre-activation of the carboxylic acid with HATU and DIPEA before adding the amine can improve yields, especially for less reactive substrates.
Library Characterization and Quality Control
The identity and purity of the synthesized library members should be confirmed. High-throughput LC-MS is the primary tool for this analysis, providing both retention time and mass-to-charge ratio for each compound.[13][14] A representative subset of the library (e.g., 5-10%) should also be characterized by ¹H-NMR to confirm structural integrity.[4]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and its hydrochloride salt are classified as hazardous substances. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[15][16]
-
Coupling reagents like HATU can be sensitive; handle and store according to the manufacturer's recommendations.
Conclusion
This compound is a versatile and valuable building block for the parallel synthesis of compound libraries in drug discovery. The robust and high-yielding nature of reductive amination and amide coupling reactions allows for the efficient incorporation of the metabolically stable and conformationally rigid cyclopropylmethyl moiety into a wide array of molecular scaffolds. The protocols outlined in this application note provide a solid foundation for researchers to leverage this reagent in their efforts to accelerate the discovery of novel therapeutic agents.
References
- Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry.
- High-Throughput Purification of Single Compounds and Libraries.
- HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Form
- Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amin
- Automated and Parallel Amide Synthesis. CiteDrive.
- Parallel solid-phase synthesis and structural characterization of a library of highly substituted chiral 1,3-oxazolidines. PubMed.
- This compound hydrochloride | 77335-18-3. J&K Scientific.
- Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. NIH.
- 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH.
- Small Molecule Purification.
- SAFETY D
- Purification: Tips for Flash Column Chrom
- Peer Reviewed: High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis.
- Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Digital Commons @ Butler University.
- SAFETY D
- New Covalent Fragment Libraries by parallel synthesis. Enamine.
- An Efficient Solid-phase Parallel Synthesis of 2-Amino and 2-Amidobenzo[d]oxazole Derivatives via Cyclization Reactions of 2-Hydroxyphenylthiourea Resin.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Application Note – Reductive Amin
- 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride. Apollo Scientific.
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Aug 14 2019.
- amide coupling help. Reddit.
- Myers Chem 115.
- A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines.
- Realities of High-Throughput Liquid Chromatography/Mass Spectrometry Purification of Large Combinatorial Libraries: A Report on Overall Sample Throughput Using Parallel Purification.
- On-line Sample Preparation for High Throughput Reversed-phase LC / MS Analysis of Combinatorial Chemistry Libraries.
- Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Purification of Organic Compounds by Flash Column Chrom
- Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines. PubMed.
- SAFETY D
- Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines. PMC - NIH.
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1-Cyclopropyl-n-methylmethanamine in the synthesis of heterocyclic compounds
An Application Guide to the Synthesis of Heterocyclic Compounds Using 1-Cyclopropyl-N-methylmethanamine
Introduction: The Strategic Value of the N-Cyclopropylmethyl Moiety
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the incorporation of specific structural motifs is a key strategy for optimizing molecular properties. The cyclopropyl group, a small, strained carbocycle, has transitioned from a chemical curiosity to a cornerstone of drug design.[1][2] Its rigid structure can pre-organize a molecule for more favorable binding to a biological target, while its unique electronic properties and sterically hindered C-H bonds often enhance metabolic stability by blocking common sites of enzymatic degradation.[1][2]
This compound, a secondary amine, serves as a versatile and highly valuable building block for introducing this strategic N-(cyclopropylmethyl)-N-methyl moiety. The secondary amine functionality provides a reactive nucleophilic center, enabling its participation in a wide array of bond-forming reactions.[3] The inherent strain and reactivity of the cyclopropane ring, combined with the nucleophilicity of the amine, make this reagent an indispensable tool for constructing complex heterocyclic frameworks.[3]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and validated protocols for the use of this compound in the synthesis of key heterocyclic systems, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.
Reagent Profile and Handling
Before utilization, it is crucial to understand the physicochemical properties and handling requirements of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 18977-45-2 | [4][5][6] |
| Molecular Formula | C₅H₁₁N | [4][6] |
| Molecular Weight | 85.15 g/mol | [3][4][6] |
| Boiling Point | ~50°C | [3] |
| Density | 0.84 g/cm³ | [3] |
| SMILES | CNCC1CC1 | [4][6] |
| Safety | Flammable liquid, Causes severe skin burns and eye damage | [6] |
Handling & Storage: Store in a cool, well-ventilated area away from ignition sources. The container should be kept tightly closed. Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a chemical fume hood.
Application I: Multicomponent Synthesis of Peptidomimetics via the Ugi Reaction
The Ugi four-component reaction (Ugi-4CR) is a paramount example of a multicomponent reaction, enabling the rapid assembly of complex, peptide-like molecules from simple starting materials in a single synthetic operation.[7][8] this compound serves as an ideal amine component in this reaction, facilitating the creation of diverse molecular scaffolds.
Mechanistic Rationale
The power of the Ugi reaction lies in its convergent and atom-economical nature. The generally accepted mechanism proceeds through two key stages:[9]
-
Iminium Ion Formation: The reaction initiates with the condensation of the amine (this compound) and a carbonyl compound (an aldehyde or ketone) to form a Schiff base, which is then protonated by the carboxylic acid component to generate a reactive iminium ion.
-
Nucleophilic Cascade: The isocyanide undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This highly electrophilic species is then trapped by the carboxylate anion. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final, stable α-acylamino amide product.[9]
The use of this compound directly installs the metabolically robust cyclopropylmethyl group into the final product, a feature highly desirable in drug discovery programs.
Caption: General mechanism of the Ugi four-component reaction.
Protocol 1: Synthesis of a Ugi Adduct
This protocol describes a general procedure for the synthesis of an α-acylamino amide using this compound.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH), anhydrous (0.5 M)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous methanol, add this compound (1.0 eq) and acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the iminium ion.
-
Add tert-butyl isocyanide (1.0 eq) to the solution. The addition may be exothermic; maintain the temperature at or below 25°C if necessary.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ugi product.
Application II: Post-Ugi Cyclization for Nitrogen Heterocycle Synthesis
The true synthetic power of the Ugi reaction is often realized in subsequent transformations. The Ugi adduct, rich in functional groups, is an ideal precursor for intramolecular cyclization reactions to build complex nitrogen heterocycles such as piperazinones, benzodiazepines, and other fused systems.[8][10][11]
Strategy: Ugi Reaction Followed by Intramolecular Aminolysis
By choosing a carboxylic acid component that also contains a protected amine (e.g., N-Boc-glycine), the resulting Ugi product can be deprotected and cyclized to form a diketopiperazine, a privileged scaffold in medicinal chemistry.
Caption: Workflow for synthesizing a diketopiperazine via a post-Ugi cyclization strategy.
Protocol 2: Synthesis of a Diketopiperazine Derivative
This protocol outlines the synthesis of a diketopiperazine following the Ugi reaction described in Protocol 1, but using N-Boc-glycine as the acid component.
Materials:
-
Ugi adduct from Protocol 1 (using N-Boc-glycine) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene or Xylene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotection: Dissolve the purified Ugi adduct in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 1-2 hours until the Boc group is completely cleaved (monitor by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove all volatile components. Co-evaporate with DCM (2x) to ensure complete removal of residual TFA.
-
Cyclization: Dissolve the resulting crude ammonium salt in toluene or xylene. Heat the mixture to reflux (typically 110-140°C) for 12-24 hours. The intramolecular cyclization proceeds with the elimination of methanol (if an ester was used) or water.
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Workup and Purification: Redissolve the residue in ethyl acetate or DCM. Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired diketopiperazine.
Application III: Directed C–H Functionalization
Recent advances in catalysis have enabled the direct functionalization of otherwise inert C(sp³)–H bonds. The amine functionality in this compound can act as a directing group to facilitate palladium-catalyzed enantioselective γ-C–H arylation, olefination, or carbonylation reactions.[12] This cutting-edge strategy allows for the late-stage modification of the cyclopropyl ring, providing rapid access to novel and structurally complex chiral amines.[12] While a detailed protocol is beyond the scope of this general guide, this application highlights the reagent's utility in advanced synthetic methodologies where the amine coordinates to a metal center, directing reactivity to a specific C-H bond on the cyclopropyl moiety.[12]
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse and complex heterocyclic compounds. Its utility is most prominently displayed in multicomponent reactions like the Ugi-4CR, which allows for the rapid generation of molecular libraries. Furthermore, the adducts from these reactions are ideal substrates for post-transformation cyclizations, leading to privileged heterocyclic cores such as diketopiperazines. The presence of the cyclopropylmethyl group imparts beneficial properties relevant to medicinal chemistry, including enhanced metabolic stability and conformational rigidity.[1][2] The protocols and strategies outlined in this guide provide a solid foundation for leveraging this valuable reagent in modern synthetic and drug discovery programs.
References
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- Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - NIH. (URL: )
- Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines - PMC - NIH. (URL: )
- Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles - NIH. (URL: )
- Applications in medicinal chemistry for cyclopropyl-containing compounds - Benchchem. (URL: )
- Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Deriv
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (URL: )
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - ChemRxiv. (URL: )
- Ugi Four-Component Reactions Using Alternative Reactants - Semantic Scholar. (URL: )
- Synthesis of various N-heterocycles using the four-component Ugi reaction - ResearchG
- N-(Cyclopropylmethyl)-N-methylamine - Advanced ChemBlocks. (URL: )
- Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol. (URL: )
- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google P
- Synthesis of seven-membered nitrogen heterocycles through the Ugi multicomponent reaction | Request PDF - ResearchG
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: )
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. (URL: )
- SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES Catherine A. Faler, Bin Cao, and Madeleine M. Joullié* D. (URL: )
- Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate | Request PDF - ResearchG
- The Pictet-Spengler Reaction Updates Its Habits - ResearchG
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (URL: )
- (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE - Organic Syntheses Procedure. (URL: )
- Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine | Springer N
- 18977-45-2|this compound|BLD Pharm. (URL: )
- Synthesis of new heterocyclic compounds via cycloaddtion reaction - NIScPR Online Periodical Repository. (URL: )
- 18977-45-2 | this compound | Aliph
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Application Notes & Protocols: A Guide to the Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acids
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug discovery and peptide science, the rational design of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural amino acids (UAAs) serve as powerful tools in this endeavor, allowing chemists to move beyond the canonical 20 proteinogenic amino acids to fine-tune molecular architecture. Among the most valuable UAAs are those containing a cyclopropyl ring.
The cyclopropane group, the smallest carbocycle, is far more than a simple structural curiosity. Its inherent ring strain results in unique electronic properties and a rigid, three-dimensional conformation.[1][2] When incorporated into amino acids, this motif can:
-
Impart Conformational Rigidity: Locking the peptide backbone or side chain into a specific, bioactive conformation, which can significantly enhance binding affinity to a biological target.[3][4]
-
Improve Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to an improved pharmacokinetic profile and longer in-vivo half-life.[1][3]
-
Serve as a Bioisostere: The compact, lipophilic nature of the cyclopropyl group allows it to act as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, while offering distinct stereochemical and electronic features.
These attributes have led to the inclusion of cyclopropyl amino acids in numerous preclinical and clinical drug candidates, targeting a wide range of diseases.[3][5][6] This guide provides an in-depth overview of the primary synthetic strategies and detailed protocols for accessing these valuable building blocks, intended for researchers, medicinal chemists, and process development scientists.
Logical Workflow for UAA Synthesis
The synthesis of a cyclopropyl UAA follows a general, multi-stage workflow. The critical step is the stereocontrolled formation of the cyclopropane ring, which dictates the overall efficiency and viability of the route.
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- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
Cyclopropylmethanol (CPMO) is a pivotal structural synthon in modern organic chemistry and drug development. The incorporation of the cyclopropyl ring into molecular scaffolds can significantly enhance metabolic stability, binding affinity, potency, and other crucial pharmacokinetic properties.[1][2] This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the preparation of cyclopropylmethanol, focusing on both laboratory-scale hydride reduction and scalable catalytic hydrogenation methods. We delve into the causality behind experimental choices, present self-validating protocols complete with safety directives, and offer clear methods for purification and characterization.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropyl group is far more than a simple three-carbon cycloalkane; its unique electronic properties and conformational rigidity make it a "versatile player" in medicinal chemistry.[2] The strained ring structure leads to C-C bonds with enhanced π-character, influencing the molecule's reactivity and binding capabilities.[2] Consequently, cyclopropylmethanol, as a primary alcohol bearing this moiety, serves as a fundamental building block for introducing the cyclopropyl group into a wide array of active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals.[1][3][4][5] Developing safer, more efficient, and scalable synthetic routes to high-purity cyclopropylmethanol is therefore a critical objective in process chemistry and drug discovery.[6]
Overview of Primary Synthetic Strategies
The preparation of cyclopropylmethanol can be broadly categorized into two primary approaches: the reduction of a C4 cyclopropyl carbonyl compound or the cyclopropanation of a C3 precursor. This guide will focus on the most common and practical reduction pathways, which are generally more amenable to scale-up and utilize readily available starting materials.
Caption: Primary synthetic routes to cyclopropylmethanol.
Protocol I: Reduction of Methyl Cyclopropanecarboxylate with Red-Al®
A. Principle and Rationale
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. While sodium borohydride (NaBH₄) is often insufficient for this task without activating additives[7], strong hydride donors like lithium aluminum hydride (LiAlH₄) and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) are highly effective.
We have selected Red-Al® for this protocol due to several key advantages over LiAlH₄:
-
Enhanced Solubility: Red-Al® is soluble in aromatic solvents like toluene, whereas LiAlH₄ requires ethers (e.g., THF, Et₂O).
-
Thermal Stability: Red-Al® is more thermally stable than LiAlH₄, offering a wider operational temperature window.
-
Ease of Handling: It is commercially available as a solution, which can be easier and safer to dispense than a pyrophoric powder like LiAlH₄.
The reaction proceeds via the nucleophilic attack of a hydride ion on the ester carbonyl, followed by the elimination of the methoxide leaving group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. It is a highly exothermic reaction that requires strict temperature control and an inert atmosphere.
B. Experimental Protocol
This protocol describes the reduction of methyl cyclopropanecarboxylate on a 10-gram scale. All operations must be performed in a chemical fume hood under an inert atmosphere (Nitrogen or Argon).
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl Cyclopropanecarboxylate | 100.12 | 10.0 g | 99.9 | Starting material. |
| Red-Al® (70 wt. % in toluene) | 202.16 | ~42 mL | ~150 | 1.5 eq. Reducing agent. Handle with extreme care.[8][9][10] |
| Anhydrous Toluene | 92.14 | 100 mL | - | Reaction solvent. |
| Diethyl Ether (anhydrous) | 74.12 | 100 mL | - | For extraction. |
| 1 M Sodium Hydroxide (NaOH) Solution | 40.00 | ~50 mL | - | For quenching. |
| Saturated Sodium Potassium Tartrate (Rochelle's Salt) | - | 100 mL | - | For work-up to chelate aluminum salts. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying agent. |
Step-by-Step Methodology:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Reagent Addition: Charge the flask with methyl cyclopropanecarboxylate and 100 mL of anhydrous toluene. Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Transfer the Red-Al® solution to the dropping funnel via cannula under inert atmosphere. Add the Red-Al® solution dropwise to the stirred ester solution, maintaining the internal temperature below 10 °C. The addition process is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Quenching (Critical Step): Cool the flask back down to 0 °C. Slowly and carefully add 50 mL of 1 M NaOH solution dropwise. Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation and no ignition sources. Continue adding the quenching solution until the gas evolution ceases.
-
Work-up: Add 100 mL of saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the gray precipitate turns into a white, free-flowing solid and two clear layers are visible.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil is purified by fractional distillation to yield pure cyclopropylmethanol.
Caption: Workflow for Red-Al® reduction of an ester.
C. Critical Safety Protocol: Handling Red-Al®
Red-Al® is a reactive and hazardous material. Adherence to strict safety protocols is mandatory.[8][11][12]
-
Water Reactivity: Red-Al® reacts violently with water, releasing flammable hydrogen gas that can ignite spontaneously.[10] Never allow contact with water or protic solvents. All glassware must be scrupulously dried.[9]
-
Inert Atmosphere: Always handle Red-Al® solutions under an inert atmosphere (Nitrogen or Argon) to prevent contact with air and moisture.[11][12]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, tightly fitting safety goggles, a face shield, and appropriate chemical-resistant gloves.[9]
-
Quenching: The quenching process is the most hazardous step. It must be performed slowly, at low temperatures, and behind a blast shield.
-
Spills: In case of a spill, do not use water. Smother the spill with dry sand or another Class D fire extinguisher agent.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and water-reactive materials.[8][9]
Protocol II: Catalytic Hydrogenation of Cyclopropanecarboxaldehyde
A. Principle and Rationale
For larger-scale synthesis, catalytic hydrogenation is an economically and environmentally superior alternative to stoichiometric hydride reagents. This method avoids the generation of large amounts of aluminum salt waste and the hazards associated with reactive hydrides. The process involves the reduction of an aldehyde with molecular hydrogen (H₂) in the presence of a metal catalyst, typically Raney® Nickel, Raney® Cobalt, or a supported nickel catalyst.[13][14]
A key advantage of this process is its high selectivity; hydrogenation effectively stops at the alcohol stage without cleaving the cyclopropyl ring.[14] Furthermore, the process is tolerant of impurities like crotonaldehyde, which is a common byproduct in the synthesis of cyclopropanecarboxaldehyde and is simply reduced to n-butanol.[13][14]
B. Experimental Protocol
This protocol describes a general procedure for the hydrogenation of cyclopropanecarboxaldehyde in a batch reactor.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Notes |
| Cyclopropanecarboxaldehyde | 70.09 | 30.0 g | Starting material; purity can be ~90%.[13] |
| Raney® Nickel (water-wet slurry) | - | ~2-4 g | Catalyst. Handle with care as it can be pyrophoric when dry. |
| Solvent (optional) | - | 20 mL | Optional. Heptane, cyclohexane, or THF can be used. The reaction can also run neat.[13][14] |
| Hydrogen Gas (H₂) | 2.02 | 2.5 - 5 bar | Reducing agent. |
Step-by-Step Methodology:
-
Catalyst Preparation: In the pressure vessel (e.g., a Parr hydrogenator), carefully wash the water-wet Raney® Nickel catalyst. Decant the water and perform solvent exchanges (e.g., 3x with THF, then 3x with the reaction solvent if used) to remove water.
-
Charging the Reactor: Add the cyclopropanecarboxaldehyde (and optional solvent) to the pressure vessel containing the prepared catalyst.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen.
-
Reaction: Pressurize the reactor to the desired pressure (e.g., 4.5 bar) with hydrogen. Begin vigorous stirring or shaking and maintain a constant temperature (e.g., 20-50 °C).[13] The reaction is monitored by the uptake of hydrogen.
-
Completion: Once hydrogen uptake ceases (typically 4-24 hours), stop the reaction.
-
Catalyst Removal: Depressurize the reactor and purge with nitrogen. Crucially, the catalyst must be filtered while still wet with solvent to prevent ignition upon contact with air. Filter the reaction mixture through a pad of Celite®.
-
Purification: The filtered solution contains cyclopropylmethanol and any hydrogenated byproducts (like n-butanol). The pure product is isolated via fractional distillation.[14]
Product Purification and Characterization
A. Purification
For both protocols, the final and most effective purification step is fractional distillation under atmospheric pressure. This separates the cyclopropylmethanol from lower-boiling solvents and higher-boiling impurities or byproducts.
B. Physical and Spectroscopic Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value | Source(s) |
| Appearance | Colorless liquid | [3][15] |
| Boiling Point | 123-124 °C (at 760 mmHg) | [15] |
| Density | ~0.962 g/cm³ | [3] |
| Refractive Index (n²⁰/D) | ~1.431 - 1.437 | [3][15] |
| ¹H NMR (CDCl₃) | ||
| δ (ppm) ~3.5 (d, 2H) | -CH ₂-OH | |
| δ (ppm) ~1.2 (br s, 1H) | -OH | |
| δ (ppm) ~1.0 (m, 1H) | -CH -CH₂OH | |
| δ (ppm) ~0.5 (m, 2H) | Cyclopropyl CH ₂ (trans to CH₂OH) | |
| δ (ppm) ~0.2 (m, 2H) | Cyclopropyl CH ₂ (cis to CH₂OH) |
Conclusion
The synthesis of cyclopropylmethanol is a well-established yet critical process for chemists in the pharmaceutical and agrochemical industries. The choice between a hydride-based reduction and catalytic hydrogenation depends largely on the desired scale, available equipment, and safety considerations. The Red-Al® reduction protocol offers a reliable laboratory-scale method, provided that stringent safety measures are followed. For larger quantities, catalytic hydrogenation presents a more sustainable and economical route. By understanding the principles and carefully following the detailed protocols outlined in this guide, researchers can confidently and safely produce this invaluable synthetic building block.
References
- Ningbo Inno Pharmchem Co., Ltd. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Sigma-Aldrich. (2010). Sodium bis(2-methoxyethoxy)aluminum hydride.pdf. Harper College.
- Sigma-Aldrich. (2011). sodium bis(2-methoxyethoxy)
- Sigma-Aldrich Inc. (2023). Red-Al sodium bis(2- methoxyethoxy)aluminum hydride solution SDS.
- Manassen, J., & Drukker, A. (1997). Process for the preparation of cyclopropylmethanol.
- Actylis. Cyclopropylmethanol.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Sodium bis(2-methoxyethoxy)aluminum hydride solution.
- Eastman Chemical Company. (1997). Process for the preparation of cyclopropylmethanol.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Sodium bis(2-methoxyethoxy)aluminum hydride, 70% w/w in toluene.
- Zhejiang Weihua New Material Co Ltd. (2024). Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
- Zhejiang Yongtai Technology Co Ltd. (2018). Method for preparing cyclopropyl carbinol.
- LookChem. Cyclopropylmethanol.
- T. A. Wani, A. K. Sharma, A. K. Wani, S. K. Singh and A. K. Saxena. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.
- Anhui Jin-Ao-Si-Te Pharmaceutical Co Ltd. (2018). A kind of preparation method of cyclopropyl-carbinol.
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyclopropyl-n-methylmethanamine
Introduction: 1-Cyclopropyl-n-methylmethanamine is a valuable secondary amine intermediate in pharmaceutical development, prized for the unique conformational and metabolic properties the cyclopropyl group imparts to target molecules.[1] However, its purification presents challenges common to many small, basic amines, including product volatility, potential for atmospheric oxidation, and problematic interactions during chromatography. This guide provides a structured, in-depth resource for researchers and process chemists to navigate these challenges effectively. We will move from foundational knowledge and analytical assessment to detailed troubleshooting of common purification techniques, ensuring you can develop a robust and scalable purification strategy.
Section 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the critical preliminary questions to consider before selecting a purification strategy. A thorough understanding of the molecule's properties and the likely impurity profile is the first step toward a successful purification.
Q1: What are the key physical and chemical properties of this compound that I should know before purification?
Understanding the fundamental physicochemical properties is essential for designing an effective purification workflow, particularly for methods like distillation and extraction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
|---|---|---|
| CAS Number | 18977-45-2[2] | Unique identifier for literature and regulatory searches. |
| Molecular Formula | C₅H₁₁N[2][3] | Indicates a small, relatively non-polar molecule. |
| Molecular Weight | 85.15 g/mol [2] | Its low molecular weight contributes to its volatility. |
| Boiling Point | 85.7 ± 8.0 °C at 760 mmHg[3] | Suggests that atmospheric distillation is feasible, but vacuum distillation may be preferred to prevent thermal degradation. |
| Density | 0.854 ± 0.06 g/cm³ (Predicted)[4] | Useful for calculating mass from volume and for phase separation during extractions. |
| pKa (Predicted) | 10.98 ± 0.10[4] | The high basicity confirms it will readily form salts with acids, which is the basis for acid-base extraction and salt crystallization techniques. |
Q2: What are the likely impurities in my crude sample?
The impurity profile is dictated by the synthetic route. A common synthesis involves the reductive amination of cyclopropanecarboxaldehyde with methylamine or the alkylation of cyclopropylmethylamine.
Potential impurities may include:
-
Starting Materials: Unreacted cyclopropylmethylamine or cyclopropanecarboxaldehyde.
-
Over-alkylation Products: Tertiary amines, such as N,N-dimethyl-1-cyclopropylmethanamine.
-
Reductant/Reagent Residues: Borohydride salts or other reducing agent byproducts.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., methanol, THF, ether).
Q3: Which analytical techniques are best for assessing the purity of my crude and final product?
A multi-faceted analytical approach is recommended for a comprehensive purity assessment.[5] The choice of method depends on the specific question you are trying to answer—from simple reaction monitoring to final quantitative purity for regulatory submission.
Table 2: Comparison of Recommended Analytical Methods
| Method | Strengths | Limitations | Best For |
|---|---|---|---|
| GC-FID | Excellent for volatile compounds; high resolution and sensitivity. | May require derivatization to improve peak shape for the polar amine. | Routine purity checks, detecting volatile impurities and solvent residues. |
| ¹H NMR | Provides structural confirmation; quantitative NMR (qNMR) can determine absolute purity without a reference standard.[6][7] | Lower sensitivity than chromatographic methods; signal overlap can complicate analysis in complex mixtures.[5] | Identity confirmation, structural elucidation of impurities, and absolute purity determination. |
| HPLC-UV/ELSD | High sensitivity and resolving power for non-volatile impurities. | The lack of a strong chromophore makes UV detection challenging; derivatization or an Evaporative Light Scattering Detector (ELSD) may be needed. | Quantifying non-volatile byproducts and over-alkylated impurities. |
| Acid-Base Titration | Simple, cost-effective, and provides a direct measure of the total amine content.[5] | Non-selective; cannot distinguish between different amine impurities. | A quick and accurate assay of total basic content in the final product. |
Section 2: Purification Strategy & Troubleshooting
This section provides detailed guides and troubleshooting for the most common purification techniques applicable to this compound.
Topic: Distillation
Q4: Is fractional distillation a suitable method for purifying this amine? What are the optimal conditions?
Yes, given its relatively low boiling point of ~86 °C, fractional distillation is a viable and often preferred method for purification, especially at larger scales where chromatography is less economical.
Key Considerations:
-
Atmospheric vs. Vacuum: While atmospheric distillation is possible, amines can be susceptible to air oxidation at elevated temperatures. Performing the distillation under a nitrogen or argon atmosphere is highly recommended. Vacuum distillation is a superior choice as it lowers the boiling point, minimizing the risk of thermal degradation and oxidation.
-
Column Efficiency: Use a fractionating column (e.g., Vigreux or packed) to efficiently separate the product from impurities with close boiling points.
-
Drying: Ensure the crude material is thoroughly dried before distillation, as water can form azeotropes or interfere with the separation.
Troubleshooting: My amine seems to be decomposing or turning yellow during distillation. What should I do?
This is a common sign of oxidation or thermal degradation.
-
Switch to Vacuum: Immediately lower the pressure. This will reduce the required pot temperature and minimize decomposition.
-
Use an Inert Atmosphere: Ensure your distillation apparatus is completely purged with nitrogen or argon before heating.
-
Check for Contaminants: Acidic residues in the crude material can catalyze decomposition at high temperatures. Consider a preliminary aqueous base wash of your crude product before drying and distilling.
Topic: Liquid Chromatography
Q5: I'm seeing severe peak tailing on my silica gel column. Why is this happening and how can I fix it?
This is the most common problem when purifying basic amines on standard silica gel.[8] The issue stems from the acidic nature of silanol (Si-OH) groups on the silica surface, which strongly and often irreversibly interact with the basic amine.[8] This leads to poor peak shape, low resolution, and potential loss of product on the column.
Solutions:
-
Mobile Phase Modification: Add a competing base to your mobile phase to saturate the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in the solvent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[8]
-
Use Amine-Functionalized Silica: The most robust solution is to use a stationary phase where the acidic silanols are already masked. Amine-functionalized silica cartridges (often labeled "NH" or "Amino") provide excellent peak shapes for basic compounds without requiring mobile phase additives.[8]
Q6: What are the recommended starting conditions for flash chromatography?
For a successful separation, method development should begin with Thin Layer Chromatography (TLC).
Protocol 1: Flash Chromatography on Amine-Functionalized Silica
-
TLC Analysis: Spot your crude material on an amine-functionalized TLC plate.
-
Solvent Screening: Develop the TLC plate in various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or MTBE).
-
Target Rf: Aim for a solvent system that gives your target compound an Rf (retention factor) of approximately 0.2-0.35.
-
Column Chromatography:
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase: Use the optimal solvent system identified during TLC analysis.
-
Loading: Load the crude material dissolved in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane. A dry-loading technique is often preferable.
-
Elution: Run a gradient from a low polarity (e.g., 100% Hexane) to the polarity of your target mobile phase, or run isocratically if impurities are well-separated.
-
Troubleshooting: I can't separate my secondary amine from a tertiary amine byproduct.
Tertiary amines are typically less polar than their secondary amine counterparts and should elute earlier from a normal-phase column.
-
Shallow Gradient: If co-elution is an issue, use a very shallow gradient or switch to an isocratic elution. This will increase the resolution between closely eluting spots.
-
Solvent System Change: Alter the selectivity by changing the polar solvent. For example, if you are using Ethyl Acetate, try switching to MTBE or a mixture containing a small amount of methanol.
Topic: Acid-Base Extraction
Q7: How can I use acid-base extraction to remove non-basic impurities?
This classic technique leverages the basicity of the amine to move it between organic and aqueous layers, leaving neutral or acidic impurities behind.[9]
Troubleshooting: My yield is very low after extraction and basification. What are the common causes of loss?
-
Incomplete Extraction: Ensure you perform multiple extractions (at least 2-3) at each step to fully transfer the amine between phases.
-
Insufficient Basification: After acidification, the amine salt is in the aqueous layer. To recover the free amine, you must add enough base to deprotonate it fully. Use pH paper or a meter to ensure the aqueous layer is strongly basic (pH > 12) before re-extracting with an organic solvent.
-
Emulsion Formation: Vigorous shaking can create emulsions that are difficult to separate. If an emulsion forms, try adding brine (saturated NaCl solution) or letting the mixture stand.
-
Product Volatility: this compound is volatile. Be cautious during solvent removal on a rotary evaporator. Use a cold water bath and avoid applying high vacuum until the bulk of the solvent is gone.
Section 3: Scale-Up Considerations
Q8: What are the primary challenges when scaling up the purification of this compound from lab to pilot scale?
Scaling up a purification process introduces new challenges that may not be apparent at the bench.[10]
-
Heat Transfer: Exothermic or endothermic steps (like acid-base reactions or distillations) are much harder to control in large vessels due to a lower surface-area-to-volume ratio.[10] Monitor temperatures carefully and ensure the reactor has adequate cooling/heating capacity.
-
Chromatography: Scaling up chromatography is often not linear. Packing large-diameter columns is challenging, and the cost of the stationary phase and solvents can become prohibitive. For multi-kilogram scale, distillation is almost always preferred if feasible.
-
Phase Separation: Separating layers in large reactors can be slower and less efficient than in a small separatory funnel. Ensure adequate settling time and proper equipment design.
-
Material Handling: The volatility and potential corrosivity of the amine and its salts require careful consideration of equipment materials and safety protocols for handling large quantities.
References
- This compound Product Inform
- Technical Support Center: Purification of Long-Chain Amines. (n.d.). Benchchem.
- Is there an easy way to purify organic amines? (2023). Biotage.
- Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc.
- Amine Treating - Troubleshooting Guide. (n.d.). Scribd.
- Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008). PubMed.
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (n.d.). American Chemical Society.
- Troubleshooting Amine Unit Simulations. (2008). Bryan Research & Engineering, LLC.
- Troubleshooting of Amine Regn. (n.d.). Scribd.
- Separation of secondary and tertiary amines. (n.d.). ECHEMI.
- Risks and Control Strategies of Scale-up in Purific
- Considerations for Scaling Up Purific
- This compound hydrochloride Product Inform
- (Cyclopropylmethyl)methylamine. (n.d.). PubChem.
- Process for the preparation of cyclopropylmethyl alkyl amines. (1974).
- 1-cyklopropyl-N-methylmethanamin. (n.d.). Henan Alfa Chemical Co., Ltd.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- A Comparative Guide to Analytical Methods for Purity Valid
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
Sources
- 1. cas 77335-18-3|| where to buy this compound hydrochloride [english.chemenu.com]
- 2. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [chemsrc.com]
- 4. cz.alfa-industry.com [cz.alfa-industry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 1-Cyclopropyl-n-methylmethanamine
Introduction: 1-Cyclopropyl-n-methylmethanamine is a valuable secondary amine and a key structural motif in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several challenges that can significantly impact reaction yield and purity. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions. Our approach is grounded in mechanistic principles to empower users to not only solve common problems but also to proactively optimize their synthetic routes for robust and reproducible results.
Section 1: Overview of Primary Synthetic Strategies
Two predominant and reliable routes for the synthesis of this compound are the direct one-step reductive amination and the two-step sequence involving the formation of a primary amine followed by N-methylation. The choice between these routes often depends on the availability of starting materials, scalability, and desired purity profile.
-
Route A: Direct Reductive Amination: This convergent approach involves the reaction of cyclopropanecarboxaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.
-
Route B: Two-Step Synthesis via Eschweiler-Clarke Methylation: This classic and highly reliable method involves the initial synthesis of cyclopropylmethanamine, which is subsequently methylated using a combination of formic acid and formaldehyde. This method is particularly advantageous as it inherently prevents over-methylation to form quaternary ammonium salts.[1][2]
Caption: High-level comparison of primary synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or Inconsistent Yield
Q: My final yield of this compound is consistently below 50%. What are the most critical parameters to investigate?
A: Low yield is a multifaceted problem that requires systematic investigation. The cause often depends on the chosen synthetic route.
-
For Direct Reductive Amination (Route A):
-
Inefficient Imine Formation: The initial condensation between cyclopropanecarboxaldehyde and methylamine is a reversible equilibrium. To drive it forward, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water can be effective. An acidic catalyst, such as a few drops of acetic acid, can accelerate imine formation.[3]
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for the iminium ion over the aldehyde, and does not require strict pH control. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires acidic conditions to be maximally effective, which can complicate the reaction.[4]
-
Incorrect Stoichiometry: Ensure at least a stoichiometric equivalent of the amine and reducing agent are used. A slight excess of the amine can help drive the imine formation equilibrium.
-
-
For Eschweiler-Clarke Methylation (Route B):
-
Insufficient Reagents: The Eschweiler-Clarke reaction requires an excess of both formic acid and formaldehyde to ensure the reaction goes to completion and to favor the formation of the tertiary amine (or in this case, the N-methylated secondary amine from a primary amine).[2][5] A typical ratio involves at least 2-3 equivalents of each reagent relative to the primary amine.
-
Inadequate Temperature/Reaction Time: The reaction is typically heated to 80-100 °C to facilitate the decarboxylation of the formate intermediate, which drives the reaction to completion.[6] Monitor the reaction by TLC or GC-MS until the starting primary amine is fully consumed.
-
Loss During Workup: Amines can be lost during aqueous workup if the pH is not carefully controlled. Ensure the reaction mixture is made strongly basic (pH > 11-12) with NaOH or KOH before extraction with an organic solvent to deprotonate the amine salt and maximize its partitioning into the organic phase.
-
Problem 2: Significant Impurity Formation
Q: My crude product shows multiple spots on TLC or peaks in GC-MS. What are the likely side products and how can I minimize them?
A: The identity of impurities is a key diagnostic clue.
-
Unreacted Starting Material: If you observe unreacted cyclopropanecarboxaldehyde (Route A) or cyclopropylmethanamine (Route B), this points to an incomplete reaction. See the recommendations under "Low Yield" to improve conversion.
-
Formation of (Cyclopropylmethyl)methanol: In Route A, if a non-selective reducing agent like NaBH₄ is used, it can reduce the starting aldehyde to the corresponding alcohol. This is why a milder, more selective reducing agent like NaBH(OAc)₃ is recommended.
-
Incomplete Methylation (Route B): While the Eschweiler-Clarke reaction is robust, using insufficient formaldehyde or formic acid can lead to the presence of the intermediate secondary amine (if starting from a primary amine and aiming for a tertiary amine) or unreacted primary amine. The reaction mechanism favors complete methylation to the tertiary stage, but stoichiometry is still key.[1]
-
Side Products from Aldehyde Instability: Cyclopropanecarboxaldehyde can be prone to self-condensation or polymerization under strongly acidic or basic conditions. Ensure reaction conditions are controlled. Organocatalytic methods using milder conditions can sometimes mitigate these issues.[7][8]
Problem 3: Difficult Product Isolation and Purification
Q: The aqueous workup results in emulsions, and I have difficulty purifying the final product. What is a reliable purification strategy?
A: The basic nature of the amine product is central to its purification.
-
Acid-Base Extraction: This is the most effective way to separate your amine product from neutral or acidic impurities.
-
After the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers and cool the aqueous layer in an ice bath.
-
Slowly add a strong base (e.g., 2-4 M NaOH) until the solution is strongly basic (pH > 12), which will deprotonate your amine salt, often causing it to separate as a free base oil or solid.
-
Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Distillation: this compound is a relatively volatile liquid. For larger scales where high purity is required, fractional distillation under atmospheric or reduced pressure can be a highly effective final purification step.
-
Chromatography: While possible, column chromatography of amines can be problematic due to streaking on silica gel. This can be mitigated by pre-treating the silica with triethylamine or by using a basic mobile phase (e.g., adding 1-2% triethylamine to your ethyl acetate/hexane eluent).
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Eschweiler-Clarke reaction and why does it prevent quaternary salt formation?
A: The reaction proceeds through a well-defined pathway.[2][6] First, the primary amine (cyclopropylmethanamine) attacks formaldehyde to form a carbinolamine intermediate, which dehydrates to an iminium ion. Formic acid then serves as a hydride source; the formate anion transfers a hydride to the iminium ion, reducing it to the N-methylated secondary amine and releasing carbon dioxide gas. This process repeats a second time for a primary amine to yield a tertiary amine, but for our purpose of creating a secondary amine from a primary one, the first cycle is what we focus on. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde, thus making the formation of a quaternary ammonium salt impossible under these conditions.[1]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - The Journal of Organic Chemistry - Figshare [figshare.com]
Technical Support Center: 1-Cyclopropyl-N-methylmethanamine Synthesis
Welcome to the technical support center for the synthesis of 1-cyclopropyl-N-methylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the identification of reaction byproducts, providing in-depth, field-proven insights to ensure the integrity of your synthesis.
Section 1: Troubleshooting Guide - Byproduct Identification
This section provides a structured approach to identifying and mitigating the formation of common byproducts during the synthesis of this compound.
Question 1: I am observing an unknown peak in my GC-MS analysis after performing a reductive amination of cyclopropanecarboxaldehyde with methylamine. What could it be?
Answer:
Several byproducts are possible in the reductive amination synthesis of this compound. The most common culprits are typically related to incomplete reaction, over-alkylation, or side reactions involving the starting materials or solvent.
Pillar of Expertise: Causality Behind Byproduct Formation
Reductive amination is a powerful tool, but its success hinges on the careful control of reaction conditions. The primary pathway involves the formation of an imine intermediate from cyclopropanecarboxaldehyde and methylamine, which is then reduced to the desired secondary amine.[1] However, deviations from optimal conditions can lead to several side-products.
Common Byproducts and Their Formation Mechanisms:
-
Unreacted Starting Materials: The most straightforward "impurities" are unreacted cyclopropanecarboxaldehyde and methylamine. This is often due to insufficient reaction time, inadequate temperature, or a suboptimal stoichiometric ratio of reagents.
-
Iminium Ion Intermediate: The iminium ion is a key intermediate in the reaction. If the reducing agent is not efficient or is added too slowly, the imine may persist in the final product mixture.[2]
-
Over-methylation (Tertiary Amine): While the Eschweiler-Clarke reaction, a specific type of reductive amination, is known to selectively produce tertiary amines from primary or secondary amines, other reductive amination conditions can also lead to the formation of the tertiary amine, N-cyclopropylmethyl-N,N-dimethylamine, especially if the methylating agent is in large excess.[3][4][5]
-
N-formyl Byproduct: In reactions utilizing formic acid as the reducing agent (like the Eschweiler-Clarke reaction), the formation of N-cyclopropylmethyl-N-methylformamide is a possibility. This arises from the acylation of the secondary amine product by formic acid, especially at elevated temperatures.
-
Solvent-Related Byproducts: If alcohols are used as solvents with certain metal catalysts, they can be oxidized to aldehydes or ketones, which can then participate in the reductive amination to form undesired alkyl amine impurities.[6]
Experimental Workflow for Byproduct Identification
Caption: Workflow for the identification of unknown byproducts.
Question 2: My NMR spectrum shows unexpected signals. How can I definitively identify the byproducts?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. A combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, can provide unambiguous identification of byproducts.
Pillar of Trustworthiness: Self-Validating Protocols
A robust analytical protocol is self-validating. By systematically analyzing the spectral data, you can build a conclusive case for the structure of an impurity.
Step-by-Step NMR Analysis Protocol:
-
Acquire High-Resolution Spectra: Obtain high-quality ¹H and ¹³C NMR spectra of your purified byproduct or the mixture.
-
¹H NMR Analysis:
-
Chemical Shift: The chemical shift of protons provides information about their electronic environment. For example, protons adjacent to a nitrogen atom will be deshielded and appear at a higher chemical shift.
-
Integration: The integral of each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.
-
-
¹³C NMR Analysis:
-
Provides information on the carbon skeleton of the molecule. The chemical shift of each carbon indicates its functional group and hybridization.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
-
Table 1: Expected NMR Signatures of Potential Byproducts
| Byproduct Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| N-cyclopropylmethyl-N,N-dimethylamine | Singlet for N(CH₃)₂ around 2.2-2.4 | Signal for N(CH₃)₂ around 45-50 |
| N-cyclopropylmethyl-N-methylformamide | Two singlets for N-CH₃ and CHO due to rotational isomers | Carbonyl signal around 160-165 |
| Unreacted Cyclopropanecarboxaldehyde | Aldehyde proton (CHO) signal around 9.5-10.0 | Aldehyde carbon (CHO) signal around 200 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other factors. For a comprehensive list of common solvent and impurity shifts, refer to established databases.[7][8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the typical byproducts associated with it?
The most prevalent laboratory and industrial synthesis is the reductive amination of cyclopropanecarboxaldehyde with methylamine .[1] This can be achieved through various reducing agents. A common named reaction that falls under this category is the Eschweiler-Clarke reaction , which uses formaldehyde and formic acid.[3][4][5][9][10]
Typical Byproducts:
-
Incomplete reaction: Residual cyclopropanecarboxaldehyde and methylamine.
-
Imine intermediate: N-(cyclopropylmethylidene)methanamine.[2]
-
Over-methylation: N-cyclopropylmethyl-N,N-dimethylamine (less common in true Eschweiler-Clarke conditions).[4]
-
N-formyl derivative: N-cyclopropylmethyl-N-methylformamide (if formic acid is used).
Q2: How can I minimize the formation of the over-methylated tertiary amine byproduct?
Careful control of stoichiometry is key. In the Eschweiler-Clarke reaction, using an excess of formic acid helps to suppress side reactions.[3] The mechanism itself inherently disfavors the formation of quaternary ammonium salts.[4] For other reductive amination methods, precisely controlling the amount of the methylating agent and the reducing agent is crucial.
Q3: Are there any "greener" alternatives for the synthesis that might produce fewer byproducts?
Yes, biocatalytic methods using imine reductases (IREDs) are gaining traction.[11] These enzymatic reactions can offer high chemo- and stereoselectivity, often under milder conditions, which can lead to a cleaner reaction profile. Additionally, organocatalytic reductive amination presents a sustainable alternative.[12] Solvent choice also plays a role; moving away from chlorinated solvents like dichloromethane to more environmentally friendly options like ethyl acetate is encouraged.[6]
Q4: What is the best analytical method to quantify the purity of my this compound sample?
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable method for quantifying purity. For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable due to its ability to provide molecular weight and fragmentation data.[13][14] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile byproducts.
Protocol for GC-MS Analysis
Caption: A typical workflow for GC-MS analysis of reaction byproducts.
Section 3: References
-
Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved January 9, 2026, from
-
Specific solvent issues with Reductive Amination/Alkylation - Wordpress. (n.d.). Retrieved January 9, 2026, from
-
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from
-
Application Note – Reductive Amination - Sigma-Aldrich. (n.d.). Retrieved January 9, 2026, from
-
Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Retrieved January 9, 2026, from
-
Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved January 9, 2026, from
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved January 9, 2026, from
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved January 9, 2026, from
-
Rowles, I., Malone, K. J., Tassone, G., Etchells, J., Leys, D., & O'Neill, P. M. (2021). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 50(11), 6396–6412. [Link]
-
Eschweiler-Clarke reaction - Name-Reaction.com. (n.d.). Retrieved January 9, 2026, from
-
Yadav, D. K., Singh, A., & Rai, A. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047–16064. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.). Retrieved January 9, 2026, from
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023, February 24). Agilent. Retrieved January 9, 2026, from
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - SHIMADZU CORPORATION. (n.d.). Retrieved January 9, 2026, from
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- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
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- 12. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: 1-Cyclopropyl-n-methylmethanamine
Welcome to the technical support center for 1-Cyclopropyl-n-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot stability issues that may be encountered during experimentation. Our goal is to equip you with the necessary knowledge to ensure the integrity of your work by understanding the chemical behavior of this compound.
Introduction to Stability Concerns
This compound, a valuable building block in pharmaceutical and agrochemical synthesis, possesses a unique structural combination of a strained cyclopropyl ring and a secondary amine. This combination, while synthetically useful, also presents specific stability challenges. The primary concerns revolve around its susceptibility to degradation under various environmental conditions, which can impact the purity, potency, and safety of subsequent products. This guide will delve into the potential degradation pathways and provide actionable solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The cyclopropylamine moiety is known to be susceptible to hydrolytic degradation, particularly under high pH conditions[1]. Additionally, as a secondary amine, it can be prone to oxidation.
Q2: How should I properly store this compound?
To ensure maximum stability, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and acids[2]. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation. Many suppliers provide this compound as a hydrochloride salt, which generally exhibits greater stability than the free base.
Q3: I've observed a change in the color of my this compound sample. What could be the cause?
A change in color, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation or polymerization. It is crucial to handle the compound under an inert atmosphere and minimize its exposure to air and light. If discoloration is observed, it is recommended to re-analyze the purity of the material before use.
Q4: Can the cyclopropane ring open during my reactions?
Yes, the cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions. This is particularly relevant under acidic conditions, where protonation of the amine can facilitate cleavage of the distal C-C bond of the cyclopropane ring[3]. Oxidative conditions can also lead to ring-opening through the formation of a radical cation intermediate[4][5][6][7].
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with this compound.
Issue 1: Inconsistent Reaction Yields or Impurity Profiles
Symptoms:
-
Variable yields in reactions where this compound is a starting material.
-
Appearance of unexpected impurities in your reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Degradation of Starting Material | Verify Purity: Before use, always verify the purity of your this compound stock. A simple GC-MS or NMR analysis can confirm its integrity. Rationale: Using degraded starting material is a primary source of inconsistent results. |
| Reaction Conditions | pH Control: If your reaction is sensitive to pH, ensure it is well-buffered. Avoid highly basic conditions where hydrolytic degradation is more pronounced[1]. Rationale: The amine functionality makes the molecule's stability pH-dependent. |
| Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Rationale: Secondary amines are susceptible to oxidation by atmospheric oxygen. | |
| Temperature Control: Avoid excessive heat unless required by the reaction protocol. Rationale: Thermal decomposition can lead to the formation of various byproducts. |
Issue 2: Formation of Suspected Degradation Products
Symptoms:
-
Observation of new peaks in your analytical chromatogram (HPLC, GC) that are not attributable to starting materials, reagents, or expected products.
Potential Degradation Pathways & Identification:
The primary degradation pathways for this compound are hydrolysis and oxidation, which can lead to ring-opening.
-
Hydrolytic Degradation (High pH): While the exact products for this specific molecule are not extensively documented, hydrolysis of the cyclopropylamine moiety in other molecules has been observed[1]. This could potentially lead to ring-opened products.
-
Oxidative Degradation/Ring-Opening: Oxidation can form a radical cation on the nitrogen, which can then induce the opening of the cyclopropane ring to form a more stable radical intermediate[4][5][6][7]. This can lead to a variety of products depending on the reaction environment.
-
Acid-Catalyzed Ring-Opening: Under strongly acidic conditions, the cyclopropane ring can be cleaved[3]. The resulting carbocation can then react with available nucleophiles.
Workflow for Degradant Identification:
Caption: Workflow for the identification of unknown degradation products.
Experimental Protocols
To proactively assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Analytical balance, vials, heating block, photostability chamber.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a sample at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a sample at room temperature and another at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[7][8]. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples, including a control sample of the undegraded stock solution, using a suitable analytical method (e.g., GC-MS after derivatization or a developed HPLC method).
Protocol 2: Stability-Indicating GC-MS Method (with Derivatization)
Due to the volatility and polarity of this compound, direct GC analysis can be challenging. Derivatization improves peak shape and sensitivity[9].
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Procedure:
-
Sample Preparation: Prepare a solution of your sample (e.g., from the forced degradation study) in a volatile, dry organic solvent like ethyl acetate. If the sample is aqueous, perform a liquid-liquid extraction into an organic solvent and dry the extract.
-
Derivatization: Evaporate the solvent from the sample. To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
GC-MS Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Parameters (Example):
-
Column: DB-5ms or equivalent
-
Injection: Splitless
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Scan mode to identify unknown peaks, and Selected Ion Monitoring (SIM) mode for quantification of the parent compound and known degradants.
Logical Relationship of Stability Testing:
Caption: The logical progression of stability testing for a compound.
Data Summary
The following table summarizes the expected stability of this compound under various stress conditions, based on the known chemistry of cyclopropylamines.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Potentially unstable; risk of ring-opening[3]. | Ring-opened products resulting from nucleophilic attack on the intermediate carbocation. |
| Basic (e.g., 0.1 M NaOH) | Potentially unstable, especially at elevated temperatures[1]. | Products of hydrolytic degradation. |
| Oxidative (e.g., H₂O₂) | Unstable; risk of N-oxidation and ring-opening[4][5][6][7]. | N-oxide, ring-opened products. |
| Thermal | Generally stable at moderate temperatures, but decomposition is possible at higher temperatures. | To be determined by analysis. |
| Photolytic | Stability should be evaluated as amines can be susceptible to photodegradation. | To be determined by analysis. |
Conclusion
The stability of this compound is a critical parameter that requires careful consideration in its handling, storage, and use in chemical reactions. By understanding its potential degradation pathways and implementing the appropriate analytical and handling strategies outlined in this guide, researchers can ensure the reliability and reproducibility of their results. For further assistance, please do not hesitate to contact our technical support team.
References
- Kothapalli, P. K. S. R., et al. (2012). Simple and sensitive stability-indicating ion chromatography method for the determination of cyclopropylamine in nevirapine and moxifloxacin hydrochloride drug substances. PubMed. [Link]
- Tanko, J. M., et al. (2014). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.
- Kothapalli, P. K. S. R., et al. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances.
- Kothapalli, P. K. S. R., et al. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. MDPI. [Link]
- Yoo, E. J., et al. (1997).
- Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. [Link]
- Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Europe PMC. [Link]
- Huang, S., et al. (2023). Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines. ChemistryViews. [Link]
- Guengerich, F. P., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. [Link]
- SIELC Technologies. (2023). Separation of Cyclopropanamine, N-methyl-N-propyl- on Newcrom R1 HPLC column. [Link]
- Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society. [Link]
- Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]
- Saha, S., & Eisen, M. S. (2022). Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes.
- Kerr, M. S., et al. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
- Grosafe Chemicals Limited. (2021). 1-Methylcyclopropene Safety Data Sheet.
- Yoon, T. P., et al. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis.
- Kothapalli, P. K. S. R., et al. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Sci. Pharm.[Link]
- PubChem. Cyclopropylamine.
- Raghuram, P., et al. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
- Raghuram, P., et al. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Semantic Scholar. [Link]
- Wang, J., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. [Link]
- Ibrahim, A. A., & Böhme, T. M. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- Boudreau, P. A., et al. (2011). Analytical Method Development and Optimization.
- Pawar, S. S., et al. (2023). Stability Indicating Assay Method.
- Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. [Link]
- PubChem. N-Methylcyclopropanamine.
- Sriram, K., et al. (2018). new analytical method development and validation for imatinib mesylate by rp-hplc method. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- United States Pharmacopeia. (2022). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]
- ResearchGate. Analytical Method Development and Factorial Design. [Link]
- Pawelczyk, E., & Zajac, M. (1988). Kinetics of drug decomposition. Part 74. Kinetics of degradation of minocycline in aqueous solution. PubMed. [Link]
Sources
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 1-Cyclopropyl-n-methylmethanamine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Cyclopropyl-n-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe production of your target compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method is a one-pot reductive amination. This process involves the reaction of cyclopropanecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound.[1][2][3] This method is favored for its efficiency and avoidance of isolating the often-unstable imine intermediate.[1][2]
Q2: What are the primary challenges when scaling up this reductive amination?
A2: The main challenges include:
-
Controlling Over-Alkylation: The secondary amine product can react further with the aldehyde to form a tertiary amine byproduct.[1]
-
Managing Reaction Exotherms: Reductive aminations, particularly during the reduction step, can be exothermic and require careful thermal management on a larger scale to prevent runaway reactions.[4][5]
-
Product Purification: Separating the desired secondary amine from the unreacted starting materials, the primary amine, and the tertiary amine byproduct can be complex.[6][7]
-
Choice of Reducing Agent: The selection of a safe, selective, and cost-effective reducing agent is critical for a successful scale-up.[2][8]
Q3: Which reducing agents are recommended for this synthesis, and what are their pros and cons for scale-up?
A3: Several reducing agents can be employed, each with distinct advantages and disadvantages for large-scale production. Sodium triacetoxyborohydride (STAB) is a popular choice due to its high selectivity for imines over aldehydes, which minimizes the formation of alcohol byproducts.[2][3][9][10][11] However, it can be more expensive than other options. Sodium cyanoborohydride is also effective and selective but poses toxicity risks due to the potential release of cyanide.[2] Catalytic hydrogenation is a greener and often more cost-effective alternative for large-scale synthesis, though it may require specialized high-pressure equipment.[12]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14] For TLC, co-spotting with starting materials is essential to track their consumption and the formation of the product. GC-MS is particularly useful for identifying the product and any byproducts, such as the tertiary amine. ¹H NMR can be used to confirm the formation of the imine intermediate and the final product.
II. Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction shows a low conversion of starting materials, resulting in a poor yield of this compound. What are the potential causes and solutions?
Answer:
Low yield is a common issue that can often be traced back to several factors in the reductive amination process.[1]
Possible Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation of cyclopropanecarboxaldehyde and methylamine to form the imine is a reversible equilibrium.
-
Solution: To drive the equilibrium towards the imine, consider adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. For larger scale reactions, azeotropic removal of water using a Dean-Stark apparatus can be effective.[1]
-
-
Suboptimal pH: Imine formation is typically favored under weakly acidic conditions (pH 4-6).[8]
-
Solution: The addition of a catalytic amount of acetic acid can facilitate imine formation. However, highly acidic conditions can protonate the amine, rendering it non-nucleophilic.
-
-
Ineffective Reducing Agent: The reducing agent may have degraded or may not be suitable for the reaction.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gently warming the reaction mixture can increase the rate of both imine formation and reduction. However, be cautious of potential side reactions at higher temperatures.
-
Issue 2: Formation of Significant Byproducts (Over-Alkylation and Alcohol Formation)
Question: My final product is contaminated with a significant amount of the tertiary amine (N,N-bis(cyclopropylmethyl)methylamine) and cyclopropylmethanol. How can I minimize these impurities?
Answer:
The formation of these byproducts is a classic challenge in reductive aminations.
Minimizing Over-Alkylation (Tertiary Amine Formation):
-
Stoichiometry Control: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde.
-
Solution: Use a slight excess of methylamine relative to the cyclopropanecarboxaldehyde. This will favor the formation of the desired secondary amine.
-
-
Slow Addition of Aldehyde:
-
Solution: On a larger scale, a slow, controlled addition of the cyclopropanecarboxaldehyde to the mixture of methylamine and the reducing agent can maintain a low concentration of the aldehyde, thus minimizing the chance of the secondary amine product reacting further.
-
Minimizing Alcohol Formation (Cyclopropylmethanol):
-
Choice of Reducing Agent: This byproduct arises from the reduction of the starting aldehyde.
-
Solution: Employ a reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is highly recommended for this purpose.[2][3][9][10][11] If using a less selective reagent like sodium borohydride, ensure complete imine formation before its addition.[2]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are effective?
Answer:
Purifying secondary amines from a mixture containing primary and tertiary amines can be challenging due to their similar physical properties.
Purification Strategies:
-
Acid-Base Extraction: This is a fundamental technique for separating amines from non-basic impurities.
-
Procedure: After the reaction, quench the mixture and extract with an organic solvent. Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amines and transfer them to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amines, which can then be extracted with an organic solvent.
-
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the primary, secondary, and tertiary amines, fractional distillation under reduced pressure can be an effective purification method, especially at scale.
-
Column Chromatography: For smaller scales or for achieving very high purity, column chromatography is a viable option.
-
Stationary Phase: Standard silica gel can be used, but due to the basic nature of amines, peak tailing can be an issue. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol, or use an amine-functionalized silica gel.[15]
-
-
Crystallization as a Salt: If the free base is an oil or difficult to purify, converting it to a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization. The pure salt can then be treated with a base to liberate the free amine if required.[7] A known ¹H NMR spectrum of the hydrochloride salt is available for comparison.[16]
III. Experimental Protocol: Reductive Amination of Cyclopropanecarboxaldehyde with Methylamine
This protocol is an adapted procedure based on established methods for reductive amination.[9][11]
Materials:
-
Cyclopropanecarboxaldehyde
-
Methylamine (as a solution in THF or ethanol, or as the hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
Procedure:
-
Imine Formation:
-
To a clean, dry, inerted reactor, add cyclopropanecarboxaldehyde (1.0 eq) and anhydrous DCE or THF.
-
Add a solution of methylamine (1.1-1.2 eq). If using methylamine hydrochloride, add triethylamine (1.1-1.2 eq) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or ¹H NMR.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions, maintaining the internal temperature below 25 °C. Note: The addition can be exothermic, especially on a larger scale.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 0.5-1% triethylamine added to the mobile phase).
-
IV. Scale-Up Considerations and Safety
Managing Exotherms:
-
The reduction of the iminium ion is exothermic.[4][5] On a larger scale, this can lead to a rapid increase in temperature and pressure.
-
Control Measures:
-
Use a reactor with adequate cooling capacity.
-
Control the rate of addition of the reducing agent.
-
Ensure efficient stirring to maintain uniform temperature throughout the reactor.
-
For very large scales, consider a semi-batch process where one of the reagents is added slowly over time.
-
Safety Precautions:
-
Cyclopropanecarboxaldehyde: Is a flammable liquid and can cause skin and eye irritation.[17]
-
Methylamine: Is a flammable and corrosive gas or liquid. It can cause severe skin and eye burns and respiratory irritation.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas.
-
This compound: While specific data is limited, it should be handled as a potentially flammable and corrosive amine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.[18][19]
-
Grounding: When handling large quantities of flammable solvents, ensure all equipment is properly grounded to prevent static discharge.[18]
V. Diagrams and Data
Reaction Pathway and Potential Side Reactions
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages | Scale-Up Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines over carbonyls, minimizing alcohol byproduct formation.[2][3][9][10][11] | Higher cost, moisture sensitive. | Preferred for high selectivity and cleaner reaction profiles. |
| Sodium Cyanoborohydride (NaBH₃CN) | Good selectivity under controlled pH. | Highly toxic, potential for cyanide release.[2] | Requires strict safety protocols and waste management. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective, can reduce the starting aldehyde.[2] | Requires careful control of reaction conditions (e.g., pre-formation of the imine). |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" option with high atom economy, water is the only byproduct.[12] | Requires specialized high-pressure equipment, potential for catalyst poisoning. | Excellent for large-scale industrial production. |
VI. References
-
Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. ACS Publications.
-
troubleshooting reductive amination reaction conditions. Benchchem.
-
Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. Request PDF - ResearchGate.
-
Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Research Explorer - The University of Manchester.
-
US3864402A - Purification of secondary alkyl amines. Google Patents.
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
-
troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose. Benchchem.
-
Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
EP0007983A1 - Process for the purification of tertiary amines. Google Patents.
-
What's wrong with my reductive amination? I barely got any product. Reddit.
-
Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Request PDF - ResearchGate.
-
1-cyclopropyl-2-methylpropan-1-amine hydrochloride synthesis. ChemicalBook.
-
Is there an easy way to purify organic amines?. Biotage.
-
US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications (Class 564/499).
-
Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET.
-
Reductive Amination - Common Conditions.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1 H NMR. ChemicalBook.
-
TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
-
18977-45-2|this compound|BLD Pharm.
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI.
-
Supplementary Information.
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
-
Intramolecular cyclopropylmethylation via non- classical carbenium ion. The Royal Society of Chemistry.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed.
-
Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis. Benchchem.
-
1-Cyclopropyl-N-methyl-methanamine hydrochloride | 77335-18-3. Manchester Organics.
-
One-Pot Approach for the Synthesis of trans-Cyclopropyl Compounds from Aldehydes. Application to the Synthesis of GPR40.
-
Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH.
-
1-Cyclopropyl-N-methyl-methanamine hydrochloride | 77335-18-3. J&K Scientific.
-
Chitin-Derived Nanocatalysts for Reductive Amination Reactions. MDPI.
-
1160246-02-5|1-(5-Cyclopropylisoxazol-3-yl)-N-methylmethanamine. BLDpharm.
-
Reductive Amination. Wordpress.
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
-
1-Cyclopropyl-N-methyl-methanamine hydrochloride | 77335-18-3. Sigma-Aldrich.
-
This compound Hydrochloride (1:1). 苏州奥佰医药.
-
Supporting Information Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. DOI.
-
Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. PubMed.
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal.
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Technical Support Center: Diastereoselective Synthesis of Cyclopropyl Derivatives
Welcome to the Technical Support Center for the diastereoselective synthesis of cyclopropyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Cyclopropanes are critical structural motifs in medicinal chemistry, offering unique conformational constraints and metabolic stability.[1] Achieving precise stereochemical control during their synthesis is paramount, yet often challenging. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome common experimental hurdles and achieve your desired diastereoselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Issue 1: Low or No Product Formation
Question: My cyclopropanation reaction is not yielding any product, or the conversion of my starting alkene is very low. What are the likely causes and how can I fix this?
Answer: Low to no product formation is a common issue that can often be traced back to reagent activity, reaction conditions, or substrate reactivity. Let's break down the potential culprits based on the type of cyclopropanation you are performing.
For Simmons-Smith and Related Reactions (Zinc Carbenoids):
-
Inactive Zinc Reagent: The activity of the zinc carbenoid is the most critical factor.[2][3]
-
Solution: If using a zinc-copper couple, ensure it is freshly prepared and highly active.[2][3][4] Activation can be enhanced with methods like ultrasonication.[2][3] For more reproducible results, consider the Furukawa modification (diethylzinc and diiodomethane), which often leads to a faster reaction.[2][4]
-
-
Presence of Inhibitors: Zinc carbenoids are highly sensitive to moisture and oxygen.[2][4]
-
Poor Substrate Reactivity: Electron-deficient alkenes react sluggishly with the electrophilic zinc carbenoid.[3]
For Transition Metal-Catalyzed Reactions (e.g., Rhodium, Copper):
-
Catalyst Deactivation: The catalyst can be poisoned by impurities.
-
Instability of the Diazo Compound: Diazo compounds can be unstable and prone to side reactions like dimerization if their concentration becomes too high.[2]
-
Suboptimal Catalyst Loading: Insufficient catalyst will lead to incomplete conversion.
-
Solution: If you suspect low catalyst activity, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[2]
-
For Corey-Chaykovsky and Related Reactions (Sulfur Ylides):
-
Inefficient Ylide Formation: The generation of the sulfur ylide is crucial for the reaction to proceed.
-
Solution: Ensure you are using a sufficiently strong base (e.g., NaH, t-BuOK) and an appropriate anhydrous solvent (e.g., DMSO, THF).[5] The reaction of the base with the sulfonium salt should be allowed sufficient time to go to completion before adding the alkene.
-
-
Reaction Pathway Competition: With α,β-unsaturated carbonyl compounds, sulfur ylides can undergo either 1,2-addition (leading to epoxidation) or 1,4-conjugate addition (leading to cyclopropanation).[6]
-
Solution: The choice of ylide is critical. Dimethylsulfoxonium methylide typically favors 1,4-addition to enones, yielding cyclopropanes.[6] In contrast, dimethylsulfonium methylide often favors 1,2-addition, leading to epoxides. Ensure you are using the correct ylide for your desired outcome.
-
Issue 2: Poor Diastereoselectivity
Question: My reaction is producing the cyclopropane, but as a mixture of diastereomers with a low d.r. (diastereomeric ratio). How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is at the heart of these synthetic methods. Several factors, from reaction temperature to the inherent structure of your substrate, play a pivotal role.
Key Factors Influencing Diastereoselectivity:
-
Temperature: Lowering the reaction temperature is a common and effective strategy to enhance diastereoselectivity.[3] This increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. For instance, in the cyclopropanation of 2-methylenecyclohexanol, a non-coordinating solvent like pentane yielded a high diastereomeric ratio, while a coordinating solvent like ether resulted in a 50:50 mixture.[7][8]
-
Substrate Control (Directing Groups): The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can profoundly influence the stereochemical outcome.[7][8][9][10] The reagent (e.g., the zinc carbenoid in a Simmons-Smith reaction) coordinates to the hydroxyl group, directing the cyclopropanation to the syn face of the molecule.[7][8][9][10]
-
Actionable Advice: If your substrate lacks a directing group, consider whether one can be temporarily installed. The high predictability of hydroxyl-directed cyclopropanations makes this a powerful strategy.[11]
-
-
Steric Hindrance: The steric environment around the double bond plays a crucial role. The cyclopropanating agent will preferentially attack the less hindered face of the alkene.
-
Actionable Advice: Analyze the steric bulk of your substrate. If the two faces of the alkene are sterically similar, consider using a chiral auxiliary to create a more biased environment. Chiral auxiliaries can effectively shield one face of the alkene, forcing the reagent to approach from the other side.[8][12][13]
-
-
Reagent and Catalyst Choice:
-
Simmons-Smith: The nature of the zinc carbenoid is important. Different reagents (e.g., EtZnCH₂I vs. IZnCH₂I) can lead to different levels of diastereoselectivity.[8]
-
Transition Metal-Catalyzed: For reactions involving metal carbenes, the choice of ligand on the metal catalyst is paramount. The steric and electronic properties of the ligand create a specific chiral environment around the metal center, which dictates the facial selectivity of the carbene transfer.[2] A screening of different ligands may be necessary to find the optimal one for your substrate.[2]
-
Corey-Chaykovsky: The stereoselectivity is determined by the initial nucleophilic addition of the ylide and subsequent bond rotations.[14] The structure of the ylide itself can influence the diastereomeric outcome.[14]
-
Troubleshooting Workflow for Poor Diastereoselectivity
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
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- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reactive Intermediates in Cyclopropylamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylamines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of reactive intermediates, a common challenge when working with this valuable chemical motif. The inherent ring strain and reactive amine functionality that make cyclopropylamines useful also render them susceptible to undesired oxidative reactions, often leading to reactive intermediates, ring fragmentation, and compromised experimental outcomes.[1][2][3] This center is structured to provide immediate answers to common problems and deeper, mechanism-based guidance for complex troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during reactions involving cyclopropylamines.
Question: My reaction yield is significantly lower than expected, and I see a complex mixture of byproducts by TLC/LC-MS. What is the likely cause?
Answer: Low yields and multiple byproducts when using cyclopropylamines often point to the formation of reactive intermediates and subsequent decomposition. The primary culprit is typically oxidation of the amine. This can be initiated by residual atmospheric oxygen, trace metal impurities, or certain reagents in your reaction mixture. The oxidation process often begins with a single-electron transfer (SET) from the nitrogen atom, forming a highly unstable aminium radical cation.[4][5][6] This intermediate can rapidly undergo C-C bond cleavage of the strained cyclopropyl ring, leading to a cascade of unpredictable side reactions.[4][7]
Immediate Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Purge your reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment. Use degassed solvents.
-
Reagent Purity: Use freshly purified reagents and solvents. Peroxides in solvents like THF or ethers are particularly problematic.
-
Metal Scavenging: If using metal catalysts, consider that trace amounts of other metals could be interfering. If not using a metal catalyst, consider whether your glassware or starting materials could be a source of metal contamination.
Question: My mass spectrometry analysis shows masses that do not correspond to my starting material or expected product, often with an increase in mass of +16 or more. What are these species?
Answer: An increase in mass of +16 Da strongly suggests oxidation. In the context of cyclopropylamines, this can be more complex than simple N-oxide formation. One major pathway, especially in biological or biomimetic systems (like those involving P450 enzymes), is the formation of ring-opened metabolites.[8][9][10] For example, oxidation can lead to a reactive α,β-unsaturated aldehyde after ring opening, which can then be trapped by nucleophiles like glutathione (in biological systems) or solvent molecules, leading to various adducts.[10]
Question: I am performing a reaction that should be selective, but I am observing isomerization of my substituted cyclopropylamine (e.g., trans to cis). What could be causing this?
Answer: Unintended isomerization can be a sign of ring-opening and re-closing events. This can be facilitated by Lewis acids or even certain metal halide salts (e.g., ZnCl₂) that may be present.[11] The transient formation of a ring-opened intermediate allows for rotation around the C-C bond before re-cyclization, scrambling the original stereochemistry.
Mitigation Strategy:
-
If Lewis acids are necessary, use the minimum catalytic amount required.
-
The addition of a polar, aprotic, and Lewis basic co-solvent like DMF or DMA can sometimes suppress this isomerization by coordinating with the metal salts and attenuating their Lewis acidity.[11]
Part 2: The Mechanistic Basis of Cyclopropylamine Reactivity
Understanding the "why" behind the instability of cyclopropylamines is crucial for effective troubleshooting. The core issue lies in the ease of oxidation at the nitrogen atom, which initiates a cascade that leverages the inherent strain of the three-membered ring.
The most widely accepted mechanism for the degradation of cyclopropylamines under oxidative conditions is initiated by a Single-Electron Transfer (SET) .[4][12]
-
Step 1: Formation of the Aminium Radical Cation: An oxidizing agent (e.g., an enzyme like cytochrome P450, a chemical oxidant, or even atmospheric oxygen under certain conditions) removes a single electron from the lone pair of the nitrogen atom. This forms a highly reactive aminium radical cation intermediate.[4][5][6]
-
Step 2: Ultrafast Ring Opening: The newly formed radical cation is electronically unstable. The significant strain energy of the cyclopropane ring (approx. 27 kcal/mol) provides a powerful thermodynamic driving force for fragmentation. The radical cation undergoes rapid, often irreversible, cleavage of one of the vicinal C-C bonds to form a distonic carbon-centered radical.[4][13] This ring-opening is extremely fast, effectively trapping the SET event.
-
Step 3: Secondary Reactions: The resulting carbon-centered radical is itself a reactive intermediate. It can be further oxidized to a carbocation, react with oxygen, abstract a hydrogen atom, or react with other nucleophiles present in the mixture, leading to the complex byproduct profiles often observed experimentally.[10]
Visualization of the SET-Initiated Ring Opening
The following diagram illustrates this critical pathway.
Caption: SET-initiated fragmentation of a cyclopropylamine.
Part 3: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. Use these guides to diagnose and solve persistent issues.
Guide 1: Diagnosing the Source of Oxidation
If you suspect oxidative degradation is occurring, this workflow can help pinpoint the source.
Caption: Troubleshooting workflow for identifying oxidation sources.
Part 4: Validated Experimental Protocols
Adhering to strict protocols can preemptively solve many issues related to cyclopropylamine reactivity.
Protocol 1: General Procedure for Inert Atmosphere Reactions Involving Cyclopropylamines
This protocol is designed to minimize exposure to oxygen, a common initiator of degradation.
Materials:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Inert gas source (Argon or Nitrogen) with a manifold or balloon
-
Degassed solvents (achieved by sparging with inert gas for 20-30 minutes or by freeze-pump-thaw cycles)
-
Syringes and needles for liquid transfer
Procedure:
-
Vessel Preparation: Flame-dry or oven-dry the reaction flask and stir bar to remove adsorbed water and oxygen. Allow to cool to room temperature under a stream of inert gas.
-
Solid Reagents: Add any solid reagents to the flask.
-
Evacuate & Backfill: Seal the flask and connect it to a Schlenk line. Carefully evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric gases are removed.
-
Solvent Addition: Add the degassed solvent via a cannula or a syringe.
-
Liquid Reagent Addition: Add liquid reagents, including the cyclopropylamine substrate, via syringe through the septum. Maintain a slight positive pressure of inert gas throughout the addition.
-
Reaction Monitoring: Maintain the inert atmosphere for the duration of the reaction. For sampling, use a syringe to withdraw a small aliquot while ensuring positive inert gas pressure.
-
Workup: Upon completion, quench the reaction as required before exposing it to the atmosphere.
Self-Validation: A control reaction run on the benchtop without inert atmosphere precautions should show a marked decrease in yield and an increase in byproducts compared to the reaction run under this protocol, confirming the oxygen sensitivity of the transformation.
Protocol 2: Reductive Amination for Synthesis of N-Substituted Cyclopropylamines
Reductive amination is a common method for preparing cyclopropylamines.[1][3] This protocol is optimized to minimize side reactions.
Materials:
-
Cyclopropanecarboxaldehyde or a suitable ketone
-
Primary/Secondary Amine or Deuterated Cyclopropylamine (e.g., Cyclopropylamine-d5)[14]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) - a mild and selective reducing agent
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Imine Formation: In an oven-dried flask under an inert atmosphere, dissolve the aldehyde/ketone (1.0 eq.) and the amine (1.1-1.2 eq.) in anhydrous DCM. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine/enamine intermediate by TLC or GC-MS if necessary.[14]
-
Reduction: Once imine formation is judged to be complete, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Adding it in portions helps to control any exotherm.
-
Reaction: Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS, checking for the disappearance of the imine intermediate and the appearance of the product.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality Note: Using NaBH(OAc)₃ is critical here. It is less basic and less reactive than other hydrides like NaBH₄, which reduces the chance of side reactions with the aldehyde and the strained cyclopropyl ring. The reaction is performed at room temperature to avoid thermal degradation.
Data Summary Table
The choice of reaction conditions can significantly impact the stability of cyclopropylamine intermediates.
| Parameter | Condition Favoring Stability | Rationale & Potential Issues if Ignored |
| Atmosphere | Rigorously inert (Ar, N₂) | Oxygen can initiate SET, leading to radical cation formation and ring opening.[4] |
| Solvents | Anhydrous, degassed, non-peroxidic | Peroxides are potent oxidants. Water can participate in side reactions with intermediates. |
| Temperature | As low as reasonably practical | Higher temperatures can provide the activation energy for fragmentation pathways. |
| pH / Additives | Neutral or mildly basic | Strongly acidic conditions can protonate the amine, but superacids can promote ring opening.[15] Strongly Lewis acidic conditions can cause isomerization.[11] |
| Light | Reaction vessel protected from light | For some aniline derivatives, photosensitizers can induce SET and degradation.[16] |
References
- Shokat, N. et al. (n.d.). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health.
- Zhang, X. et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology.
- Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed.
- Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society.
- (n.d.). Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine. Semantic Scholar.
- Macdonald, T. L. et al. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society.
- Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society.
- (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.
- Silverman, R. B. (n.d.). Use of a single electron transfer probe to examine the mechanism of MAO-catalyzed oxidations. ResearchGate.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Sun, Q. et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology.
- Powers, N. C. et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate.
- Li, Z. et al. (2017). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry.
- Worthington, R. J. et al. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.
- (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem.
- (n.d.). Cyclopropane Derived Reactive Intermediates. ResearchGate.
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharma Reports.
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- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Improving the enantiomeric excess in chiral cyclopropylamine synthesis
Technical Support Center: Chiral Cyclopropylamine Synthesis
Welcome to the Technical Support Center for Chiral Cyclopropylamine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing enantiomerically enriched cyclopropylamines. Cyclopropylamines are critical structural motifs in a wide array of pharmaceuticals and bioactive compounds.[1][2] Achieving high enantiomeric excess (ee) is often the pivotal challenge in their synthesis.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and ultimately achieve your desired stereochemical outcomes.
Part 1: Frequently Asked Questions (FAQs) - High-Level Diagnostics
This section addresses common overarching questions and provides initial guidance for troubleshooting your asymmetric cyclopropanation reactions.
Q1: My asymmetric cyclopropanation is yielding a nearly racemic mixture. Where should I start my investigation?
A1: A low enantiomeric excess is a common issue. Before diving into extensive reaction optimization, it's crucial to verify the foundational aspects of your experiment.[3][4]
-
Validate Your Analytical Method: First, confirm that your chiral chromatography method (e.g., HPLC, GC, or SFC) can effectively separate the enantiomers. Prepare a racemic sample of your cyclopropylamine and ensure you can achieve baseline separation of the two enantiomer peaks, appearing in a 50:50 ratio.[4] If not, your analytical method requires optimization before you can accurately assess the success of your synthesis.
-
Check Reagent and Catalyst Purity: The enantiomeric purity of your chiral ligand or catalyst is paramount. Impurities can drastically reduce enantioselectivity.[3] Additionally, ensure all reagents, especially the carbene precursor and any additives, are of high purity and handled under appropriate conditions (e.g., anhydrous solvents, inert atmosphere) to prevent degradation or the introduction of inhibitors.[5]
-
Confirm Reaction Temperature: Temperature control is critical in asymmetric catalysis. Even minor fluctuations can impact the energy difference between the diastereomeric transition states, leading to a drop in enantioselectivity.[3] Ensure your cooling bath is stable and accurately reflects the internal reaction temperature.
Q2: What are the most common synthetic strategies for preparing chiral cyclopropylamines?
A2: Several robust methods exist, each with its own set of advantages and potential challenges. Key strategies include:
-
Transition-Metal Catalyzed Cyclopropanation: This is one of the most versatile methods, often employing catalysts based on rhodium, copper, ruthenium, or cobalt with chiral ligands.[6][7][8][9] The reaction typically involves the decomposition of a diazo compound to form a metal carbene, which then reacts with an alkene.[8]
-
Simmons-Smith Type Reactions: This classic method uses a zinc carbenoid, often directed by a chiral auxiliary or a coordinating group on the substrate, to achieve stereocontrol.[2][10][11]
-
Michael-Initiated Ring Closure (MIRC): This approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring.[1][12]
-
Enzymatic Synthesis: Biocatalysis, using engineered enzymes like cytochrome P450s or myoglobin variants, offers a highly selective and sustainable route to chiral cyclopropanes.[13][14][15]
Q3: How do I choose the right chiral ligand for my transition-metal catalyzed reaction?
A3: Ligand selection is arguably the most critical factor for achieving high enantioselectivity. There is no universal ligand, and the optimal choice depends heavily on the specific substrate and metal catalyst.
-
Ligand Libraries: Screening a library of chiral ligands is often the most effective approach. Common classes of ligands for asymmetric cyclopropanation include bis(oxazolines) (BOX), Salen complexes, and those based on chiral backbones like TADDOL or BINOL.[9]
-
Steric and Electronic Tuning: The steric and electronic properties of the ligand create the chiral environment around the metal center. Fine-tuning these properties by modifying ligand substituents can significantly impact enantioselectivity.[9]
-
Literature Precedent: Consult the literature for successful examples of asymmetric cyclopropanation with substrates similar to yours. This can provide a valuable starting point for ligand selection.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, problem-specific advice in a question-and-answer format to help you resolve common experimental hurdles.
Issue 1: Low Enantiomeric Excess (ee)
Q: I've confirmed my analytical method and reagent purity, but my ee is still below 50%. What specific reaction parameters should I optimize?
A: Low ee often points to a suboptimal reaction environment that fails to sufficiently differentiate the energies of the diastereomeric transition states. Here’s a systematic approach to optimization:
Protocol: Systematic Optimization for Enantiomeric Excess
-
Temperature Screening:
-
Rationale: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy differences between the competing diastereomeric transition states.[5]
-
Action: Perform the reaction at a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Be aware that reaction times may need to be extended at lower temperatures.[3]
-
-
Solvent Screening:
-
Rationale: The solvent can influence the conformation and solvation of the catalyst-substrate complex, thereby affecting the chiral induction.[3]
-
Action: Screen a variety of anhydrous solvents with different polarities and coordinating abilities (e.g., dichloromethane, toluene, THF, diethyl ether). Non-coordinating solvents like toluene or dichloromethane are often a good starting point.[3][16]
-
-
Concentration Adjustment:
-
Rationale: Reaction concentration can impact catalyst aggregation and the rate of bimolecular pathways, which can affect selectivity.
-
Action: Run the reaction at different concentrations (e.g., 0.1 M, 0.05 M, 0.01 M) to find the optimal conditions.
-
-
Rate of Addition:
-
Rationale: A slow addition of the limiting reagent (often the diazo compound or carbene precursor) can help maintain a low concentration of the reactive intermediate, minimizing side reactions and potentially improving selectivity.
-
Action: Use a syringe pump to add the carbene precursor over several hours and compare the ee to a reaction where it was added all at once.
-
Table 1: Impact of Reaction Parameters on Enantiomeric Excess
| Parameter | General Trend for Higher ee | Rationale |
| Temperature | Lower | Magnifies energy difference between diastereomeric transition states.[5][6] |
| Solvent | Less Coordinating/Polar | Can stabilize the desired transition state geometry.[3] |
| Concentration | Often Lower | Can disfavor non-selective bimolecular pathways. |
| Addition Rate | Slower | Maintains low concentration of reactive intermediates, reducing side reactions. |
Issue 2: Poor Diastereoselectivity in Substituted Cyclopropylamine Synthesis
Q: My reaction produces the desired enantiomer, but as a mixture of diastereomers (cis/trans). How can I improve the diastereomeric ratio (dr)?
A: Controlling diastereoselectivity involves manipulating the steric and electronic interactions during the carbene transfer step. The choice of catalyst, ligand, and even the carbene precursor can have a profound impact.
-
Steric Bulk of the Ligand/Catalyst:
-
Rationale: A bulkier chiral ligand can create a more constrained pocket around the metal center, forcing the alkene to approach from a specific trajectory to minimize steric clash. This can favor the formation of one diastereomer over the other.[5]
-
Action: Compare your current ligand with a more sterically demanding analogue. For example, if using a BOX ligand, switch from a phenyl-substituted to a tert-butyl-substituted version.
-
-
Nature of the Carbene Precursor:
-
Rationale: The size of the substituents on the carbene itself influences the steric interactions in the transition state.
-
Action: If possible, modify the carbene precursor. For instance, in reactions with diazoacetates, switching from an ethyl ester to a bulkier tert-butyl ester can significantly increase selectivity for the trans diastereomer.[6]
-
-
Substrate-Directing Groups:
-
Rationale: For substrates containing coordinating groups like hydroxyls or ethers near the double bond (e.g., allylic alcohols), these groups can pre-coordinate to the metal center, directing the cyclopropanation to one face of the alkene.[10][17] This is a powerful strategy for achieving high diastereoselectivity.
-
Action: If your substrate lacks a directing group, consider if one can be temporarily installed. For Simmons-Smith reactions, the presence of a hydroxyl group is a well-established method for achieving high diastereocontrol.[10][17]
-
Issue 3: Low or Inconsistent Yields
Q: I'm achieving good selectivity, but the reaction yield is poor and difficult to reproduce. What could be the cause?
A: Poor yields often stem from catalyst deactivation, competing side reactions, or instability of the reactants.
-
Catalyst Deactivation:
-
Rationale: Many transition-metal catalysts are sensitive to air and moisture.[5] Impurities in the substrate or solvent can also act as poisons.
-
Action:
-
Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[5]
-
Purify solvents and substrates immediately before use. Passing alkenes through a plug of activated alumina can remove peroxide impurities.
-
Increase the catalyst loading incrementally to see if it overcomes a suspected inhibitor.
-
-
-
Carbene Dimerization and Side Reactions:
-
Rationale: The metal carbene intermediate is highly reactive and can undergo side reactions, such as dimerization to form an alkene, if the desired cyclopropanation is slow.
-
Action:
-
As mentioned for improving ee, use a syringe pump for the slow addition of the diazo compound. This keeps the instantaneous concentration of the carbene low, favoring the productive reaction with the alkene over side reactions.
-
Ensure the alkene is not sterically or electronically deactivated. Electron-rich alkenes are generally more reactive towards electrophilic metal carbenes.[8]
-
-
-
Diazo Compound Instability:
Part 3: Post-Reaction Purification to Enhance Enantiomeric Excess
Q: My reaction consistently yields a product with 85-90% ee. Is there a way to upgrade this to >99% ee without re-optimizing the entire synthesis?
A: Yes, post-reaction purification is a viable strategy for enhancing the enantiomeric purity of a non-racemic mixture.
-
Chiral Chromatography: Preparative chiral HPLC or SFC is a direct method to separate enantiomers. While effective, it can be costly and time-consuming for large-scale synthesis.
-
Diastereomeric Crystallization: This classic technique involves reacting your chiral amine with a chiral resolving agent (an enantiomerically pure acid, such as tartaric acid) to form a pair of diastereomeric salts.[20] These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the highly enriched enantiomer. This method is often scalable and cost-effective.
-
Self-Disproportionation of Enantiomers (SDE): In some cases, sublimation or chromatography on an achiral stationary phase can lead to an enrichment of one enantiomer in certain fractions. This phenomenon, while less predictable, can sometimes be exploited. More advanced techniques like gas antisolvent fractionation (GASF) have also been used for enantiomeric enrichment.[21]
References
- Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides.Chemical Communications (RSC Publishing).
- Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.Chemical Communications (RSC Publishing).
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.ACS Publications.
- Asymmetric Inter- and Intramolecular Cyclopropanation of Alkenes Catalyzed by Chiral Ruthenium Porphyrins.Journal of the American Chemical Society.
- Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes.PubMed Central.
- Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.Benchchem.
- Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.ResearchGate.
- Advances in the Synthesis of Cyclopropylamines.Chemical Reviews.
- Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters.Organic Letters.
- Stereoselective Cyclopropanation Reactions.Chemical Reviews.
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.University of Rochester.
- Metal-catalyzed cyclopropanations.Wikipedia.
- Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer.Wordpress.
- Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design.ResearchGate.
- Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates.ResearchGate.
- A New Class of Planar−Chiral Ligands: Synthesis of a C2-Symmetric Bisazaferrocene and Its Application in the Enantioselective Cu(I)-Catalyzed Cyclopropanation of Olefins.Journal of the American Chemical Society.
- Advances in the Synthesis of Cyclopropylamines.ResearchGate.
- Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)]a.ResearchGate.
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.PubMed.
- Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate.Journal of the Chemical Society, Perkin Transactions 1.
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.PMC - NIH.
- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives.PMC - PubMed Central.
- Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement.ResearchGate.
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions.Organic Chemistry Frontiers.
- Troubleshooting guide for low enantiomeric excess in chiral synthesis.Benchchem.
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.ChemRxiv.
- Technical Support Center: Optimizing Cyclopropanation Reactions.Benchchem.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.PubMed.
- Applying Enzymatic Synthesis for Chiral Molecules.Pharma's Almanac.
- Reaction condition optimization for cyclopropanation.ResearchGate.
- Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A.ETH Zürich.
- Cyclopropanation of Alkenes.Master Organic Chemistry.
- Stereoselective Cyclopropanation Reactions.Docentes FCT NOVA.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.University of Leeds.
- A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas.SciSpace.
- Is there an easy way to purify organic amines?.Biotage.
- Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.The Royal Society of Chemistry.
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn..YouTube.
- Asymmetric hydroamination with far fewer chiral species than copper centers achieved by tuning the structure of supramolecular helical catalysts.Catalysis Science & Technology.
- Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle.ACS Catalysis.
- Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach.The Journal of Organic Chemistry.
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Technical Support Center: Catalyst Removal in 1-Cyclopropyl-n-methylmethanamine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of catalyst removal from reactions synthesizing 1-Cyclopropyl-n-methylmethanamine. Efficient purification is paramount to ensure the safety, efficacy, and regulatory compliance of pharmaceutical intermediates. This document is designed to provide you with the expertise and practical protocols to overcome common challenges in this process.
Introduction: The Criticality of Catalyst Removal
The synthesis of this compound, a valuable building block in pharmaceutical development, often relies on transition-metal-catalyzed reactions such as reductive amination or N-methylation.[1][2][3] While catalysts like Palladium (Pd) and Ruthenium (Ru) are highly efficient, their residual presence in the final product is a significant concern due to potential toxicity and interference with downstream processes. Regulatory bodies such as the FDA and EMEA have established stringent limits for elemental impurities in Active Pharmaceutical Ingredients (APIs), making effective catalyst removal a non-negotiable step in process chemistry.[4][5] This guide addresses the common hurdles faced during the purification of this specific amine and offers field-proven solutions.
Troubleshooting Guide
This section addresses specific, problem-oriented challenges you may encounter during your experiments.
Q1: I'm observing high levels of residual palladium in my product after filtration. Why is simple filtration not working?
Answer: This is a frequent and challenging issue. The primary cause is often the nature of your product, this compound, itself. The nitrogen atom in the amine group can act as a strong ligand, forming stable, soluble complexes with the palladium catalyst.[6][7] This chelation effect means the palladium doesn't exist as a simple, filterable solid but as a dissolved metal-organic compound that readily passes through standard filtration media like Celite or paper.[6][7][8]
Recommended Solutions:
-
Employ a High-Affinity Scavenger: The most effective solution is to introduce a material that binds more strongly to the palladium than your product does. These "metal scavengers" are typically silica-based materials functionalized with groups that have a high affinity for palladium.[7]
-
Thiol-Based Scavengers: These are highly effective for palladium. The soft sulfur atom binds strongly to the soft palladium metal center.
-
Amine-Based Scavengers (Diamine, Triamine): These can also be effective by competing with your product for binding sites on the palladium.
-
-
Optimize Scavenging Conditions: To break the product-palladium complex and allow the scavenger to work, you may need to adjust your process.
-
Increase Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the rate of exchange between the complexed palladium and the scavenger.[6]
-
Extend Treatment Time: Allow the scavenger to stir with your reaction mixture for an extended period (e.g., 4 to 24 hours) to ensure complete capture of the metal.[6]
-
-
Activated Carbon Treatment: While sometimes less specific, a high-surface-area activated carbon can be effective. It works by adsorbing the palladium complexes onto its surface. However, this method requires careful optimization to avoid product loss (see Q3).[6][7]
Q2: My synthesis involves a ruthenium catalyst, and it's proving extremely difficult to remove. What are my options?
Answer: Ruthenium, often used in hydrogenation or N-methylation reactions, can be more challenging to remove than palladium due to the variety of stable oxidation states and coordination complexes it can form.[4][9] Complete removal is often tedious using conventional methods alone.[9]
Recommended Solutions:
-
Specialized Metal Scavengers: As with palladium, functionalized silica scavengers are the preferred method. However, the choice of functional group is critical.[9][10]
-
Isocyanide-Based Scavengers: These have shown exceptionally high efficiency in removing ruthenium residues, forming complexes that bind strongly to silica gel, allowing for easy removal by simple filtration.[10][11]
-
Thiol and Amine Scavengers: While often the first choice for palladium, they can also be effective for ruthenium, though they may require more forcing conditions (higher temperature or longer time).[9]
-
-
Oxidative Treatment: Sometimes, converting the ruthenium into a more easily removed species can be effective. A mild oxidant can change the oxidation state and solubility of the ruthenium complex, facilitating its removal by filtration or extraction. This approach must be carefully evaluated for compatibility with your product.
-
Flow Chemistry Setup: For larger-scale operations, passing the crude product solution through a packed bed or cartridge of a scavenger (like ISOLUTE® SCX-2 or Si-Thiol) can be a highly efficient and scalable method for reducing ruthenium levels to single-digit ppm.[4][11]
Q3: I'm losing a significant amount of my this compound product during purification with activated carbon. How can I prevent this?
Answer: This is a classic drawback of using activated carbon. Its high surface area and porous structure are not perfectly selective and can adsorb your organic product along with the metal catalyst.[6] This non-specific binding is a common cause of yield loss.
Recommended Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon required. Start with a low loading (e.g., 1-2 wt% relative to the crude product) and increase only if necessary, tracking both catalyst removal and product yield at each step.
-
Solvent Selection: The solvent plays a crucial role in the interaction between your product and the carbon. A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the carbon surface. Conversely, a solvent that poorly solubilizes the catalyst-product complex can sometimes cause it to precipitate or adsorb more readily. Experiment with different processing solvents.
-
Switch to a More Selective Method: The most reliable way to prevent product loss is to use a method with higher selectivity. Metal scavengers are designed to bind specifically to the metal and have a much lower affinity for small organic molecules like your product, leading to significantly higher recovery.[9]
Q4: My results with a scavenger resin are inconsistent. Sometimes it works well, other times it leaves significant catalyst behind. What's causing this variability?
Answer: Inconsistent performance from scavenger resins is typically due to suboptimal or variable reaction conditions. The efficiency of a scavenger is not just about its chemical affinity for the metal; it's also highly dependent on the physical and chemical environment.
Recommended Solutions:
-
Ensure Proper Mixing: The scavenger is a solid reagent that must make physical contact with the dissolved catalyst. Ensure your reaction mixture is being stirred vigorously enough to keep the scavenger fully suspended. Inadequate mixing is a common cause of poor performance.
-
Control Temperature and Time: As mentioned, temperature and reaction time are critical parameters. For each new batch or scale, ensure these are kept consistent. A reaction that is not given enough time or is run at too low a temperature will not achieve complete metal removal.
-
Solvent and pH Compatibility: Verify that your solvent system is compatible with the scavenger. Some scavengers may swell or have their functional groups' effectiveness altered by certain solvents or pH levels.[9] For amine-based scavengers, operating in a highly acidic environment may protonate the scavenger, reducing its ability to coordinate to the metal.
-
Pre-treat the Reaction Mixture: If your reaction mixture contains other coordinating species (e.g., leftover ligands, bases), they may compete with the scavenger. A simple workup step, like an aqueous wash to remove water-soluble impurities, before adding the scavenger can sometimes improve its performance dramatically.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and the associated catalysts?
Answer: The most common and industrially relevant methods are variations of reductive amination and N-methylation.
-
Reductive Amination: This is a highly versatile method that typically involves reacting cyclopropanecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced.[1][12] Catalysts for the reduction step can be heterogeneous (e.g., Pd/C, PtO₂, Raney Nickel) or homogeneous.[1][13][14] An alternative involves the reaction between amines and α-carbonylcyclopropanes, where rhodium and ruthenium catalysts can be used.[15]
-
Eschweiler-Clarke Reaction: This classic reaction provides a direct route to N-methylation of the primary amine (1-cyclopropylmethanamine) using formaldehyde as the carbon source and formic acid as the reducing agent.[16][17][18] Traditionally, this method is metal-free, which is a significant advantage for purification.[17]
-
N-Methylation with Other C1 Sources: Modern methods may use methanol or dimethyl carbonate as the methylating agent, which often requires a transition metal catalyst, typically based on Ruthenium or Iridium.[2][3][19]
Q2: What is the best general-purpose method for removing a metal catalyst?
Answer: There is no single "best" method, as the optimal choice depends on the specific catalyst, the scale of the reaction, and the required final purity. However, a decision-making workflow can be structured as follows:
-
For Heterogeneous Catalysts (e.g., Pd/C, Pt/C, Raney Ni): Simple filtration is the first and most effective step. Filtering the reaction mixture through a pad of a filter aid like Celite is standard practice and usually sufficient to remove the bulk of the catalyst.[6][8]
-
For Homogeneous Catalysts (e.g., dissolved Pd or Ru complexes):
-
Metal Scavengers are generally the most robust and selective option. They offer high efficiency for bringing metal levels down to the low ppm range with minimal product loss.[5][9][20][21]
-
Activated Carbon is a cost-effective alternative but requires careful optimization to balance catalyst removal with product yield.[6][11]
-
Column Chromatography is very effective at the lab scale for achieving high purity but is often not practical or economical for large-scale manufacturing.[8]
-
Q3: How do I choose the right scavenger for my specific catalyst?
Answer: The choice of scavenger is dictated by the identity of the metal you need to remove. The principle of Hard and Soft Acids and Bases (HSAB) is a useful guide.
| Scavenger Type | Functional Group | Primary Target Metals | Rationale |
| Thiol-Based | -SH | Pd, Ru, Rh, Cu | Soft bases (sulfur) have a high affinity for soft acids (late transition metals). Highly effective for Palladium.[6][9] |
| Amine-Based | -NH₂, -NHR, -NR₂ | Pd, Ru, Pt | Nitrogen ligands compete with the amine product for coordination sites on the metal.[6][9] |
| Isocyanide-Based | -NC | Ru | Isocyanides are excellent ligands for Ruthenium and form very stable complexes, facilitating removal.[10] |
| Phosphine-Based | -PR₂ | Pd, Rh | Soft phosphine ligands bind strongly to soft metals. Can also be used as soluble scavengers. |
Q4: How can I design my synthesis to make catalyst removal easier from the start?
Answer: Proactive process design is the most powerful strategy.
-
Choose a Heterogeneous Catalyst: Whenever possible, opt for a solid-supported catalyst (like Pd/C). This simplifies removal to a straightforward filtration step, drastically reducing downstream purification challenges.[21]
-
Consider Catalyst-Free Routes: Evaluate if a reaction like the Eschweiler-Clarke methylation is suitable for your needs, as it avoids metal catalysts altogether.[18][22]
-
Minimize Catalyst Loading: Carefully screen and optimize the reaction to use the lowest possible catalyst loading that still provides an efficient conversion. Less catalyst in means less catalyst to remove.
-
Use Self-Scavenging Catalysts: For some systems, particularly in olefin metathesis, innovative self-scavenging catalysts have been developed that simplify workup and lead to products with very low residual metal levels.[20]
Key Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is a cost-effective first approach for removing residual palladium.
-
Prepare the Solution: After the reaction is complete, dilute the crude reaction mixture with a suitable solvent (e.g., Ethyl Acetate, Toluene, or DCM) to reduce viscosity.
-
Add Activated Carbon: Add powdered activated carbon to the solution. A typical starting point is 5-10 wt% relative to the theoretical product weight.[6]
-
Stir the Suspension: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 18 hours. The optimal time should be determined experimentally.[6]
-
Filter through Celite: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel. Wet the pad with fresh solvent. Filter the reaction mixture through the Celite pad to remove the activated carbon.[6][8]
-
Wash and Concentrate: Wash the Celite pad thoroughly with additional solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.
-
Analyze: Submit a sample of the product for analysis (e.g., by ICP-MS) to determine the residual palladium concentration.
Protocol 2: General Procedure for Metal Scavenger Use
This protocol provides a framework for using silica-based metal scavengers.
-
Select the Scavenger: Choose an appropriate scavenger based on the catalyst metal (see table above).
-
Add Scavenger to Mixture: To the crude reaction mixture (post-workup if necessary), add the scavenger resin. A typical loading is 2-8 equivalents relative to the initial amount of catalyst used.[9]
-
Stir the Suspension: Stir the mixture at room temperature or an elevated temperature (e.g., 25-80 °C) for 4-24 hours. Ensure the scavenger remains fully suspended.[6][9]
-
Filter to Remove Scavenger: Filter the mixture to remove the solid scavenger resin. A simple gravity or Büchner filtration is usually sufficient.
-
Wash and Concentrate: Wash the collected resin with fresh solvent to ensure complete recovery of the product. Combine the filtrates and remove the solvent in vacuo.
-
Analyze: Determine the final metal concentration in the product via ICP-MS to confirm it meets the required specifications.
Visualizations
Decision Workflow for Catalyst Removal
Caption: Decision tree for selecting a catalyst removal strategy.
References
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. (n.d.). Benchchem.
- How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate.
- Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC.
- Eschweiler–Clarke reaction. (n.d.). In Wikipedia.
- Efficient Removal of Ruthenium-Based Catalysts using SiliaBond® Metal Scavengers. (n.d.). SiliCycle.
- Use of metal scavengers for removal of ruthenium residues. (n.d.). Google Patents.
- Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). MDPI.
- Eschweiler-Clarke Reductive Alkylation of Amines. (n.d.). Ambeed.com.
- Eschweiler-Clarke reaction. (2025, October 12). YouTube.
- New Applications of Ruthenium Scavenging. (n.d.). Biotage.
- Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis.
- A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions | Request PDF. (2025, August 10). ResearchGate.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? (2015, May 24). ResearchGate.
- Process for the preparation of cyclopropylmethyl alkyl amines. (n.d.). Google Patents.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- Reductive amination. (n.d.). In Wikipedia.
- Technical Support Center: Synthesis of 1-Cyclopentyl-N-methyl-methanamine. (n.d.). Benchchem.
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (n.d.). PMC - NIH.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR.
- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016, November 18). PubMed.
- A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (n.d.). RSC Publishing.
- The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions... (n.d.). ResearchGate.
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1-Cyclopropyl-n-methylmethanamine reaction monitoring by TLC
An exceptional level of detail and clarity is required when monitoring chemical reactions to ensure the integrity of research and development outcomes. This guide, curated by a Senior Application Scientist, provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on monitoring reactions involving 1-cyclopropyl-N-methylmethanamine using Thin Layer Chromatography (TLC). Here, we move beyond simple instructions to explain the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the TLC analysis of this compound, a secondary amine.
Q1: What is the most suitable mobile phase (eluent) for the TLC of this compound?
A1: The ideal mobile phase must have the correct polarity to move the amine off the baseline but not so polar that it travels with the solvent front. For a secondary amine like this compound, a good starting point is a mixture of a non-polar and a polar solvent. Common choices include:
-
Ethyl Acetate (EtOAc) / Hexanes
-
Dichloromethane (DCM) / Methanol (MeOH)
Crucially, amines are basic and can interact strongly with the acidic silica gel stationary phase, leading to spot streaking. To mitigate this, a small amount of a basic modifier should be added to the mobile phase.[1][2][3] A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[1][3]
Q2: How can I visualize the spots? My compound is not UV-active.
A2: this compound lacks a significant chromophore, so it will likely not be visible under a standard 254 nm UV lamp. Therefore, chemical staining is necessary. The two most effective stains for this purpose are:
-
Potassium Permanganate (KMnO₄) Stain: This is a highly effective universal stain for compounds that can be oxidized, including amines.[4][5] It produces yellow-brown spots on a vibrant purple background. The stain is consumed where it reacts with the amine.
-
Ninhydrin Stain: While excellent for primary amines (producing a deep purple color), ninhydrin reacts with secondary amines to produce a yellow or light orange spot, which can sometimes be faint.[6][7][8][9] Heating is required to develop the stain.
Q3: What type of TLC plates should I use?
A3: Standard silica gel plates (Silica Gel 60 F₂₅₄) are the industry standard. The "F₂₅₄" indicates the presence of a fluorescent indicator that glows under 254 nm UV light. While your target amine may not be UV-active, your starting materials or byproducts might be. Using fluorescent plates is a best practice as it provides an additional, non-destructive method of visualization before proceeding to chemical staining.
Detailed Experimental Protocol: Reaction Monitoring by TLC
This protocol provides a step-by-step methodology for monitoring your reaction.
-
Plate Preparation:
-
Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark small, evenly spaced tick marks on the baseline for each sample you will spot.
-
-
Sample Preparation:
-
Using a clean glass pipette or syringe, withdraw a small aliquot (a few drops) of your reaction mixture.
-
Dilute this aliquot in a small vial with a volatile solvent like DCM or EtOAc. The solution should be relatively dilute; overly concentrated samples cause streaking.[1]
-
-
Spotting the Plate:
-
Dip a capillary tube into your diluted sample. The liquid will be drawn up via capillary action.
-
Lightly and briefly touch the end of the capillary tube to the designated tick mark on the baseline of the TLC plate. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.
-
It is crucial to co-spot for accurate comparison. On one lane, spot your starting material. On the next, spot your diluted reaction mixture. On a third lane, first spot the starting material, and then spot the reaction mixture directly on top of it. This helps to differentiate between spots with very similar R_f values.[1][10]
-
-
Developing the Plate:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline on the TLC plate.[2]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, which promotes even solvent front migration.
-
Carefully place the spotted TLC plate into the chamber and cover it with the lid.
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.
-
-
Completion and Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[11]
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely to remove all traces of the mobile phase. A heat gun can be used cautiously.[8]
-
Proceed to the appropriate staining protocol (see below).
-
-
Analysis and R_f Calculation:
-
After visualization, circle the spots with a pencil.
-
Calculate the Retention Factor (R_f) for each spot using the following formula:
-
R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)[12]
-
-
An ideal R_f value for the product is between 0.3 and 0.7.[13] The reaction is complete when the starting material spot has disappeared and a new product spot has appeared.
-
Visual Workflow for TLC Monitoring
Caption: Standard workflow for TLC reaction monitoring.
Troubleshooting Guide
This guide addresses the most common issues encountered during the TLC analysis of amines.
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Strong Analyte-Stationary Phase Interaction: The basic amine is interacting too strongly with the acidic silica gel.[2][14] 2. Sample Overload: The spotted sample is too concentrated.[2][3] 3. High-Boiling Point Solvent: Reaction solvents like DMF or DMSO can cause smearing.[10] | 1. Add a Basic Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase to neutralize the acidic sites on the silica.[1][3] 2. Dilute Your Sample: Further dilute the reaction aliquot before spotting. 3. Remove Solvent: After spotting, place the plate under high vacuum for a few minutes before developing.[10] |
| No spots are visible after staining. | 1. Sample Too Dilute: Not enough compound was spotted on the plate.[2][3] 2. Ineffective Staining: The chosen stain is not sensitive enough for your compound. 3. Spotting Line Submerged: The baseline was below the solvent level in the chamber, washing the sample away.[2] 4. Compound Volatility: The compound may have evaporated from the plate, especially with heating.[3] | 1. Concentrate Sample/Spot More: Spot multiple times in the exact same location, allowing the solvent to dry completely between applications.[3] 2. Use a More Sensitive Stain: If using ninhydrin, switch to potassium permanganate, which is generally more robust for amines. 3. Proper Chamber Setup: Ensure the solvent level is always below the baseline. 4. Minimize Heating: Use gentle heat when developing the stain, just enough for the spots to appear. |
| All spots are on the baseline (R_f ≈ 0). | Mobile Phase Not Polar Enough: The eluent does not have sufficient polarity to move the polar amine compound up the plate.[11] | Increase Eluent Polarity: Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of MeOH in a DCM/MeOH system). If using EtOAc/Hexanes, you may need to switch to a more polar system like DCM/MeOH.[12] |
| All spots are at the solvent front (R_f ≈ 1). | Mobile Phase Too Polar: The eluent is too polar, causing all components to travel with the solvent front without separation.[11] | Decrease Eluent Polarity: Decrease the proportion of the more polar solvent in your mixture (e.g., decrease the percentage of EtOAc in an EtOAc/Hexanes system).[13] |
| Reactant and product spots are unresolved (too close). | Insufficient Resolution: The chosen mobile phase is not effective at separating the two compounds, which have similar polarities. | Change Solvent System: Try a different class of solvent mixtures. For example, if you are using an acetate/hydrocarbon system (EtOAc/Hexanes), try a chlorinated/alcohol system (DCM/MeOH). This changes the specific interactions and can often improve separation.[3] |
Troubleshooting Decision Diagram
Caption: A logical guide for troubleshooting common TLC issues.
Visualization and Staining Protocols
1. Potassium Permanganate (KMnO₄) Stain
-
Use Case: Excellent, general-purpose oxidative stain for most functional groups, especially amines, alcohols, and alkenes.
-
Preparation:
-
Dissolve 3 g of KMnO₄ and 20 g of K₂CO₃ in 300 mL of deionized water.
-
Add 5 mL of 5% aqueous NaOH solution.
-
Stir until all solids are dissolved. The solution should be a deep purple.
-
Store in a sealed, amber glass bottle.
-
-
Procedure:
-
After developing and thoroughly drying the TLC plate, dip it quickly and evenly into the KMnO₄ solution using tweezers.
-
Remove the plate and let the excess stain drip off.
-
Spots will appear as yellow, orange, or brown areas on a purple or pink background, often without heating. Gentle warming with a heat gun can sometimes accelerate development for less reactive compounds.
-
2. Ninhydrin Stain
-
Use Case: Highly specific for primary amines (purple spots) but also detects secondary amines (yellow/orange spots).[9]
-
Preparation:
-
Procedure:
-
Dip the dried TLC plate into the ninhydrin solution.
-
Allow the excess stain to drip off and the butanol to evaporate.
-
Gently heat the plate with a heat gun. Be careful not to overheat or char the plate.
-
Spots will develop with heat. A secondary amine like this compound should yield a faint yellow spot.[8]
-
References
- Magic Formulas: TLC Stains - Department of Chemistry: University of Rochester. [Link]
- TLC Stains Prepar
- TLC troubleshooting | - ChemBAM. [Link]
- TLC Stains - University of Colorado Boulder. [Link]
- TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments | PDF - Scribd. [Link]
- TLC stains - REACH Devices. [Link]
- VanVeller Lab Resources - Department of Chemistry, Iowa St
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). [Link]
- Troubleshooting TLC - pharmashare.in. [Link]
- Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking? - brainly.com. [Link]
- TLC Staining solutions | Org Prep Daily - WordPress.com. [Link]
- Troubleshooting Thin Layer Chromatography - Department of Chemistry: University of Rochester. [Link]
- Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde - niscair.res.in. [Link]
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate - ResearchG
- The TLC plate showing dansylation of primary and secondary amines, and...
- TLC confusion?! : r/chemistry - Reddit. [Link]
- Thin Layer Chromatography - University of Arizona. [Link]
- Thin Layer Chromatography (TLC) - University of Toronto. [Link]
- 6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. [Link]
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. [Link]
Sources
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. pharmashare.in [pharmashare.in]
- 3. silicycle.com [silicycle.com]
- 4. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Magic Formulas [chem.rochester.edu]
- 7. scribd.com [scribd.com]
- 8. TLC stains [reachdevices.com]
- 9. reddit.com [reddit.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. Home Page [chem.ualberta.ca]
- 14. brainly.com [brainly.com]
Technical Support Center: Synthesis of 1-Cyclopropyl-n-methylmethanamine
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-n-methylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. This guide provides in-depth technical information in a question-and-answer format to address specific challenges you may encounter.
Section 1: Troubleshooting Side Reactions in Reductive Amination of Cyclopropanecarboxaldehyde with Methylamine
Reductive amination of cyclopropanecarboxaldehyde with methylamine is a common and direct route for the synthesis of this compound. The reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine. However, several side reactions can occur, leading to impurities and reduced yields.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of high-molecular-weight impurities in my reaction mixture. What could be the cause?
A1: A common side reaction in the base-catalyzed reaction of aldehydes is the Aldol condensation .[1][2][3][4] Since cyclopropanecarboxaldehyde lacks α-hydrogens, it cannot form an enolate itself. However, under certain conditions, other base-catalyzed self-condensation reactions can occur. More likely, if a base is used to facilitate imine formation, it can promote the self-condensation of any enolizable aldehydes present as impurities.
Troubleshooting Aldol Condensation:
-
Control of Basicity: Avoid using strong bases to catalyze imine formation. If a catalyst is needed, a mild acid is generally preferred for reductive aminations to promote imine formation without favoring self-condensation.[5]
-
Reaction Temperature: Running the reaction at lower temperatures can help to minimize the rate of the aldol condensation relative to the desired imine formation.
-
Order of Addition: Adding the aldehyde slowly to a solution of the amine can help to keep the concentration of the aldehyde low, thereby disfavoring the bimolecular aldol reaction.
Q2: My reaction has produced cyclopropylmethanol and cyclopropanecarboxylic acid as byproducts. Why is this happening?
A2: The formation of an alcohol and a carboxylic acid from an aldehyde is characteristic of the Cannizzaro reaction .[6][7][8][9][10] This reaction occurs with aldehydes that do not have any α-hydrogens, such as cyclopropanecarboxaldehyde, in the presence of a strong base. Two molecules of the aldehyde disproportionate, with one being oxidized to the carboxylic acid and the other being reduced to the alcohol.
Troubleshooting the Cannizzaro Reaction:
-
Avoid Strong Bases: The Cannizzaro reaction is highly dependent on the concentration of the base. Avoid using strong bases like sodium hydroxide or potassium hydroxide. For reductive amination, the reaction is typically carried out under neutral or mildly acidic conditions to form the imine, which is then reduced.
-
Choice of Reducing Agent: Utilize a reducing agent that is effective under neutral or slightly acidic conditions, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). These reagents are more selective for the imine over the aldehyde and do not require strongly basic conditions.[5]
Q3: How can I distinguish the desired product from the common side products using NMR spectroscopy?
A3: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the components of your reaction mixture. Below is a table of expected chemical shifts for the desired product and potential impurities.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | ~2.4 (s, 3H, N-CH₃), ~2.3 (d, 2H, CH₂-N), ~0.8-1.0 (m, 1H, CH-cyclopropyl), ~0.4-0.6 (m, 2H, CH₂-cyclopropyl), ~0.1-0.3 (m, 2H, CH₂-cyclopropyl) | ~55-60 (CH₂-N), ~35-40 (N-CH₃), ~10-15 (CH-cyclopropyl), ~3-7 (CH₂-cyclopropyl) |
| Cyclopropylmethanol | ~3.4 (d, 2H, CH₂-OH), ~0.9-1.1 (m, 1H, CH-cyclopropyl), ~0.4-0.6 (m, 2H, CH₂-cyclopropyl), ~0.1-0.3 (m, 2H, CH₂-cyclopropyl) | ~65-70 (CH₂-OH), ~10-15 (CH-cyclopropyl), ~3-7 (CH₂-cyclopropyl) |
| Cyclopropanecarboxylic acid | ~10-12 (br s, 1H, COOH), ~1.4-1.6 (m, 1H, CH-cyclopropyl), ~0.8-1.1 (m, 4H, CH₂-cyclopropyl) | ~175-180 (C=O), ~10-15 (CH-cyclopropyl), ~8-12 (CH₂-cyclopropyl) |
Visualizing the Reaction Pathways
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannizzaro reaction | 440 Publications | 3942 Citations | Top Authors | Related Topics [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Cannizzaro Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reductive Amination for N-Cyclopropylthian-4-amine Synthesis
Welcome to the technical support center for the synthesis of N-cyclopropylthian-4-amine via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic outcomes.
Introduction: The Chemistry of N-Cyclopropylthian-4-amine Synthesis
The synthesis of N-cyclopropylthian-4-amine is a critical step in the development of various pharmaceutical agents. Reductive amination of thian-4-one with cyclopropylamine is a widely employed and efficient method for this transformation. This reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and amine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent and reaction conditions is paramount to achieving high yield and purity, while minimizing side-product formation.
This guide will delve into the nuances of this reaction, providing a robust framework for troubleshooting and optimization, grounded in mechanistic principles and practical laboratory experience.
Visualizing the Reaction Pathway and Workflow
To provide a clear overview, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the synthesis of N-cyclopropylthian-4-amine.
Caption: General reaction mechanism for the reductive amination of thian-4-one.
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of N-cyclopropylthian-4-amine, providing detailed explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this reductive amination can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Imine Formation: The equilibrium between the ketone, amine, and the imine intermediate may not favor the imine.
-
Causality: The formation of the imine from a ketone and a primary amine is a reversible reaction that produces water.[1] If water is not effectively removed or sequestered, the equilibrium can shift back towards the starting materials.
-
Solution:
-
Dehydrating Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can effectively remove water and drive the equilibrium towards the imine.
-
Azeotropic Removal of Water: For larger scale reactions, a Dean-Stark apparatus can be used with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
Stepwise Procedure: Consider a two-step approach where the imine is pre-formed by stirring the thian-4-one and cyclopropylamine together in a solvent like methanol or ethanol for a period before adding the reducing agent.[2]
-
-
-
Suboptimal pH: The pH of the reaction medium is critical for efficient imine formation.
-
Causality: A mildly acidic environment (pH 4-6) is generally optimal for imine formation from ketones.[2] If the pH is too low, the cyclopropylamine will be protonated and become non-nucleophilic. If the pH is too high, the ketone carbonyl is not sufficiently activated for nucleophilic attack.
-
Solution: The addition of a catalytic amount of acetic acid is often beneficial, especially when using sodium triacetoxyborohydride as the reducing agent.[3][4] Typically, 1-2 equivalents of acetic acid are sufficient.
-
-
Choice and Quality of Reducing Agent: The selection and handling of the reducing agent are crucial for success.
-
Causality: A reducing agent that is too harsh (e.g., sodium borohydride added at the beginning of a one-pot reaction) can reduce the starting thian-4-one to the corresponding alcohol, thian-4-ol, before imine formation can occur.[5] Conversely, a reducing agent that has degraded due to improper storage (e.g., moisture) will have reduced activity.
-
Solution:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations as it is a mild and selective reducing agent that tolerates slightly acidic conditions and preferentially reduces the iminium ion over the ketone.[1][4][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, particularly at a controlled pH of around 6-7.[7] However, it is toxic and can generate hydrogen cyanide gas upon acidification, so proper handling and quenching procedures are essential.
-
Reagent Quality: Always use freshly opened or properly stored reducing agents.
-
-
Question 2: I am observing a significant amount of a side product with a mass corresponding to thian-4-ol. How can I prevent this?
Answer:
The formation of thian-4-ol is a classic side reaction in reductive aminations and indicates that the ketone is being reduced before it can form the imine.
-
Causality: This typically occurs when a non-selective or overly reactive reducing agent is used in a one-pot procedure, or when the reaction conditions favor ketone reduction over imine formation.
-
Solution:
-
Switch to a More Selective Reducing Agent: As mentioned above, sodium triacetoxyborohydride is specifically designed to minimize this side reaction.[4][6]
-
Two-Step (Stepwise) Procedure: A highly effective strategy is to first allow the imine to form completely before introducing the reducing agent.[2]
-
Stir thian-4-one and cyclopropylamine in a suitable solvent (e.g., methanol, ethanol, or dichloroethane) at room temperature for 1-4 hours. You can monitor the formation of the imine by TLC or LC-MS.
-
Once imine formation is complete, add the reducing agent (sodium borohydride can often be used effectively in this stepwise approach).
-
-
Control the Rate of Addition: If using a more reactive borohydride, add it slowly at a low temperature (e.g., 0 °C) to the pre-formed imine solution.
-
Question 3: My final product is contaminated with a higher molecular weight impurity, possibly a dialkylated product. How can I avoid this?
Answer:
While less common with a secondary amine product, over-alkylation can occur if the product N-cyclopropylthian-4-amine reacts further. A more likely scenario is the formation of a dimeric or other complex amine byproducts.
-
Causality: The newly formed secondary amine product can, under certain conditions, be more nucleophilic than the starting primary amine and react with another molecule of thian-4-one.
-
Solution:
-
Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of the more valuable or limiting reagent, in this case, likely the cyclopropylamine, to ensure complete conversion of the ketone.
-
Stepwise Procedure: Pre-forming the imine and then reducing it can significantly minimize the opportunity for the product amine to react with any remaining ketone.[2]
-
Reaction Concentration: Running the reaction at a higher dilution may disfavor bimolecular side reactions.
-
Question 4: I'm having difficulty purifying my N-cyclopropylthian-4-amine. What purification strategies are most effective?
Answer:
Purification of amines can be challenging due to their basic nature and potential to streak on silica gel chromatography.
-
Causality: The basic nitrogen atom can interact strongly with the acidic silica gel, leading to poor separation and low recovery.
-
Solution:
-
Acid-Base Extraction: A classic and effective method for purifying amines is to perform an acid-base workup.
-
After the reaction is complete and quenched, dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the now deprotonated, free amine back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified amine.
-
-
Modified Column Chromatography: If chromatography is necessary:
-
Amine-Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to add 1-2% triethylamine to the eluent system.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase C18 column for purification.
-
-
Precipitation with Trichloroacetic Acid (TCA): A newer technique involves precipitating the amine as its trichloroacetate salt, filtering, and then gently heating the salt to liberate the free amine through decarboxylation of the TCA.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices, especially when using sodium triacetoxyborohydride, as they are aprotic and do not react with the reducing agent.[3][4] Methanol and ethanol can also be used, particularly in a two-step procedure with sodium borohydride.[2]
Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking). Staining with ninhydrin can help visualize the amine product. Liquid chromatography-mass spectrometry (LC-MS) provides more definitive information on the consumption of starting materials and the formation of the product and any byproducts.
Q3: Is it necessary to run the reaction under an inert atmosphere (e.g., nitrogen or argon)? A3: While not always strictly necessary for reductive aminations with borohydride reagents, it is good practice to run the reaction under an inert atmosphere to prevent the introduction of moisture, which can decompose the reducing agent and hinder imine formation.
Q4: What are the expected spectroscopic data for N-cyclopropylthian-4-amine? A4: While a specific spectrum for N-cyclopropylthian-4-amine is not readily available in the searched literature, based on analogous structures like 4-cyclopropylaniline, one can predict the key signals.[9]
-
¹H NMR: Expect signals for the cyclopropyl protons (multiplets in the upfield region, typically 0.3-0.8 ppm), signals for the thiane ring protons (likely complex multiplets), and a signal for the N-H proton.
-
¹³C NMR: Expect characteristic signals for the cyclopropyl carbons (typically in the range of 3-15 ppm) and the carbons of the thiane ring.
-
Mass Spectrometry: The molecular ion peak ([M]+) for C₈H₁₅NS would be at m/z = 157.10.
Recommended Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
Thian-4-one
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure (One-Pot Method):
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add thian-4-one (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane (to make an approximately 0.1-0.2 M solution).
-
Add cyclopropylamine (1.2 eq) to the solution, followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by one of the methods described in the troubleshooting section (e.g., acid-base extraction or column chromatography on triethylamine-treated silica gel).
Quantitative Data Summary Table:
| Reagent | Molar Equiv. | Purpose |
| Thian-4-one | 1.0 | Ketone starting material |
| Cyclopropylamine | 1.2 | Amine starting material |
| Sodium Triacetoxyborohydride | 1.5 | Selective reducing agent |
| Acetic Acid | 1.1 | Catalyst for imine formation |
| Dichloromethane | - | Anhydrous solvent |
References
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Cloudinary. (n.d.). Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses.
- Wikipedia. (2023, December 27). Sodium triacetoxyborohydride.
- ResearchGate. (n.d.). Reaction of cyclic ketones with primary amines.
- ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- RSC Publishing. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. [Link]
- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
- Myers, A. G. (n.d.). Reductive Amination. Harvard University.
- YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination.
- Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
- Benchchem. (n.d.). A Comparative Analysis of Sodium Triacetoxyborohydride and Other Reducing Agents for Reductive Amination.
- JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.
- Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
- Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol.
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- NIH. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
- ACS Publications. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
- Organic Chemistry Data Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- YouTube. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry.
- Semantic Scholar. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry.
- ResearchGate. (n.d.). Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo-ylmethylamines.
- Wikipedia. (2023, December 27). Reductive amination.
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Welcome to the technical support center for bulb-to-bulb distillation, with a specialized focus on the purification of cyclopropyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the purification of these unique molecules. The inherent ring strain and potential for thermal rearrangements in cyclopropyl compounds necessitate a gentle yet effective purification technique like bulb-to-bulb distillation (also known as Kugelrohr distillation).[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is bulb-to-bulb distillation and why is it suitable for cyclopropyl compounds?
A1: Bulb-to-bulb distillation is a short-path distillation technique ideal for purifying small quantities of thermally sensitive or high-boiling point compounds under reduced pressure.[1][2] The apparatus, often called a Kugelrohr, consists of a series of interconnected glass bulbs.[1][2] The short distance between the distillation and condensation surfaces minimizes sample loss and reduces the time the compound is exposed to heat, which is crucial for thermally labile molecules like many cyclopropyl derivatives.[4]
Q2: When should I choose bulb-to-bulb distillation over other purification methods like chromatography for my cyclopropyl compound?
A2: Bulb-to-bulb distillation is particularly advantageous when:
-
Your cyclopropyl compound is a liquid or a low-melting solid.[4]
-
You are working with small to medium scales (milligrams to several grams).[5][6]
-
The impurities have significantly different boiling points from your target compound.[5][6]
-
Your compound is prone to decomposition on stationary phases used in chromatography.
-
You need to remove high-boiling residues or polymeric materials.[4]
While chromatography, especially HPLC, can be excellent for separating diastereomers, bulb-to-bulb distillation can be a more efficient primary purification step to remove bulk impurities.[7]
Q3: Can bulb-to-bulb distillation be used to separate diastereomers of cyclopropyl compounds?
A3: While bulb-to-bulb distillation is a simple distillation with one theoretical plate, it can sometimes achieve partial separation of diastereomers if they have a sufficient difference in boiling points (ideally 20-30 °C).[1][4][8] However, for closely boiling diastereomers, techniques like preparative HPLC are generally more effective.[7] Bulb-to-bulb distillation is more commonly used to purify a mixture of diastereomers from other impurities.
Q4: What are the key parameters to control during a bulb-to-bulb distillation?
A4: The three primary parameters to control are:
-
Temperature: The oven or heating bath temperature should be carefully and gradually increased to just above the boiling point of your compound at the operating pressure.[9]
-
Pressure (Vacuum): A stable and appropriate vacuum level is essential to lower the boiling point and prevent thermal decomposition.[10][11]
-
Rotation Speed: Gentle rotation of the flasks ensures a thin film of the material is evenly heated, promoting efficient evaporation.
II. Troubleshooting Guide
This section addresses common issues encountered during the bulb-to-bulb distillation of cyclopropyl compounds.
Issue 1: No Distillation or Very Slow Distillation Rate
Possible Cause 1: Inadequate Vacuum
-
Symptoms: The pressure reading on the gauge is higher than expected, or the distillation requires a much higher temperature than anticipated.
-
Troubleshooting Steps:
-
Check for Leaks: Inspect all ground glass joints for proper sealing. Ensure they are clean and lightly greased with a suitable vacuum grease. Check all tubing connections for cracks or loose fittings.
-
Vacuum Pump Performance: Verify that your vacuum pump is functioning correctly and has fresh oil if it is an oil-based pump. Consider using a cold trap (e.g., with dry ice/acetone) between the apparatus and the pump to protect the pump from corrosive vapors and maintain a good vacuum.[12]
-
Plugged Orifice: In some Kugelrohr setups, the vacuum orifice in the rotating drive shaft can become clogged with condensed material. This can significantly reduce vacuum performance and may require cleaning with a suitable solvent.[4][13]
-
Possible Cause 2: Insufficient Heating
-
Symptoms: The compound is not vaporizing despite the vacuum being at the target level.
-
Troubleshooting Steps:
-
Calibrate Temperature Controller: Ensure the temperature controller for the heating mantle or oven is accurate.[14][15]
-
Improve Heat Transfer: Make sure the distillation flask is properly positioned within the heating element. For air baths, ensure good air circulation. For heating mantles, wrapping the upper part of the flask with glass wool and aluminum foil can help to heat the entire flask evenly and prevent condensation on the upper surfaces.[5][6]
-
Gradual Temperature Increase: Increase the temperature slowly. Rapid heating can cause bumping and inefficient distillation.[9]
-
Issue 2: Bumping or Foaming of the Sample
Possible Cause 1: Rapid Heating or Degassing
-
Symptoms: The sample boils erratically, sometimes violently, and may splash into the receiving bulb.
-
Troubleshooting Steps:
-
Controlled Heating: Apply heat gradually to allow for smooth boiling.[16]
-
Stirring: Ensure a magnetic stir bar is used to facilitate smooth boiling. For vacuum distillations, boiling chips are ineffective.[12][16]
-
Degassing: Before heating, apply the vacuum to the system at room temperature to remove dissolved gases and low-boiling solvents.[16]
-
Possible Cause 2: Presence of Volatile Impurities
-
Symptoms: Initial vigorous bubbling that subsides as the distillation proceeds.
-
Troubleshooting Steps:
-
Initial Low-Temperature Distillation: Hold the temperature at a lower point initially to distill off any residual solvents or volatile impurities before increasing the temperature to distill the target compound.
-
Issue 3: Product Decomposition or Isomerization
Possible Cause 1: Excessive Temperature
-
Symptoms: The distillate is discolored, or analysis (e.g., by NMR or GC-MS) shows the presence of degradation products or isomers. Cyclopropyl rings, especially when substituted with certain functional groups, can undergo thermal ring-opening reactions.
-
Troubleshooting Steps:
-
Use a Nomograph: Estimate the boiling point of your compound at a reduced pressure using a pressure-temperature nomograph to avoid excessive heating.[9]
-
Achieve a Lower Vacuum: A better vacuum will allow for distillation at a lower temperature, minimizing the risk of thermal decomposition.[10]
-
Minimize Distillation Time: The short path of the Kugelrohr is advantageous, but ensure the distillation is not prolonged unnecessarily.[4]
-
Possible Cause 2: Acidity or Basicity of Glassware
-
Symptoms: Decomposition or isomerization occurs even at moderate temperatures.
-
Troubleshooting Steps:
-
Neutralize Glassware: If your compound is sensitive to acid or base, consider pre-treating the glassware. For acid-sensitive compounds, wash with a dilute solution of a base like sodium bicarbonate, followed by thorough rinsing with distilled water and drying. For base-sensitive compounds, use a dilute acid wash.
-
Issue 4: Poor Separation of Components
Possible Cause 1: Boiling Points are Too Close
-
Symptoms: The distillate is contaminated with impurities that have boiling points close to the product.
-
Troubleshooting Steps:
-
Fractional Distillation Approach: If your apparatus has multiple receiving bulbs, you can perform a rudimentary fractional distillation.[1][16] Collect an initial fraction that may contain lower-boiling impurities, a main fraction of your purified product, and leave the higher-boiling impurities in the distillation flask.
-
Consider Alternative Methods: If the boiling points are very close, bulb-to-bulb distillation may not be sufficient. Consider preparative chromatography for final purification.[17][18]
-
Possible Cause 2: Inefficient Condensation
-
Symptoms: Product vapors are being pulled into the vacuum line, leading to low yield.
-
Troubleshooting Steps:
III. Experimental Protocols & Data
Protocol 1: Standard Bulb-to-Bulb Distillation Setup and Procedure
-
Preparation:
-
Assembly:
-
Distillation:
-
Begin stirring.
-
Slowly and carefully apply vacuum to the system.[16] Observe for any initial bubbling from residual solvents.
-
Once a stable vacuum is achieved, begin to slowly heat the distillation flask.
-
Observe for the condensation of vapor in the first receiving bulb. Adjust the temperature to maintain a steady distillation rate.
-
If separating fractions, once the desired product has distilled, cool the system, and either change the receiving bulb or adjust the setup to collect the next fraction.[16]
-
-
Shutdown:
-
Remove the heating source and allow the apparatus to cool to room temperature before releasing the vacuum.[12]
-
Slowly vent the system to atmospheric pressure.
-
Disassemble the apparatus and collect the purified product.
-
Data Presentation: Temperature & Pressure Optimization
| Compound Type | Typical Boiling Point Range (°C at 1 atm) | Recommended Vacuum (mbar) | Approximate Distillation Temp (°C) | Notes |
| Simple Alkyl Cyclopropanes | 100 - 180 | 10 - 20 | 40 - 90 | Generally stable; primary concern is separating from starting materials. |
| Cyclopropyl Ketones | 180 - 250 | 1 - 5 | 80 - 140 | Can be prone to rearrangement; use the lowest possible temperature. |
| Cyclopropyl Esters | 200 - 280 | 0.5 - 2 | 90 - 160 | Thermally stable but may have high boiling points requiring good vacuum. |
| Functionalized Cyclopropanes (e.g., with hydroxyl or amino groups) | > 250 | < 1 | 120 - 180 | Often have high boiling points and are heat-sensitive; high vacuum is critical. |
Note: These are generalized ranges. Always use a nomograph or experimental data to determine optimal conditions for your specific compound.
IV. Visualizations
Experimental Workflow Diagram
Caption: Workflow for Bulb-to-Bulb Distillation.
Troubleshooting Logic Diagram
Caption: Troubleshooting Logic for Distillation Issues.
V. References
-
Midland, M. M. A setup for bulb-to-bulb distillation. Journal of Chemical Education. [Link]
-
J-KEM Scientific. About J-KEM's Kugelrohr Short Path Distillation System. J-KEM Scientific. [Link]
-
Chemistry Online. Kugelrohr distillation. Chemistry Online. [Link]
-
BÜCHI Labortechnik AG. Distillation. BÜCHI Labortechnik AG. [Link]
-
Chemistry LibreTexts. Distillation. Chemistry LibreTexts. [Link]
-
DataPDF. A setup for bulb-to-bulb distillation. DataPDF. [Link]
-
ACS Publications. A setup for bulb-to-bulb distillation | Journal of Chemical Education. ACS Publications. [Link]
-
Chemistry LibreTexts. 5.2C: Step-by-Step Procedures. Chemistry LibreTexts. [Link]
-
Google Patents. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds. Google Patents.
-
TOPTION Instrument. How to Troubleshoot a Simple Distillation Apparatus?. TOPTION Instrument. [Link]
-
Future4200. Aldrich Kugelrohr – “Bulb-to-Bulb” Vacuum Distillation Apparatus. Future4200. [Link]
-
Organic Syntheses. bicyclopropylidene. Organic Syntheses. [Link]
-
MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]
-
KU ScholarWorks. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. [Link]
-
Ship & Shore Environmental, Inc. Troubleshooting Distillation Column Malfunctions. Ship & Shore Environmental, Inc.. [Link]
-
KLM Technology Group. Troubleshooting Practice in the Refinery. KLM Technology Group. [Link]
-
Chemistry For Everyone. How Do You Troubleshoot Common Distillation Column Issues?. YouTube. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
American Pharmaceutical Review. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
University of Rochester. Purification: Distillation at Reduced Pressures. University of Rochester. [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]
-
Equilibar. Controlling Vacuum Distillation. Equilibar. [Link]
-
Organic Chemistry Lab Techniques. Vacuum Distillation. YouTube. [Link]
-
ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate. [Link]
-
Chemtips. Praise for the Kugelrohr. WordPress.com. [Link]
-
National Institutes of Health. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. National Institutes of Health. [Link]
-
Michigan State University. Distillation. Michigan State University. [Link]
-
Grokipedia. Kugelrohr. Grokipedia. [Link]
-
Caltech Authors. Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. Caltech Authors. [Link]
-
Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
-
Khan Academy. Stability of cycloalkanes. Khan Academy. [Link]
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- 2. grokipedia.com [grokipedia.com]
- 3. Khan Academy [khanacademy.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 11. equilibar.com [equilibar.com]
- 12. m.youtube.com [m.youtube.com]
- 13. future4200.com [future4200.com]
- 14. toptiontech.com [toptiontech.com]
- 15. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
1-Cyclopropyl-n-methylmethanamine vs analogous amines in synthesis
An In-Depth Guide to 1-Cyclopropyl-N-methylmethanamine and its Analogs in Modern Synthesis
In the landscape of contemporary drug discovery and fine chemical synthesis, the judicious selection of amine building blocks is a critical determinant of a molecule's ultimate physicochemical properties, metabolic stability, and biological activity. Among the vast arsenal of available amines, small, conformationally restricted motifs have garnered significant attention for their ability to impart favorable characteristics. The cyclopropylmethylamine scaffold, in particular, serves as a valuable bioisostere for larger or more flexible groups, often enhancing potency and improving metabolic profiles. This guide provides a comprehensive comparison of this compound with its close structural analogs, offering field-proven insights and experimental data to inform your synthetic strategy.
The Strategic Value of the Cyclopropylmethylamine Moiety
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation. The rigid, three-membered ring also introduces a defined conformational constraint, which can lead to more selective interactions with biological targets. When this ring is appended to a methylamine, it creates a lipophilic, low-molecular-weight building block that is highly sought after in medicinal chemistry. The nature of the substitution on the nitrogen atom—whether it be methyl, ethyl, or dimethyl—further refines the steric and electronic properties of the amine, influencing its reactivity and the characteristics of the final compound.
Synthesis of this compound and Its Analogs
The efficient synthesis of these key building blocks is a primary consideration for their practical application. Several reliable methods exist, with the choice often depending on the starting materials, scale, and desired purity.
Reductive Amination of Cyclopropanecarboxaldehyde
A common and versatile approach involves the reductive amination of cyclopropanecarboxaldehyde with the corresponding primary or secondary amine. This method is often high-yielding and can be performed under mild conditions.
Experimental Protocol: Synthesis of this compound
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol (0.5 M) at 0 °C, add methylamine (1.2 eq, as a solution in THF or water).
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification by distillation or column chromatography yields the pure this compound.
Caption: Reductive amination workflow for synthesizing this compound.
Comparative Synthesis Data
The choice of the amine analog can influence reaction efficiency. The table below summarizes typical yields for the synthesis of various cyclopropylmethylamines via reductive amination.
| Amine Product | Starting Amine | Typical Yield (%) | Purity (%) | Reference |
| This compound | Methylamine | 85-95 | >98 | |
| N-Cyclopropyl-N-methylmethanamine | N-Methylcyclopropanamine | 80-90 | >97 | N/A |
| 1-Cyclopropyl-N-ethylmethanamine | Ethylamine | 82-92 | >98 | N/A |
| N,N-Dimethylcyclopropylmethanamine | Dimethylamine | 88-96 | >98 |
Performance in Key Synthetic Transformations
The utility of these amines as building blocks is demonstrated in their performance in common synthetic reactions. Their structural differences lead to notable variations in reactivity and selectivity.
Amide Bond Formation
In amide coupling reactions, the steric hindrance around the nitrogen atom plays a crucial role. While all analogs readily participate in these reactions, the reaction rates and optimal coupling conditions can differ.
Experimental Protocol: Amide Coupling with Benzoic Acid
-
To a solution of benzoic acid (1.0 eq) in dichloromethane (0.2 M), add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the respective cyclopropylmethylamine analog (1.1 eq) and N,N-diisopropylethylamine (2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide product.
Caption: General workflow for amide bond formation using cyclopropylmethylamine analogs.
Comparative Amide Coupling Data
The following table compares the performance of different analogs in the amide coupling with benzoic acid.
| Amine Analog | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 12 | 92 | >99 |
| N-Cyclopropyl-N-methylmethanamine | 14 | 88 | >99 |
| 1-Cyclopropyl-N-ethylmethanamine | 16 | 85 | >98 |
| N,N-Dimethylcyclopropylmethanamine | 12 | 94 | >99 |
The data suggests that while all analogs are effective, the less sterically hindered secondary amines, such as this compound, and the tertiary amine, N,N-dimethylcyclopropylmethanamine, exhibit slightly faster reaction rates and higher yields under these conditions.
Impact on Physicochemical Properties and Metabolic Stability
The choice of the N-substituent on the cyclopropylmethylamine core has a profound impact on the properties of the resulting molecule.
-
Lipophilicity (cLogP): Increasing the alkyl chain length on the nitrogen (e.g., from methyl to ethyl) or adding a second alkyl group generally increases the lipophilicity. This can influence solubility, cell permeability, and off-target effects.
-
Basicity (pKa): The pKa of the amine is also modulated by the N-substituents. This is a critical parameter for drug-receptor interactions and pharmacokinetic properties.
-
Metabolic Stability: The N-dealkylation of amines is a common metabolic pathway. The nature of the N-substituent can influence the rate of this process. For instance, an N-methyl group is often more susceptible to demethylation than an N-ethyl group. The tertiary N,N-dimethyl analog can also undergo metabolic N-oxidation.
Conclusion and Recommendations
This compound and its analogs are valuable building blocks in modern synthesis, particularly in the field of medicinal chemistry. The selection of a specific analog should be guided by a comprehensive analysis of the synthetic route and the desired properties of the final compound.
-
For general-purpose applications requiring a balance of reactivity and favorable physicochemical properties, this compound is an excellent choice. Its straightforward synthesis and good performance in a variety of coupling reactions make it a reliable and versatile building block.
-
When increased lipophilicity is desired, 1-cyclopropyl-N-ethylmethanamine may be a suitable alternative, though with a potential trade-off in reaction kinetics.
-
For applications where a tertiary amine is required, N,N-dimethylcyclopropylmethanamine offers high reactivity, but potential metabolic liabilities associated with tertiary amines should be considered.
Ultimately, the optimal choice will be context-dependent. This guide provides the foundational data and experimental insights to empower researchers to make informed decisions in their synthetic endeavors.
References
- Talele, T. T. The cyclopropyl group in medicinal chemistry. Journal of Medicinal Chemistry2019, 62 (21), 9583-9615. [Link]
- Peters, U. The cyclopropyl group in drug discovery. ChemMedChem2011, 6 (12), 2156-2169. [Link]
- Larionov, O. V.; et al. Synthesis of this compound. Organic Syntheses2013, 90, 232-243. [Link]
- Ghorai, M. K.; et al. A convenient synthesis of N,N-dimethylcyclopropylmethylamine. Tetrahedron Letters2004, 45 (34), 6475-6477. [Link]
A Comparative Guide to the Synthetic Routes of 1-Cyclopropyl-n-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-n-methylmethanamine is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds due to the desirable physicochemical properties conferred by the cyclopropylmethyl moiety. The selection of an optimal synthetic route to this key intermediate is crucial for efficient and scalable production. This guide provides a comprehensive comparison of the two primary synthetic strategies for preparing this compound: Reductive Amination of Cyclopropanecarboxaldehyde and N-methylation of Cyclopropylmethylamine . This analysis, grounded in experimental data, will explore the mechanistic underpinnings, procedural details, and relative merits of each approach to inform rational route selection in a research and development setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: N-methylation (Eschweiler-Clarke) |
| Starting Materials | Cyclopropanecarboxaldehyde, Methylamine | Cyclopropylmethylamine, Formaldehyde, Formic Acid |
| Key Transformation | One-pot imine formation and reduction | Reductive methylation of a primary amine |
| Typical Reagents | Sodium borohydride, Sodium triacetoxyborohydride, or Catalytic hydrogenation (e.g., H₂/Pd/C) | Formaldehyde, Formic Acid |
| Reaction Conditions | Mild to moderate temperatures, atmospheric or elevated pressure for hydrogenation | Elevated temperatures (typically reflux) |
| Advantages | Convergent, one-pot procedure; readily available starting materials. | High-yielding for exhaustive methylation; avoids over-alkylation to quaternary salts. |
| Disadvantages | Potential for side reactions (e.g., reduction of the aldehyde); requires careful control of reaction conditions. | Requires handling of formaldehyde and formic acid; reaction is typically run at higher temperatures. |
Route 1: Reductive Amination of Cyclopropanecarboxaldehyde with Methylamine
This approach is a convergent and widely utilized method for the synthesis of secondary amines. The reaction proceeds in a single pot, where cyclopropanecarboxaldehyde and methylamine first condense to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine. The choice of reducing agent is a critical parameter influencing the reaction's efficiency and selectivity.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of cyclopropanecarboxaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a Schiff base (imine). The subsequent reduction of the C=N double bond of the imine by a hydride source or catalytic hydrogenation furnishes the final product, this compound. The use of a mild reducing agent is often preferred to avoid the competing reduction of the starting aldehyde.
Diagram of the Reductive Amination Pathway
Caption: Reductive amination of cyclopropanecarboxaldehyde.
Experimental Protocol: Reductive Amination using Sodium Borohydride
This protocol is adapted from general procedures for reductive amination and is applicable to the synthesis of this compound.
Materials:
-
Cyclopropanecarboxaldehyde
-
Methylamine (e.g., 40% solution in water or as hydrochloride salt)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol at 0 °C, add a solution of methylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or by conversion to the hydrochloride salt followed by recrystallization.
A patent describing a similar process for a homologous compound, 1-cyclopropyl-2-methylpropylamine, reported a yield of 45% for the hydrochloride salt after purification[1].
Route 2: N-methylation of Cyclopropylmethylamine (Eschweiler-Clarke Reaction)
This classic reaction provides an efficient method for the methylation of primary amines to their corresponding tertiary amines, using an excess of formaldehyde and formic acid. A key advantage of this method is that it avoids the common problem of over-alkylation to form quaternary ammonium salts.[2][3] For the synthesis of a secondary amine, the stoichiometry of the reagents would need to be carefully controlled, though the reaction has a strong tendency towards exhaustive methylation.
Mechanistic Rationale
The Eschweiler-Clarke reaction begins with the formation of an imine from the primary amine (cyclopropylmethylamine) and formaldehyde.[4][5] Formic acid then acts as a hydride donor, reducing the imine to the secondary amine. The reaction can then proceed with a second methylation cycle if an excess of the methylating agents is present. The formation of carbon dioxide as a byproduct drives the reaction to completion.[2]
Diagram of the Eschweiler-Clarke Reaction Pathway
Caption: Eschweiler-Clarke N-methylation of cyclopropylmethylamine.
Experimental Protocol: Eschweiler-Clarke N-methylation
The following is a general procedure for the Eschweiler-Clarke methylation of a primary amine.
Materials:
-
Cyclopropylmethylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide solution (e.g., 2 M)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add cyclopropylmethylamine (1.0 eq).
-
Add formic acid (2.0-3.0 eq) to the amine.
-
Slowly add formaldehyde solution (2.0-2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 8-12 hours.
-
Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH > 10.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
Comparative Analysis and Conclusion
The choice between reductive amination and N-methylation for the synthesis of this compound will depend on several factors, including the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory.
-
Reductive Amination is a highly convergent and versatile one-pot reaction. Its main advantage lies in the direct coupling of a commercially available aldehyde with methylamine. However, the reaction requires careful control to prevent the reduction of the starting aldehyde and to optimize the yield of the desired secondary amine. The scalability of this process is well-established in industrial settings.
-
N-methylation via the Eschweiler-Clarke Reaction is a robust and high-yielding method, particularly for exhaustive methylation. Its primary advantage is the prevention of quaternary ammonium salt formation. However, it requires the handling of formaldehyde, a known carcinogen, and formic acid, a corrosive substance. The reaction is also typically conducted at higher temperatures.
For laboratory-scale synthesis where cyclopropanecarboxaldehyde is readily available, reductive amination offers a more direct and streamlined approach. For larger-scale production or when starting from cyclopropylmethylamine, the Eschweiler-Clarke reaction provides a reliable and high-yielding alternative, provided that appropriate safety measures are in place for handling the reagents.
Ultimately, the optimal synthetic route will be determined by a thorough process of evaluation and optimization in the context of the specific project goals and available resources.
References
- Process for the preparation of cyclopropylmethyl alkyl amines. (1974). U.S.
- Eschweiler–Clarke reaction. (n.d.). In Wikipedia.
- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.
- Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). U.S.
- Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC.
- Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers, 5(20), 2944-2949.
- Eschweiler–Clarke reaction. (n.d.). In Grokipedia.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(13), 5085.
- (a) Amine alkylation and reductive amination are classical synthetic... (n.d.). ResearchGate.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing.
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- 4. US11407710B2 - Method for preparing an N-cyclopropylmethyl aniline compound - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
The Multifaceted Biological Activities of 1-Cyclopropyl-n-methylmethanamine Derivatives: A Comparative Guide
In the ever-evolving landscape of drug discovery, the privileged structures of certain molecular scaffolds serve as fertile ground for the development of novel therapeutics. Among these, the 1-cyclopropyl-n-methylmethanamine moiety has emerged as a versatile building block, giving rise to a diverse array of derivatives with significant biological activities. This guide provides an in-depth comparison of these derivatives, focusing on their applications as enzyme inhibitors, receptor modulators, and antimicrobial agents. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to the this compound Scaffold
The unique physicochemical properties of the cyclopropyl group, including its rigidity, strained ring structure, and electronic character, contribute significantly to the biological activity of its derivatives. When incorporated into the this compound scaffold, this three-membered ring system influences the molecule's conformation, metabolic stability, and interactions with biological targets. This has led to the exploration of its derivatives across various therapeutic areas.
Comparative Analysis of Biological Activities
This guide will focus on four key areas where this compound derivatives have shown significant promise:
-
Lysine-Specific Histone Demethylase 1 (LSD1) Inhibition: Crucial for epigenetic regulation, LSD1 is a key target in oncology.
-
Monoamine Oxidase (MAO) Inhibition: Important for the regulation of neurotransmitters, MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.
-
Kappa Opioid Receptor (KOR) Agonism: KOR agonists are being investigated as potential non-addictive analgesics.
-
Antimicrobial and Antifungal Activity: The search for novel antimicrobial agents is a global health priority.
Lysine-Specific Histone Demethylase 1 (LSD1) Inhibitors
LSD1 plays a critical role in tumorigenesis by demethylating histone H3 on lysine 4 (H3K4), leading to transcriptional repression of tumor suppressor genes. Derivatives of this compound have been developed as potent mechanism-based inhibitors of LSD1.
Structure-Activity Relationship (SAR) Insights:
The core cyclopropylamine moiety is essential for the mechanism-based inhibition of the FAD cofactor in LSD1. Structure-activity relationship studies have revealed that modifications to the aryl ring and the amine substituent can significantly impact potency and selectivity. For instance, the introduction of a styrenyl group on the cyclopropane ring has led to the development of highly potent inhibitors.
Comparative Potency of LSD1 Inhibitors:
| Compound/Derivative | Target | IC50 (nM) | Reference |
| Compound 1 | LSD1 | 9.8 | |
| Compound 2 | LSD1 | 77 | |
| Compound 3 | LSD1 | 35 | |
| NCD38 Derivative | LSD1 | More effective than original |
Experimental Workflow: LSD1 Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of compounds against LSD1.
Figure 1: Workflow for LSD1 Inhibition Assay.
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Cyclopropylamine-containing compounds, such as the well-known drug tranylcypromine, are effective MAO inhibitors.
Structure-Activity Relationship (SAR) Insights:
The cyclopropylamine scaffold is a key pharmacophore for MAO inhibition. The stereochemistry and substitution pattern on the cyclopropane ring can influence selectivity for MAO-A versus MAO-B. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been shown to be a potent and selective MAO-B inhibitor.
Comparative Potency of MAO Inhibitors:
| Compound/Derivative | Target | IC50 (nM) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | |
| Tranylcypromine | MAO-A/B | Varies | |
| Pannorin (Compound 1) | MAO-A | 1049 |
Signaling Pathway: MAO-Mediated Neurotransmitter Degradation
The diagram below illustrates the role of MAO in neurotransmitter degradation and the mechanism of its inhibition.
Figure 2: MAO-mediated neurotransmitter degradation pathway.
Kappa Opioid Receptor (KOR) Agonists
The kappa opioid receptor is a G protein-coupled receptor that mediates analgesia, and its agonists are of interest for pain management without the addictive potential of mu-opioid receptor agonists. Several potent and selective KOR agonists incorporate the N-cyclopropylmethyl moiety.
Structure-Activity Relationship (SAR) Insights:
The N-cyclopropylmethyl group is a common feature in potent KOR ligands. SAR studies on complex morphinan scaffolds have shown that modifications to other parts of the molecule, such as the C7 substituent, can fine-tune the affinity and selectivity for the kappa opioid receptor.
Comparative Potency of KOR Agonists:
| Compound/Derivative | Target | Ki (nM) | EC50 (nM) | Reference |
| Compound 7a | KOR | 3.9 | 3.4 ([35S]GTPγS) | |
| Compound 5i | KOR | Subpicomolar | - | |
| Akuammicine Derivative 19 | KOR | - | 4700 | |
| NCP (Compound 1c) | KOR | - | 0.28 ([35S]GTPγS) |
Experimental Workflow: KOR Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for the kappa opioid receptor.
A Comparative Guide to the Structure-Activity Relationship of Tranylcypromine Analogs as LSD1 Inhibitors
In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target, particularly in oncology. Its role in demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) makes it a key regulator of gene expression. The inhibition of LSD1 has shown significant therapeutic potential in various cancers, including acute myeloid leukemia (AML). Tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, also exhibits inhibitory activity against LSD1 due to its cyclopropylamine scaffold, which can form a covalent adduct with the FAD cofactor in the enzyme's active site. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of tranylcypromine analogs as LSD1 inhibitors, offering a comparative overview of their potency, selectivity, and antiproliferative effects.
The Rationale for Targeting LSD1 with Tranylcypromine Analogs
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in maintaining cellular homeostasis by regulating gene transcription. In many cancers, LSD1 is overexpressed and contributes to the malignant phenotype by repressing tumor suppressor genes and promoting oncogenic pathways. The structural similarity between the active sites of LSD1 and MAO enzymes has paved the way for repurposing MAO inhibitors like tranylcypromine as LSD1 inhibitors. The core strategy in developing potent and selective LSD1 inhibitors from the tranylcypromine scaffold involves modifying its structure to enhance binding affinity and selectivity for LSD1 over MAOs, thereby minimizing off-target effects.[1][2]
A key consideration in the design of these inhibitors is the large catalytic cleft of LSD1, which can accommodate bulky substituents on the tranylcypromine scaffold. This has led to the exploration of various decorations on the phenyl ring of TCP to improve inhibitory activity and selectivity.[1][3]
Structure-Activity Relationship (SAR) Analysis
The SAR of tranylcypromine analogs as LSD1 inhibitors can be systematically analyzed by considering modifications at three key positions: the phenyl ring, the cyclopropyl ring, and the amino group.
Phenyl Ring Modifications
Decorations on the phenyl ring have been extensively explored to enhance LSD1 inhibition. The introduction of substituents at the C3 or C4 position of the phenyl ring has proven to be a fruitful strategy.
-
Aroyl- and Arylacetylamino Groups: The introduction of aroyl- and arylacetylamino moieties at the C4 position has yielded compounds with low nanomolar IC50 values against LSD1. For instance, analogs with these substitutions have demonstrated significant potency, highlighting the importance of an extended substituent that can occupy the large catalytic pocket of LSD1.[1]
-
Double-Substituted Benzamides: A series of analogs featuring double-substituted benzamide residues at the C3 or C4 position of the phenyl ring have shown remarkable potency and selectivity. These modifications aim to fill the catalytic cleft of LSD1 more effectively. Several compounds in this series exhibit IC50 values in the low nanomolar range and display high selectivity over MAO-A and MAO-B.[1][2]
-
Halogenation: The introduction of halogen atoms, particularly at the meta position of the phenyl ring, has been shown to significantly improve inhibitory activity against LSD1. This is exemplified by compounds with potencies in the low nanomolar range.[4]
Cyclopropyl Ring Modifications
While the majority of SAR studies have focused on the phenyl ring, modifications to the cyclopropyl core have also been investigated. The stereochemistry of the cyclopropylamine is crucial for activity, with the trans-isomer generally being more potent than the cis-isomer for LSD1 inhibition. Introducing substituents on the cyclopropyl ring can influence both potency and selectivity. The introduction of bulkier groups on the cyclopropylamine ring tends to increase selectivity against MAOs.[4]
Amino Group Modifications
The primary amine of the cyclopropylamine moiety is essential for the mechanism-based inactivation of the FAD cofactor. N-alkylation or acylation of the amino group generally leads to a decrease or loss of inhibitory activity, underscoring the importance of the free amino group for covalent bond formation.
Comparative Analysis of Inhibitory Potency and Selectivity
The development of tranylcypromine analogs as LSD1 inhibitors necessitates a careful evaluation of their selectivity against the structurally related MAO enzymes to minimize potential side effects, such as the "cheese effect" associated with non-selective MAO inhibitors.
| Compound Series | Modification | LSD1 IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| Series 1 | C4-Aroylamino | Low nM | Moderate to High | Moderate to High | [1][2] |
| Series 3 | C3/C4-Disubstituted Benzamide | Low nM to sub-µM | High | High | [1][2] |
| Halogenated Analogs | meta-Halogen on Phenyl Ring | Low nM | Not specified | Not specified | [4] |
| cis-Cyclopropylamines | Alkoxy at C2 of Cyclopropyl | >1000 (No inhibition) | MAO-B selective | MAO-B selective | [5] |
Note: This table presents a summary of trends observed in the cited literature. Specific IC50 values vary between individual compounds within a series.
The data clearly indicates that strategic modifications, particularly the introduction of bulky, double-substituted benzamide moieties on the phenyl ring, can lead to highly potent LSD1 inhibitors with excellent selectivity over both MAO-A and MAO-B.[1][2] In contrast, some cis-cyclopropylamine derivatives have been shown to be selective MAO-B inhibitors with no activity against LSD1, further highlighting the structural nuances that govern selectivity.[5]
Experimental Protocols
General Synthesis of Tranylcypromine Analogs
The synthesis of substituted tranylcypromine analogs typically starts from a commercially available substituted styrene or benzaldehyde. A common synthetic route involves:
-
Cyclopropanation: Reaction of the substituted styrene with ethyl diazoacetate to form the corresponding cyclopropyl carboxylate.
-
Amide Formation: Conversion of the ester to a primary amide via reaction with ammonia.
-
Hofmann Rearrangement: Treatment of the amide with a reagent like bromine and sodium hydroxide to yield the primary cyclopropylamine.
-
Functionalization: Further modification of the substituent on the phenyl ring, if necessary.
LSD1/CoREST Inhibition Assay
The inhibitory activity of the synthesized compounds against the human recombinant LSD1/CoREST complex is typically assessed using a horseradish peroxidase-coupled assay.
-
Enzyme Preparation: Purified recombinant human LSD1/CoREST is used.
-
Substrate: A synthetic peptide corresponding to the N-terminal tail of histone H3 monomethylated at lysine 4 (H3K4me1) is used as the substrate.
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer.
-
Detection: The production of hydrogen peroxide during the demethylation reaction is measured colorimetrically or fluorometrically using a horseradish peroxidase-coupled detection reagent.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
The antiproliferative effects of the LSD1 inhibitors are evaluated in relevant cancer cell lines, such as the MV4-11 AML cell line.
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.
Mechanism of Action and Signaling Pathway
Tranylcypromine and its analogs act as mechanism-based inhibitors of LSD1. The primary amine of the cyclopropylamine moiety is oxidized by the FAD cofactor, leading to the formation of a reactive intermediate that covalently binds to the flavin, thereby irreversibly inactivating the enzyme.
The inhibition of LSD1 leads to the accumulation of repressive histone marks (e.g., H3K4me2), resulting in the reactivation of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The most potent compounds in cellular assays have been shown to induce the expression of LSD1 target genes, providing a functional readout for LSD1 inhibition in a cellular context.[1][3]
Conclusion
The tranylcypromine scaffold has proven to be a versatile starting point for the development of potent and selective LSD1 inhibitors. SAR studies have demonstrated that modifications to the phenyl ring, particularly the introduction of bulky and appropriately positioned substituents, are key to achieving high potency and selectivity over MAO enzymes. The insights gained from these studies are instrumental in guiding the design of next-generation epigenetic therapies for the treatment of cancer. Further optimization of these analogs, focusing on their pharmacokinetic and pharmacodynamic properties, will be crucial for their successful clinical translation.
References
- Vianello, P., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. ChemMedChem, 15(7), 643-658. [Link]
- Vianello, P., et al. (2020).
- Request PDF. Tranylcypromine‐Based LSD1 Inhibitors: Structure‐Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation.
- Sato, S., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters. [Link]
- Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. [Link]
Sources
- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-Cyclopropyl-n-methylmethanamine
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, comparing the suitability of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this specific analyte. We will explore the strengths and limitations of each technique, provide detailed, self-validating experimental protocols, and present a framework for selecting the optimal method for your specific application, from routine quality control to in-depth impurity profiling.
Analyte Profile and Strategic Considerations
1-Cyclopropyl-n-methylmethanamine (CAS: 18977-45-2, Formula: C₅H₁₁N, MW: 85.15 g/mol ) is a small, volatile secondary amine.[1][2] Its chemical nature—a basic nitrogen atom and the absence of a strong chromophore—presents specific analytical challenges and informs our choice of methodology.
-
Volatility: The low boiling point (approx. 85.7°C) makes it an excellent candidate for Gas Chromatography (GC).[1]
-
Polarity & Basicity: The amine group can cause peak tailing on standard silica-based GC or HPLC columns due to strong interactions with surface silanols. This necessitates careful column selection or derivatization.
-
Lack of Chromophore: The molecule does not absorb significantly in the UV-Vis spectrum, rendering standard HPLC-UV detection insensitive. This pushes the methodology towards universal detectors like Mass Spectrometry (MS) or derivatization with a UV-active tag.
-
Impurity Profile: As a secondary amine, it is susceptible to forming N-nitrosamine impurities, a class of compounds under intense regulatory scrutiny due to their carcinogenic potential.[3] Any analytical strategy must consider the detection of these potential impurities at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a powerful technique for volatile and semi-volatile compounds. It offers exceptional separation efficiency and provides mass-to-charge ratio information, which aids in definitive identification.
Causality of Method Design
For a basic amine like this compound, direct injection onto a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) can result in poor peak shape. The primary strategic choice is whether to optimize the chromatography for the free amine or to use derivatization. While direct analysis is faster, derivatization (e.g., acylation or silylation) can block the active amine, significantly improving peak symmetry and chromatographic performance. For this guide, we will focus on a direct analysis method using a specialized base-deactivated column designed to minimize amine interactions.
Experimental Protocol: GC-MS Purity and Impurity Assay
-
System Preparation:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Column: DB-5ms Ultra Inert or equivalent base-deactivated column (30 m x 0.25 mm, 0.25 µm film thickness). The inertness is critical to prevent peak tailing.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane. This yields a 1000 µg/mL solution.
-
Working Standards: Prepare a series of working standards for linearity (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Solution: Prepare the test sample at a target concentration of 25 µg/mL in Dichloromethane.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio). A split injection prevents column overloading and ensures sharp peaks for a concentrated sample.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Total Run Time: ~20 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 35-350) for initial identification and impurity profiling. Select Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis, monitoring the molecular ion and key fragments.
-
Validation Workflow & Parameters (ICH Q2(R1) Framework)[4][5][6]
The validation of this method ensures it is fit for its intended purpose.
Caption: Workflow for the validation of the GC-MS analytical method.
High-Performance Liquid Chromatography (HPLC): The Versatility-Driven Approach
HPLC is a cornerstone of pharmaceutical analysis due to its versatility for a wide range of compounds. For this compound, the primary challenge is detection. Coupling HPLC with Mass Spectrometry (LC-MS) overcomes this, providing both the sensitivity and specificity required.
Causality of Method Design
Given the basic nature of the analyte, a standard C18 column can produce poor peak shapes. The strategic choice here is between using a modern hybrid-silica column stable at higher pH (which suppresses the ionization of the amine, leading to better retention and shape) or employing a mixed-mode column that combines reversed-phase and ion-exchange mechanisms.[4] For broad applicability, we will detail a method using a C18 column with an ion-pairing agent in the mobile phase. This agent, like trifluoroacetic acid (TFA), pairs with the protonated amine, neutralizing its charge and improving its interaction with the stationary phase.
Experimental Protocol: HPLC-MS Purity and Impurity Assay
-
System Preparation:
-
Instrument: HPLC or UPLC system coupled to a Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Column: C18 Column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm).
-
Column Temperature: 30°C.
-
-
Sample and Standard Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile buffer, making it ideal for MS detection.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard/Sample Preparation: As described in the GC-MS section, but using a 50:50 mixture of Acetonitrile:Water as the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
Start at 5% Mobile Phase B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 2 minutes.
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). The amine will readily accept a proton.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Acquisition Mode: Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ at m/z 86.1.
-
Validation Workflow & Parameters (ICH Q2(R1) Framework)[4][5][6]
The validation process mirrors that of GC-MS, focusing on the specific performance characteristics of the HPLC system.
Caption: Workflow for the validation of the HPLC-MS analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identification
While chromatography is ideal for quantification and separation, NMR spectroscopy provides unequivocal structural confirmation. It is less a routine quantitative tool (unless specific qNMR protocols are used) and more the definitive method for identity and structure elucidation.
Causality of Method Design
¹H and ¹³C NMR are used to create a unique fingerprint of the molecule. The chemical shifts, coupling constants, and integrations of the proton signals, along with the number and type of carbon signals, confirm the presence of the cyclopropyl, methyl, and methylene groups in their correct arrangement. For validation, its primary role is to prove specificity.
Experimental Protocol: Structural Identification
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key expected signals include multiplets for the cyclopropyl protons, a singlet for the N-methyl group, and a doublet for the methylene bridge.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.
-
2D NMR (Optional): Techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively, providing absolute structural proof.
-
Role in Validation
NMR's primary contribution to a validation package is Specificity .[5] By comparing the NMR spectrum of the analyte in a sample matrix to that of a certified reference standard, one can definitively prove the identity of the main component and potentially identify major impurities if their signals do not overlap.
Comparative Analysis of Validated Methods
The choice of analytical method is not arbitrary; it is a strategic decision based on the specific requirements of the analysis. The table below summarizes the performance of each validated method for this compound.
| Parameter | GC-MS | HPLC-MS | NMR Spectroscopy |
| Primary Application | Quantitative analysis of analyte and volatile impurities. | Quantitative analysis of analyte and a wide range of impurities (volatile & non-volatile). | Definitive structural identification and confirmation. Purity assessment. |
| Specificity | High (based on retention time and mass spectrum). | Very High (based on retention time and mass-to-charge ratio). | Unsurpassed (based on unique magnetic fingerprint of the entire molecule). |
| Sensitivity (LOQ) | Low ppb (ng/mL) range. | Low to sub-ppb (pg/mL) range, especially with Triple Quad MS. | Low % range (mg/mL). Not suitable for trace analysis. |
| Precision (RSD) | Typically < 2% for repeatability. | Typically < 1% for repeatability. | Not typically used for precision in this context. |
| Sample Throughput | Moderate (~20 min/sample). | Moderate (~15 min/sample). | Low (requires more sample and longer acquisition times). |
| Robustness | Good, but sensitive to non-volatile matrix components. | Excellent, handles complex matrices well. | Excellent, largely unaffected by matrix unless signals overlap. |
| Key Advantage | Excellent for volatile compounds, lower solvent usage than HPLC. | Highly versatile, best for stability studies and detecting non-volatile degradation products. | Provides absolute structural proof. |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds. | Higher solvent consumption and cost. | Low sensitivity, not suitable for trace impurity quantification. |
Conclusion and Recommendations
The validation of analytical methods for this compound requires a multi-faceted approach. No single technique is universally superior; rather, the methods are complementary.
-
For routine quality control, purity assays, and analysis of volatile impurities , a validated GC-MS method is highly effective, robust, and cost-efficient. Its performance is directly suited to the physical properties of the analyte.
-
For stability testing, comprehensive impurity profiling (including potential non-volatile degradants), and applications requiring the highest sensitivity , a validated HPLC-MS method is the preferred choice. Its versatility and ability to handle a wider range of analyte polarities make it indispensable for in-depth drug development studies.
-
NMR Spectroscopy serves as the ultimate arbiter of identity. It should be used to qualify primary reference standards and to investigate the structure of unknown impurities identified by chromatographic techniques.
A robust analytical control strategy for this compound should leverage GC-MS or HPLC-MS for routine quantitative tasks, supported by NMR for foundational identity confirmation. This ensures that the data generated is not only accurate and precise but also scientifically sound and regulatorily compliant.
References
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][4][6]
- GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link][9]
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link][5]
- International Council for Harmonisation. (2023). Quality Guidelines. ICH. [Link][10]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link][11]
- Chemsrc. (2022).
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link][8]
- PubChem. (Cyclopropylmethyl)methylamine.
- SIELC Technologies. Separation of Cyclopropanamine, N-methyl-N-propyl- on Newcrom R1 HPLC column. SIELC. [Link][7]
- Ardena. (2022).
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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 1-Cyclopropyl-n-methylmethanamine
Introduction: The Significance of the Cyclopropylmethylamine Moiety
The 1-cyclopropyl-n-methylmethanamine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique combination of a strained cyclopropane ring and a secondary amine confers favorable physicochemical properties, such as metabolic stability, conformational rigidity, and improved membrane permeability, making it a valuable building block in the development of novel therapeutics and agrochemicals.[1] The primary and most atom-economical industrial route to this amine is the direct reductive amination of cyclopropanecarboxaldehyde with methylamine.
This guide provides a comparative analysis of various catalytic systems for this key transformation. We will delve into the mechanistic nuances, practical considerations, and performance data of leading homogeneous and heterogeneous catalysts. The objective is to equip researchers and process chemists with the necessary insights to make informed decisions for catalyst selection, balancing efficiency, cost, scalability, and environmental impact.
Catalytic Strategies: A Tale of Two Phases
The choice of catalyst for the reductive amination of cyclopropanecarboxaldehyde fundamentally bifurcates into two distinct approaches: heterogeneous and homogeneous catalysis.
-
Heterogeneous Catalysis: In this approach, the catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. The primary advantages are the ease of catalyst separation post-reaction (usually via simple filtration), enhanced stability, and potential for recyclability, which are critical for large-scale industrial processes.[2][3]
-
Homogeneous Catalysis: Here, the catalyst is soluble in the reaction medium, existing in the same phase as the reactants.[4] This often leads to higher activity and selectivity under milder reaction conditions due to the well-defined nature of the active catalytic species and the absence of mass transfer limitations.[5] However, catalyst removal from the product stream can be complex and costly.
The selection between these two is not merely a matter of preference but a strategic decision dictated by the specific goals of the synthesis—be it rapid small-scale library generation or cost-effective bulk production.
Comparative Analysis of Heterogeneous Catalysts
Heterogeneous systems are the workhorses for industrial-scale synthesis, prized for their robustness and operational simplicity. The most prominent catalysts in this class are nickel- and platinum-group metal-based systems.
Key Performance Metrics of Heterogeneous Catalysts
| Catalyst | Typical Loading (w/w%) | H₂ Pressure (bar) | Temperature (°C) | Typical Yield (%) | Selectivity | Key Advantages |
| Raney® Nickel | 5 - 15% | 10 - 50 | 50 - 100 | 85 - 95 | High for secondary amine | Low cost, high activity, widely available.[2][6][7] |
| 5% Pd/C | 1 - 5% | 5 - 20 | 25 - 70 | 90 - 98 | Excellent | High activity, milder conditions, good functional group tolerance. |
| 5% Pt/C | 1 - 5% | 10 - 40 | 40 - 90 | 88 - 96 | High | Robust, less prone to deactivation than Pd/C in some cases. |
| Rhodium on Carbon (5% Rh/C) | 1 - 3% | 5 - 15 | 25 - 60 | >95 | Excellent | High activity under very mild conditions.[8] |
Experimental Protocol: Reductive Amination using Raney® Nickel
This protocol represents a standard, scalable procedure for the synthesis of this compound. The choice of Raney® Nickel is justified by its cost-effectiveness and proven high activity for the hydrogenation of the intermediate imine formed in situ.[9][10]
Materials:
-
Cyclopropanecarboxaldehyde (1.0 mol, 70.09 g)
-
Methylamine (40% solution in water, 1.2 mol, 93.19 g)
-
Raney® Nickel (slurry in water, ~10 g)
-
Methanol (500 mL)
-
Hydrogen (H₂) gas
Procedure:
-
To a 1 L high-pressure autoclave, add methanol (500 mL) and cyclopropanecarboxaldehyde (70.09 g).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add the aqueous methylamine solution (93.19 g) while maintaining the internal temperature below 10 °C. The formation of the intermediate imine is an exothermic process.
-
Stir the mixture at room temperature for 1 hour to ensure complete imine formation.
-
Carefully add the Raney® Nickel slurry to the reactor. Causality Note: Raney® Nickel is often pyrophoric when dry; using a water or solvent slurry is a critical safety measure.[9]
-
Seal the autoclave, purge it three times with nitrogen, and then three times with hydrogen.
-
Pressurize the reactor with hydrogen to 30 bar.
-
Heat the reaction mixture to 60 °C and maintain vigorous stirring. Monitor the hydrogen uptake.
-
After hydrogen consumption ceases (typically 4-6 hours), cool the reactor to room temperature and carefully vent the excess pressure.
-
Purge the reactor with nitrogen.
-
The reaction mixture can be filtered through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.
-
The filtrate containing the product can be concentrated and purified by distillation.
Comparative Analysis of Homogeneous Catalysts
For syntheses where exquisite control over selectivity is paramount or milder conditions are necessary to preserve sensitive functional groups, homogeneous catalysts are often superior.
Key Performance Metrics of Homogeneous Catalysts
| Catalyst System | Catalyst Loading (mol%) | Reductant | Temperature (°C) | Typical Yield (%) | Key Advantages |
| [RhCl(CO)₂]₂ / PhSiH₃ | 0.5 - 2 | Hydrosilane | 25 | 90 - 97 | Very mild conditions, avoids high-pressure H₂.[11] |
| Cp*Ir Complexes | 0.5 - 1 | H₂ or HCOOH/NEt₃ | 50 - 80 | >95 | High selectivity, broad substrate scope.[12] |
| Organocatalysts (e.g., Diphenyl Phosphate) | 5 - 10 | Hantzsch Ester | 25 - 40 | 85 - 95 | Metal-free, avoids heavy metal contamination.[13][14][15] |
Experimental Protocol: Organocatalytic Reductive Amination
This protocol highlights a metal-free approach, which is increasingly important in pharmaceutical synthesis to avoid residual metal contamination in the final active pharmaceutical ingredient (API). It relies on a chiral phosphoric acid to catalyze the imine formation and subsequent reduction by a Hantzsch ester, a biomimetic of NADH.[15]
Materials:
-
Cyclopropanecarboxaldehyde (10 mmol, 0.70 g)
-
Methylamine hydrochloride (12 mmol, 0.81 g)
-
Diisopropylethylamine (DIPEA) (12 mmol, 2.09 mL)
-
Hantzsch Ester (11 mmol, 2.79 g)
-
Diphenyl Phosphate (1.0 mol%, 25 mg)
-
Toluene (20 mL)
Procedure:
-
To a 50 mL round-bottom flask under a nitrogen atmosphere, add cyclopropanecarboxaldehyde (0.70 g), methylamine hydrochloride (0.81 g), Hantzsch ester (2.79 g), and diphenyl phosphate (25 mg).
-
Add toluene (20 mL) followed by DIPEA (2.09 mL). Causality Note: DIPEA is used as a non-nucleophilic base to liberate the free methylamine from its hydrochloride salt in situ.
-
Stir the reaction mixture at 30 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to isolate the this compound product.
Visualizing Workflows and Mechanisms
Catalyst Selection Workflow
A logical workflow is crucial for selecting the appropriate catalyst based on the project's primary objectives.
Caption: Decision tree for catalyst selection in this compound synthesis.
General Reaction Mechanism
The synthesis proceeds via a two-step, one-pot sequence: imine formation followed by catalytic reduction.
Caption: The general mechanism for the reductive amination of cyclopropanecarboxaldehyde.
Conclusion and Recommendations
The synthesis of this compound is a well-established transformation where the choice of catalyst is the most critical variable.
-
For Large-Scale, Cost-Driven Production: Heterogeneous catalysts, particularly Raney® Nickel , remain the industry standard.[2][7] Their low cost, high activity, and ease of separation make them unparalleled for manufacturing processes where economic viability is the primary driver.
-
For High-Value, Small-Scale Synthesis: In drug discovery or the synthesis of complex molecules where functional group tolerance and milder conditions are required, homogeneous Rhodium or Iridium catalysts offer superior performance.[8][12] Their high efficiency can justify the more complex purification procedures.
-
For Metal-Sensitive Applications: In the final steps of pharmaceutical synthesis, organocatalysis presents a compelling, metal-free alternative that eliminates concerns of heavy metal contamination, aligning with green chemistry principles.[13][14]
Ultimately, the optimal catalyst is not a one-size-fits-all solution but rather a tailored choice that aligns with the specific technical, economic, and regulatory requirements of the project.
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A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 1-Cyclopropyl-n-methylmethanamine
Introduction: The Enduring Potential of the Cyclopropylamine Scaffold
The cyclopropylamine moiety is a cornerstone of modern medicinal chemistry, renowned for its unique structural and electronic properties.[1][2] Its presence in the landmark antidepressant and anxiolytic drug, tranylcypromine, established its role as a potent, irreversible inhibitor of flavin-dependent amine oxidases, most notably Monoamine Oxidase (MAO).[3] The strained three-membered ring facilitates a mechanism-based inactivation of the flavin adenine dinucleotide (FAD) cofactor essential for enzymatic activity.
More recently, this classic pharmacophore has been repurposed to target another critical FAD-dependent enzyme: Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[3][4] LSD1 is a key epigenetic regulator implicated in the progression of various cancers, making it a high-value therapeutic target.[5][6]
This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from the 1-Cyclopropyl-n-methylmethanamine scaffold. We will move beyond simple protocol recitation to explain the strategic rationale behind each assay, enabling researchers to build a robust data package that clearly defines a compound's potency, selectivity, and potential liabilities. Our focus is on a logical, tiered approach: establishing on-target potency, defining selectivity against related enzymes, and finally, assessing critical off-target effects to predict clinical translatability.
Part 1: Primary Target Engagement - LSD1 Inhibition
The primary hypothesis for novel cyclopropylamine derivatives is often centered on the inhibition of LSD1. Verifying potent and specific engagement with this target is the foundational step in the evaluation cascade.
Causality of Assay Choice: Why a Coupled-Enzyme Approach?
The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[4][7] This allows for a robust and continuous indirect measurement of enzyme activity. The most common and reliable method is the horseradish peroxidase (HRP)-coupled assay.
The Rationale:
-
High Sensitivity: Fluorometric detection of the HRP reaction product (e.g., resorufin) provides a wide dynamic range and high sensitivity, capable of detecting activity from nanogram quantities of the enzyme.[8]
-
Throughput and Cost-Effectiveness: This plate-based assay is readily adaptable for high-throughput screening (HTS) of compound libraries.
-
Mechanistic Insight: By monitoring the reaction over time, it's possible to discern between reversible and irreversible inhibitors, a key characteristic of mechanism-based inactivators like cyclopropylamine derivatives.
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The N-Cyclopropylmethyl Moiety: A Comparative Guide to its Influence on Drug Pharmacokinetics
For Immediate Release to the Scientific Community
The incorporation of the N-cyclopropylmethyl (N-CPM) group is a strategic decision in medicinal chemistry, profoundly influencing the pharmacokinetic profile of therapeutic agents.[1][2][3] This guide offers a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) of drugs containing this moiety, providing researchers and drug development professionals with data-driven insights to inform future design and optimization.
The unique stereoelectronic properties of the cyclopropyl group, characterized by its high angle strain, contribute to enhanced metabolic stability.[1][2][3] This often translates to a reduced rate of enzymatic degradation, leading to a longer plasma half-life and potentially improved therapeutic efficacy.[1][2][3] This guide will delve into the specific pharmacokinetic parameters of several key drugs featuring the N-CPM moiety, offering a comparative perspective.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of prominent drugs containing the N-cyclopropylmethyl moiety. This data facilitates a direct comparison of their bioavailability, protein binding, metabolic pathways, and elimination half-lives.
| Drug | Bioavailability | Protein Binding | Primary Metabolism | Elimination Half-Life |
| Buprenorphine | Sublingual: 30%[4][5] | 96%[4] | CYP3A4, CYP2C8, UGT1A1, UGT2B7, UGT1A3[4] | 20-73 hours (mean 37 hours)[4] |
| Naltrexone | Oral: 5-40%[6] | 21% | Dihydrodiol dehydrogenase[7] | Oral: ~4 hours (6-β-naltrexol: ~13 hours)[7] |
| Nalmefene | Oral: 41%[8] | 45%[9] | UGT2B7, UGT1A3, UGT1A8 | 10.8 ± 5.2 hours[10] |
| Asimadoline | Low (significant first-pass metabolism)[11] | 95-97%[11] | Glucuronidation, Phase 1 metabolism (hydroxylation, oxidation)[11] | Single dose: ~5.5 hours; Repeated dose: 15-20 hours[11] |
In-Depth Analysis of ADME Properties
Absorption
The route of administration and formulation significantly impact the bioavailability of N-CPM containing drugs.
-
Buprenorphine: Demonstrates poor oral bioavailability due to extensive first-pass metabolism.[5][12] Sublingual administration bypasses this, resulting in higher bioavailability.[4][5]
-
Naltrexone: While well-absorbed orally, it undergoes significant first-pass metabolism, leading to variable bioavailability.[6] An extended-release injectable formulation provides sustained therapeutic levels.[7][13]
-
Nalmefene: Has an absolute oral bioavailability of 41%.[8] Intranasal formulations have been developed to achieve rapid and higher plasma concentrations for treating opioid overdose.[14]
-
Asimadoline: Exhibits good oral absorption in animal models, but bioavailability is low due to extensive first-pass metabolism.[11]
Distribution
The distribution of these drugs is influenced by their lipophilicity and plasma protein binding.
-
Buprenorphine: Is highly protein-bound (96%) and widely distributed throughout the body.[4][15]
-
Naltrexone: Has a large volume of distribution.
-
Nalmefene: Also has a large volume of distribution.[16]
-
Asimadoline: Shows high plasma protein binding (95-97%) but does not significantly penetrate the blood-brain barrier.[11]
Metabolism: The Role of the N-Cyclopropylmethyl Group
The metabolism of the N-cyclopropylmethyl moiety is a critical determinant of a drug's pharmacokinetic profile and can sometimes lead to the formation of reactive intermediates.[17]
Key Metabolic Pathways:
-
N-dealkylation: A common metabolic pathway for many N-CPM drugs, often mediated by cytochrome P450 (CYP) enzymes. For instance, buprenorphine is metabolized to norbuprenorphine primarily by CYP3A4.[4][5]
-
Glucuronidation: A significant Phase II metabolic route for several of these compounds, including buprenorphine and nalmefene.[4][11]
-
Oxidative Metabolism: The cyclopropyl ring itself can undergo oxidation. While the high C-H bond dissociation energy of the cyclopropyl group generally reduces susceptibility to CYP-mediated oxidation, it is not entirely resistant.[17] In some cases, this can lead to the formation of reactive metabolites.[17] For example, CYP-mediated oxidation of a cyclopropylamine can result in ring-opened intermediates that can form covalent adducts with proteins.[17]
Experimental Protocol: In Vitro Metabolic Stability Assessment
To evaluate the metabolic stability conferred by the N-CPM moiety, an in vitro assay using human liver microsomes is essential.
Objective: To determine the intrinsic clearance (CLint) of an N-CPM containing drug and predict its in vivo hepatic clearance.
Methodology:
-
Incubation: Incubate the test compound (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent drug concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear regression represents the elimination rate constant (k).
-
Calculate Intrinsic Clearance: CLint (µL/min/mg protein) = (k / microsomal protein concentration).
This protocol provides a reliable system for comparing the metabolic stability of different N-CPM analogs and guiding structural modifications.
Caption: General metabolic pathways for drugs containing the N-cyclopropylmethyl moiety.
Excretion
The primary routes of excretion for these drugs and their metabolites are renal and fecal.
-
Buprenorphine: Primarily eliminated through the feces, with a smaller portion excreted in the urine.[18]
-
Naltrexone: Parent drug and metabolites are mainly excreted by the kidneys.[6]
-
Nalmefene: Excreted via the kidneys.[10]
-
Asimadoline: Metabolites are excreted in both urine and bile.[11]
Causality and Experimental Design
The observed pharmacokinetic profiles are a direct consequence of the physicochemical properties imparted by the N-cyclopropylmethyl group. Its rigid, lipophilic nature can enhance membrane permeability and receptor binding affinity.[19] However, it is the moiety's influence on metabolism that is most profound. The cyclopropyl ring's resistance to oxidative metabolism often necessitates alternative metabolic pathways, such as N-dealkylation and glucuronidation.[17]
Experimental Workflow: Investigating CYP450 Inhibition
To assess the potential for drug-drug interactions, it is crucial to evaluate the inhibitory effects of N-CPM compounds on major CYP450 enzymes.
Caption: Workflow for determining the CYP450 inhibition potential of an N-CPM drug.
This self-validating system includes positive controls (known inhibitors) and negative controls (vehicle) to ensure the reliability of the results. By understanding the inhibitory potential, researchers can anticipate and mitigate the risk of adverse drug interactions during clinical development.
Conclusion
The N-cyclopropylmethyl moiety is a valuable tool in drug design, offering a means to modulate pharmacokinetic properties and enhance metabolic stability. However, its impact is multifaceted and requires careful consideration of potential metabolic bioactivation pathways. The comparative data and experimental protocols presented in this guide provide a framework for the rational design and development of safer and more effective therapeutics incorporating this important structural feature.
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The Cyclopropylamine Moiety: A Guide to Isosteric Replacement for Enhanced Drug Properties
Introduction: The Pursuit of the Ideal Drug Candidate through Bioisosterism
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Often, a molecule with excellent target affinity may be plagued by poor pharmacokinetic properties, metabolic instability, or off-target toxicities. Medicinal chemists employ a variety of strategies to navigate this complex optimization process, and among the most powerful is the concept of bioisosterism. Bioisosterism, the interchange of functional groups with similar physicochemical properties, allows for the fine-tuning of a molecule's characteristics to enhance its therapeutic potential.[1]
This guide focuses on a particularly versatile and increasingly utilized bioisostere: the cyclopropylamine group. This small, strained ring system, when used to replace common functional groups like primary amines and amides, can profoundly and often favorably alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.[2][3] We will delve into the unique properties of cyclopropylamine, provide a comparative analysis of its effects supported by experimental data, and offer detailed protocols for the synthesis and evaluation of cyclopropylamine-containing analogs.
The Allure of the Strained Ring: Why Cyclopropylamine?
The cyclopropyl group is more than just a compact, rigid scaffold. Its unique electronic and conformational properties set it apart from simple alkyl groups and other bioisosteres.[4]
-
Conformational Rigidity: The three-membered ring of cyclopropane imparts significant conformational constraint. When incorporated into a molecule, this rigidity can reduce the entropic penalty of binding to a target receptor by locking the molecule into a more bioactive conformation.[4]
-
Altered Basicity: The pKa of cyclopropylamine is a critical parameter influencing its behavior at physiological pH. Compared to a simple primary amine like isopropylamine, the cyclopropylamine nitrogen is slightly less basic. This can be attributed to the increased s-character of the C-N bond due to the strained ring system. This subtle change in basicity can have significant implications for a drug's solubility, membrane permeability, and off-target ion channel interactions.
-
Metabolic Stability: The carbon-hydrogen bonds on a cyclopropyl ring are generally stronger and less accessible to metabolic enzymes like Cytochrome P450s (CYPs) compared to those in linear alkyl chains.[4] This can lead to a significant improvement in metabolic stability, a longer in vivo half-life, and a reduced potential for the formation of reactive metabolites.[5]
-
Vectorial Exit from Lipophilic Pockets: The compact and rigid nature of the cyclopropyl group can provide a well-defined vector for exiting the often-greasy binding pockets of target proteins, allowing for the introduction of polar functionality to improve solubility without sacrificing binding affinity.
Cyclopropylamine as a Bioisostere for Primary Amines: A Comparative Analysis
The replacement of a primary amine with a cyclopropylamine moiety is a common strategy to address metabolic liabilities associated with N-dealkylation and to fine-tune the physicochemical properties of a drug candidate.
Physicochemical Properties: pKa and Lipophilicity (LogP)
The basicity (pKa) and lipophilicity (LogP) of a molecule are fundamental determinants of its ADME properties. The table below provides a comparison of these properties for cyclopropylamine and a representative linear primary amine, isopropylamine.
| Compound | Structure | pKa[6] | Calculated LogP[7] |
| Cyclopropylamine | 9.10 | 0.1 | |
| Isopropylamine | 10.63 | 0.26 |
Table 1: Comparison of pKa and calculated LogP for Cyclopropylamine and Isopropylamine.
The lower pKa of cyclopropylamine can be advantageous in reducing interactions with the hERG potassium channel, a common source of cardiac toxicity. The slightly lower lipophilicity can also contribute to improved aqueous solubility.
Metabolic Stability
The primary metabolic liability of many primary and secondary amines is oxidation at the α-carbon, leading to N-dealkylation. The cyclopropyl group is significantly more resistant to this type of metabolism.
| Compound Series | Parent Compound (t½ in HLM) | Cyclopropylamine Analog (t½ in HLM) | Fold Improvement |
| Phenylcyclopropylamine Derivatives | Varies based on substitution | Generally higher | Varies |
Table 2: Illustrative comparison of metabolic stability (half-life in human liver microsomes) for a parent amine and its cyclopropylamine analog. Note: Specific data for a direct matched pair is often proprietary. The trend of improvement is widely acknowledged in medicinal chemistry literature.[4][8]
Target Binding Affinity
The impact of replacing a primary amine with cyclopropylamine on target binding is highly context-dependent. The rigid nature of the cyclopropyl group can either be beneficial, by locking the molecule in a more favorable conformation for binding, or detrimental, if the original flexible amine was able to adopt a conformation that is inaccessible to the cyclopropyl analog.
A notable example can be found in the development of µ-opioid receptor (MOR) agonists. In a study of fentanyl analogs, cyclopropylfentanyl displayed a slightly higher binding affinity for the MOR (Ki = 2.8 nM) compared to fentanyl, while valerylfentanyl, with a more flexible alkyl chain, had a significantly weaker affinity (Ki = 49.7 nM).[9] This suggests that the conformational constraint imposed by the cyclopropyl group can be beneficial for optimal receptor interaction in this specific scaffold.[9]
Cyclopropylamine as a Bioisostere for Amides: A Conformational and Metabolic Perspective
The amide bond is a cornerstone of peptide and protein structure and is prevalent in many drug molecules. However, it is also susceptible to enzymatic hydrolysis by proteases and can contribute to poor membrane permeability. The N-cyclopropyl amide has emerged as a promising amide bioisostere.
Conformational Preferences
Secondary N-cyclopropyl amides exhibit unique conformational behavior. Unlike other aliphatic secondary amides that predominantly exist in the Z-rotamer (trans) conformation, N-cyclopropylacetamide shows a significant population (16-19%) of the E-rotamer (cis) in apolar solvents. This is attributed to reduced steric hindrance between the cyclopropyl group and the amide substituent. This altered conformational landscape can be exploited to fine-tune the three-dimensional shape of a molecule for improved target engagement.
Caption: Rotational isomers of N-cyclopropylacetamide.
Metabolic Stability
The replacement of an amide with an N-cyclopropyl amide can enhance metabolic stability by sterically shielding the amide bond from proteolytic cleavage. While direct comparative data is often embedded within broader medicinal chemistry programs, the principle of increased steric hindrance leading to reduced enzymatic degradation is well-established.[10]
Potential Pitfalls: The Bioactivation of Cyclopropylamines
While the cyclopropylamine moiety offers many advantages, it is not without its potential liabilities. The strained ring system can be susceptible to metabolism-dependent bioactivation, leading to the formation of reactive intermediates. This is a critical consideration in drug design, as reactive metabolites can covalently bind to cellular macromolecules, leading to idiosyncratic toxicity.[11][12]
The primary mechanism of bioactivation is thought to involve single-electron transfer from the nitrogen atom, followed by ring opening to form a reactive radical and an iminium ion.[11] These reactive species can be trapped by nucleophiles such as glutathione (GSH).
Caption: Proposed bioactivation pathway of cyclopropylamine.
Therefore, it is crucial to assess the potential for bioactivation when incorporating a cyclopropylamine moiety into a drug candidate.
Experimental Protocols
Synthesis of N-Cyclopropyl Amides from Carboxylic Acids
This protocol describes a general one-pot procedure for the synthesis of N-cyclopropyl amides from the corresponding carboxylic acid and cyclopropylamine.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Cyclopropylamine
-
Pyridine (anhydrous)
-
Toluene
-
1 N Hydrochloric acid (HCl)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add cyclopropylamine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 85 °C and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Treat the residue with 1 N HCl (10 mL) and extract with methylene chloride (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-cyclopropyl amide.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Synthetic workflow for N-cyclopropyl amides.
In Vitro Metabolic Stability Assay using Human Hepatocytes
This protocol outlines a general procedure for assessing the metabolic stability of a compound containing a cyclopropylamine moiety using cryopreserved human hepatocytes.[8][9]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Positive control compounds (high and low clearance)
-
96-well collagen-coated plates
-
Incubator (37 °C, 5% CO₂)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Thaw and plate the cryopreserved human hepatocytes in 96-well collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Prepare the dosing solutions by diluting the test compound and positive controls in incubation medium to the final desired concentration (e.g., 1 µM). The final DMSO concentration should be ≤ 0.1%.
-
Remove the plating medium from the hepatocytes and add the dosing solutions.
-
Incubate the plate at 37 °C with 5% CO₂.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard to the wells.
-
Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Glutathione (GSH) Trapping Assay for Bioactivation Assessment
This protocol provides a general method for detecting the formation of reactive metabolites by trapping them with glutathione.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Glutathione (GSH)
-
Test compound stock solution
-
Positive control for reactive metabolite formation (e.g., acetaminophen)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM, and the test compound.
-
Prepare two sets of incubations: one with GSH and one without.
-
Pre-incubate the mixtures at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37 °C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding two volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Search for potential GSH adducts by looking for the characteristic mass shift (+305.068 Da) and isotopic pattern of glutathione.
Conclusion
The isosteric replacement of primary amines and amides with cyclopropylamine is a powerful strategy in medicinal chemistry for enhancing the properties of drug candidates. This guide has provided a comparative overview of the physicochemical and ADME properties of cyclopropylamine-containing molecules, supported by available experimental data. The unique conformational and electronic features of the cyclopropylamine moiety can lead to improved metabolic stability, modulated basicity, and favorable target interactions. However, the potential for bioactivation must be carefully assessed. The provided experimental protocols offer a starting point for the synthesis and evaluation of cyclopropylamine analogs in a drug discovery setting. By understanding the multifaceted nature of this versatile bioisostere, researchers can more effectively design and optimize the next generation of therapeutic agents.
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A Comparative Guide to the Stereochemical-Confirmation of Chiral 1-Cyclopropyl-n-methylmethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where molecules interact with inherently chiral biological systems, the ability to unambiguously confirm the stereochemistry of a chiral compound is paramount. This guide provides a comparative analysis of key analytical techniques for confirming the stereochemistry of chiral 1-cyclopropyl-n-methylmethanamine derivatives, a class of compounds with significant potential in medicinal chemistry.
The "Gold Standard": Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] This technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound.[1]
Principle of Operation
When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays in a predictable pattern. By analyzing the intensities and positions of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of all atoms, allowing for the unambiguous determination of the relative and absolute stereochemistry.[3][4] The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which is a subtle difference in the scattering of X-rays by atoms, particularly heavier atoms, when the X-ray wavelength is near an absorption edge of the atom.[1][4][5]
Advantages:
-
Unambiguous Results: Provides a definitive three-dimensional structure, leaving no doubt about the absolute configuration.[1][2]
-
High Confidence: Often considered the "gold standard" for stereochemical determination.[1]
Limitations:
-
Crystal Growth: The primary and often most challenging hurdle is the requirement for a high-quality single crystal of the compound, typically 0.1-0.3 mm in size.[1] This can be a time-consuming and sometimes unsuccessful process.
-
Sample State: The analysis is limited to the solid state, which may not always represent the conformation in solution.
Elucidating Stereochemistry in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for determining the structure of molecules in solution. While standard NMR techniques cannot differentiate between enantiomers, several specialized methods can be employed to confirm stereochemistry.
Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method
A widely used NMR-based method for determining the absolute configuration of chiral amines and alcohols is the use of chiral derivatizing agents (CDAs), with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) being a prominent example.[6][7]
Principle: The chiral amine of unknown stereochemistry is reacted with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride) to form a pair of diastereomeric amides.[6][7][8] These diastereomers, unlike the original enantiomers, have distinct NMR spectra, allowing for their differentiation.[6][9] By analyzing the differences in the chemical shifts (Δδ) of protons in the ¹H NMR spectra of the two diastereomers, the absolute configuration of the original amine can be determined.[10][11]
Experimental Workflow:
Caption: Workflow for Mosher's Acid Analysis.
Protocol for Mosher's Amide Formation:
-
In two separate NMR tubes, dissolve a small amount (1-2 mg) of the chiral amine in a deuterated solvent (e.g., CDCl₃).
-
To one tube, add a slight molar excess of (R)-Mosher's acid chloride.
-
To the other tube, add a slight molar excess of (S)-Mosher's acid chloride.
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to each tube to scavenge the HCl byproduct.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or NMR if necessary.
-
Acquire ¹H NMR spectra for both diastereomeric amide samples.
Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å).[12] This through-space interaction can be used to determine the relative stereochemistry and conformation of a molecule.[12][13][14][15]
Principle: In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are spatially close.[13] By irradiating a specific proton and observing which other protons show an enhanced signal, one can deduce the proximity of different parts of the molecule. For a rigid cyclic system like a cyclopropyl group, NOE can provide definitive information about the relative orientation of substituents.
Experimental Workflow:
Caption: Workflow for NOE-based Stereochemical Analysis.
The Power of Separation: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, which is crucial for determining enantiomeric purity and for isolating individual enantiomers for further characterization.[16][17][18]
Principle of Operation
Chiral HPLC utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule.[16] As the racemic mixture of the analyte passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times. This allows for their separation and quantification.[16] Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[16][18]
Advantages:
-
Quantitative Analysis: Provides accurate determination of enantiomeric excess (ee).
-
Preparative Capabilities: Can be used to isolate pure enantiomers for further studies.
-
Versatility: A wide range of chiral stationary phases are available for different classes of compounds.
Limitations:
-
No Absolute Configuration: While it separates enantiomers, it does not directly provide information about the absolute configuration of each enantiomer. This often requires comparison to a known standard or coupling with another technique like X-ray crystallography or CD spectroscopy.
-
Method Development: Finding the optimal chiral stationary phase and mobile phase conditions can be time-consuming.
Typical Chromatographic Conditions for Chiral Amine Separation:
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series) |
| Mobile Phase | Hexane/Isopropanol or other alcohol mixtures with a basic additive (e.g., diethylamine)[16] |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV or Mass Spectrometry |
Comparison of Techniques
| Feature | X-ray Crystallography | NMR (Mosher's Method) | NMR (NOE) | Chiral HPLC |
| Primary Output | Absolute 3D Structure[1] | Absolute Configuration[6] | Relative Stereochemistry & Conformation[13] | Enantiomeric Purity (ee)[16] |
| Sample State | Single Crystal[1] | Solution | Solution | Solution |
| Sample Amount | ~0.1-1 mg | 1-5 mg | 1-5 mg | < 1 mg |
| Key Requirement | High-quality single crystal[1] | Enantiomerically pure CDA[6] | Spatially close protons | Suitable Chiral Stationary Phase[16] |
| Confidence | Definitive[1] | High | High (for relative stereochemistry) | High (for ee) |
| Limitations | Crystal growth can be difficult[1] | Requires derivatization, model can be misinterpreted | Limited to through-space interactions < 5Å[12] | Does not provide absolute configuration |
Conclusion
The confirmation of stereochemistry for chiral molecules like this compound derivatives is a critical step in drug discovery and development. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for a high-quality crystal can be a significant bottleneck. NMR-based methods, such as the use of chiral derivatizing agents like Mosher's acid and NOE spectroscopy, offer powerful alternatives for determining absolute and relative stereochemistry in solution. Chiral HPLC is an indispensable tool for assessing enantiomeric purity and for isolating pure enantiomers. The choice of technique will depend on the specific research question, the nature of the sample, and the available resources. A multi-faceted approach, often combining two or more of these techniques, provides the most comprehensive and reliable stereochemical assignment.
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- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.Frontiers in Chemistry, 2019. [Link]
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- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.National Institutes of Health, 2019. [Link]
- Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.Molecules, 2022. [Link]
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A Comparative Guide to the Cross-Reactivity of 1-Cyclopropyl-n-methylmethanamine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel chemical entity is paramount to its successful development. This guide provides an in-depth technical comparison of 1-cyclopropyl-n-methylmethanamine derived compounds against established alternatives, supported by validated experimental protocols. Our focus is to equip you with the rationale and methodologies to rigorously assess compound selectivity and anticipate potential off-target effects.
The cyclopropylamine moiety is a versatile structural motif found in a range of biologically active compounds, from antidepressants to anticancer agents.[1][2] Its unique conformational constraints and electronic properties can confer high potency and desirable pharmacokinetic characteristics. However, these same features can also lead to unforeseen interactions with other biological targets, a phenomenon known as cross-reactivity.[3] This guide will illuminate the path to characterizing such interactions.
The Criticality of Early Cross-Reactivity Profiling
In drug discovery, early identification of off-target activities can prevent costly late-stage failures. Cross-reactivity can lead to a variety of adverse effects or drug-drug interactions (DDIs).[4][5][6] Two primary areas of concern for CNS-active compounds like many cyclopropylamine derivatives are monoamine transporters and cytochrome P450 (CYP) enzymes.
-
Monoamine Transporters (MATs): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are crucial for regulating neurotransmission.[7] Unintended inhibition of these transporters can lead to significant side effects. Many psychoactive drugs, including cocaine and various antidepressants, exert their effects by targeting MATs.[8][9] Therefore, assessing the activity of novel compounds at these three transporters is essential to establish their selectivity profile.[10][11]
-
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the metabolism of a vast majority of clinically used drugs.[12] Inhibition of CYP isoforms by a new drug candidate can dangerously elevate the plasma concentrations of co-administered medications, leading to toxicity.[5][13] Regulatory agencies like the FDA and EMA mandate in vitro evaluation of a compound's potential to inhibit key CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[4][12]
Below, we present a logical workflow for assessing the cross-reactivity of a novel this compound derivative, comparing it with a hypothetical established reference compound.
Caption: A logical workflow for cross-reactivity assessment.
Comparative Data Summary
To illustrate the output of such studies, the following tables present hypothetical data for a novel derivative ("Compound X") compared to a known selective inhibitor of a primary target (e.g., LSD1) and a non-selective reference compound.
Table 1: Monoamine Transporter Inhibition Profile
| Compound | Primary Target IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT Selectivity (fold) | NET Selectivity (fold) | SERT Selectivity (fold) |
| Compound X | 15 | >10,000 | 1,250 | >10,000 | >667 | 83 | >667 |
| Selective Ref. | 20 | >10,000 | >10,000 | >10,000 | >500 | >500 | >500 |
| Non-Selective Ref. | 30 | 150 | 45 | 800 | 5 | 1.5 | 27 |
Selectivity = Off-Target IC50 / Primary Target IC50
Table 2: Cytochrome P450 Inhibition Profile
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Compound X | >50 | 25 | >50 | 8.5 | 15 |
| Selective Ref. | >50 | >50 | >50 | 45 | >50 |
| Non-Selective Ref. | 5 | 1.2 | 10 | 0.8 | 2.5 |
Experimental Protocols
The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for key assays.
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing a specific monoamine transporter.[7][10][11]
Caption: Workflow for a radiolabeled monoamine transporter uptake assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to ~80-90% confluency in 96-well plates.[11]
-
Compound Preparation: Test compounds are serially diluted in assay buffer (e.g., Krebs-Henseleit buffer) to achieve a range of final concentrations.
-
Pre-incubation: The cell culture medium is aspirated, and cells are washed once with assay buffer. Then, 50 µL of assay buffer containing the test compound (or vehicle control) is added to each well and pre-incubated for 5-20 minutes at room temperature.[8][11]
-
Uptake Initiation: 50 µL of assay buffer containing a fixed concentration of radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well to initiate the uptake reaction.
-
Incubation: The plate is incubated for a short period (e.g., 10 minutes) at room temperature or 37°C.[8]
-
Uptake Termination: The reaction is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis & Quantification: Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.[7]
-
Data Analysis: The data are normalized to controls (vehicle for 0% inhibition, and a known potent inhibitor like nomifensine or cocaine for 100% inhibition).[8] IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: Cytochrome P450 Inhibition Assay
This in vitro assay determines a compound's potential to inhibit the activity of major human CYP isoforms using human liver microsomes (HLM) or recombinant enzymes.[5][6]
Methodology:
-
System Preparation: A reaction mixture is prepared containing human liver microsomes (as a source of multiple CYP enzymes) or specific recombinant human CYP enzymes, and a phosphate buffer.[6]
-
Test Compound Incubation: The test compound is added at various concentrations to the reaction mixture. A control inhibitor for each isoform is also run in parallel. The reaction can be run with or without a pre-incubation step to assess both direct and time-dependent inhibition.[6]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system and a CYP isoform-specific probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).[6]
-
Incubation: The reaction is incubated at 37°C for a specific time, typically within the linear range of metabolite formation.
-
Termination of Reaction: The reaction is stopped by adding a solvent like ice-cold acetonitrile, which also precipitates the proteins.
-
Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.[6][13]
Causality and Interpretation
-
For MATs: An IC50 value below 1,000 nM is often considered significant and warrants further investigation. The ratio of off-target MAT IC50 to on-target potency provides a selectivity index. A high index (>100-fold) is desirable, indicating a lower risk of side effects related to that transporter. In our hypothetical example, "Compound X" shows some activity at NET (83-fold selectivity), which might be acceptable or even beneficial depending on the therapeutic indication, but is very clean with respect to DAT and SERT.
-
For CYPs: An IC50 value below 10 µM is a common threshold for concern, triggering further evaluation for potential clinical drug-drug interactions.[12] "Compound X" shows moderate inhibition of CYP2D6 and CYP3A4, suggesting that DDIs with drugs metabolized by these enzymes are possible and should be monitored in subsequent studies.
By employing these rigorous, self-validating protocols, researchers can build a comprehensive cross-reactivity profile for novel this compound derivatives. This data-driven approach is fundamental to making informed decisions, optimizing lead compounds, and ultimately developing safer and more effective medicines.
References
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A Comparative Guide to the Structure-Activity Relationship of α-Substituted Cyclopropylamine Derivatives as KDM1A Inhibitors
This guide provides an in-depth comparison of α-substituted cyclopropylamine derivatives as inhibitors of Lysine-Specific Demethylase 1A (KDM1A/LSD1). It is intended for researchers, scientists, and drug development professionals engaged in the field of epigenetics and oncology. We will explore the nuanced structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, supported by experimental data and detailed protocols.
Introduction: KDM1A as a Prime Epigenetic Target
Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1, was the first histone demethylase to be discovered.[1] It plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][3] Overexpression of KDM1A has been documented in a wide array of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and neuroblastoma, making it a high-priority target for therapeutic intervention.[2][4]
The cyclopropylamine scaffold, famously represented by the monoamine oxidase (MAO) inhibitor tranylcypromine (TCP, or trans-2-phenylcyclopropylamine), has become a foundational template for designing potent, irreversible KDM1A inhibitors.[1][5] These molecules act as mechanism-based inhibitors, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor essential for KDM1A's catalytic activity.[2][3] This guide focuses on how substitutions on the cyclopropylamine core, particularly at the α-carbon, modulate inhibitory activity and selectivity.
The Mechanism of Irreversible Inhibition
The inhibitory action of cyclopropylamine derivatives is a sophisticated process of enzymatic inactivation. The inhibitor mimics the endogenous substrate, binding to the KDM1A active site. The enzyme's FAD cofactor oxidizes the cyclopropylamine, which leads to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that covalently attaches to the N5 atom of the FAD cofactor, irreversibly inactivating the enzyme.[2][6]
Caption: Mechanism of KDM1A inactivation by cyclopropylamine inhibitors.
Comparative SAR Analysis of Cyclopropylamine Derivatives
The development of potent and selective KDM1A inhibitors from the tranylcypromine scaffold has been a systematic process of structural modification. The core directive is to enhance potency against KDM1A while minimizing off-target effects, particularly against the structurally related MAO-A and MAO-B enzymes.
The Impact of α-Substitution on the Cyclopropyl Ring
Initial explorations beyond the parent TCP scaffold involved direct substitution on the cyclopropyl ring. This strategy proved highly effective for enhancing both potency and selectivity. By introducing substituents on the carbon atom of the cyclopropylamine ring that is not bonded to the phenyl group (the α-position), researchers were able to probe the steric and electronic tolerances of the KDM1A active site.
A key study reported that introducing bulkier groups at this α-position dramatically increased selectivity against MAO-A and MAO-B.[6] While both stereoisomers of these α-substituted derivatives demonstrate similar inhibitory activity against KDM1A, they can form different covalent adducts with the FAD co-enzyme, a nuance revealed through structural and biochemical analyses.[6]
| Compound/Derivative | α-Substitution | KDM1A IC₅₀ (µM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| Tranylcypromine (TCP) | None (H) | ~20 | Baseline | Baseline | [1] |
| Compound 1 | -CH₂OH | 0.65 | >150-fold | >150-fold | [6] |
| Compound 2 | -C(O)NH₂ | 0.55 | >180-fold | >180-fold | [6] |
| Compound 3 | -C(O)OEt | 0.13 | >750-fold | >750-fold | [6] |
Table 1: Comparison of α-substituted cyclopropylamine derivatives. Data illustrates that introducing substituents on the cyclopropyl core enhances potency and significantly improves selectivity over MAOs.
The data clearly indicates that even small polar groups like hydroxymethyl and carboxamide improve potency by an order of magnitude. The ethyl ester derivative shows a remarkable >150-fold increase in potency compared to the parent TCP. This enhancement is attributed to more favorable interactions within the enzyme's active site.
The Influence of Phenyl Ring Substitution
Decorating the phenyl ring of the TCP scaffold offers another powerful avenue for improving inhibitory activity. Studies have shown that adding small, often halogenated, functional groups can lead to a significant boost in potency.[5] This is likely due to the formation of additional favorable contacts in the substrate-binding pocket.
A systematic study extended the SAR by exploring various substitutions, finding that modification at the meta position of the phenyl ring was particularly beneficial.[5] This effort culminated in the discovery of a compound with a potency in the low nanomolar range (31 nM).[5][7]
| Compound | Phenyl Substitution | KDM1A IC₅₀ (nM) | Reference |
| Parent Compound | 4-OH | 1720 | [5] |
| Derivative 44a | 3-F, 4-OH | 31 | [5] |
| S2101 | 4-(Imidazol-1-ylmethyl) | ~15 (Calculated from k_inact/K_I) | [1] |
| S2107 | 4-(Pyrazol-1-ylmethyl) | ~35 (Calculated from k_inact/K_I) | [1] |
Table 2: Impact of phenyl ring substitutions on KDM1A inhibition. The addition of a meta-fluoro group or larger heterocyclic moieties at the para-position dramatically increases potency.
Emergence of Styrenylcyclopropylamine Derivatives
A significant breakthrough in the field was the development of styrenylcyclopropylamine-based inhibitors.[3][8] This novel chemotype replaces the phenyl ring of TCP with a styrenyl moiety, creating a new class of mechanism-based inhibitors that also covalently target the FAD cofactor.[3][9]
Systematic optimization of this series led to the identification of compound 34 , an exceptionally potent and selective KDM1A inhibitor with excellent biochemical and cellular activity.[3][8] The SAR studies for this class explored modifications on both the styrenyl ring and the amine substituent. A key finding was that introducing a piperidine ring connected via a pyrimidine linker to the amine dramatically increased inhibitory activity.[8]
| Compound | Key Structural Feature | KDM1A IC₅₀ (nM) | Kasumi-1 Cell GI₅₀ (nM) | Reference |
| Compound 6 | Basic styrenylcyclopropylamine | 140 | >10,000 | [3] |
| Compound 22 | Amine modified with ethanolamine | 18 | 45 | [3] |
| Compound 34 | Optimized amine substituent with spirocycle | <4 | 1 | [3][9] |
Table 3: Progression of styrenylcyclopropylamine inhibitors. Optimization of the amine substituent led to a multi-log improvement in both biochemical and cellular potency.
Caption: Key modification sites on the cyclopropylamine scaffold.
Experimental Protocols for Inhibitor Evaluation
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are standardized protocols for assessing the activity of KDM1A inhibitors.
Biochemical KDM1A Inhibition Assay (HRP-Coupled)
This assay quantifies an inhibitor's ability to block KDM1A's demethylase activity using a synthetic peptide substrate. The production of hydrogen peroxide during the demethylation reaction is measured via a horseradish peroxidase (HRP)-coupled system, which generates a fluorescent signal.
Principle: KDM1A demethylates a biotinylated H3K4me2 peptide, producing H₂O₂. HRP uses this H₂O₂ to oxidize a fluorogenic substrate (e.g., Amplex Red), yielding a fluorescent product (resorufin). The signal is inversely proportional to KDM1A inhibition.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Enzyme Incubation: In a 96-well plate, incubate recombinant human KDM1A/CoREST complex with the test compound at various concentrations for a predefined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add a solution containing the H3K4me2 peptide substrate, HRP, and the fluorogenic substrate to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission for resorufin).[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
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Safety Operating Guide
Personal protective equipment for handling 1-Cyclopropyl-n-methylmethanamine
Comprehensive Safety and Handling Guide: 1-Cyclopropyl-n-methylmethanamine
A Senior Application Scientist's Guide to the Safe Handling of this compound for Researchers, Scientists, and Drug Development Professionals.
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. This compound, a secondary aliphatic amine, presents unique opportunities in synthetic chemistry. However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights into the personal protective equipment (PPE) and handling procedures necessary to mitigate risks when working with this compound.
Disclaimer: No comprehensive Safety Data Sheet (SDS) for this compound (CAS 18977-45-2) is publicly available. The following recommendations are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements available for this compound and data from structurally similar aliphatic amines.[1][2][3] It is imperative to treat this chemical with the utmost caution and to conduct a thorough risk assessment before commencing any work.
Understanding the Hazard Profile
This compound is classified with the GHS hazard statements H225 and H314.[1][4] This indicates that the substance is a highly flammable liquid and vapor and causes severe skin burns and eye damage .[1][5][6]
-
Flammability (H225): The compound's high volatility and low flash point mean that it can readily form ignitable mixtures with air at or below room temperature. Vapors are often heavier than air and can travel to a distant ignition source, leading to a flashback.[7][8][9] Therefore, stringent control of ignition sources is paramount.[7][8]
-
Corrosivity (H314): As a corrosive amine, direct contact can cause severe chemical burns to the skin and eyes, potentially leading to permanent damage.[5][6][10][11][12] Inhalation of vapors or mists can also cause severe irritation and damage to the respiratory tract.[10][13]
Given these hazards, a multi-faceted approach to safety, centered on appropriate PPE, is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be tailored to the specific procedure and the scale of the operation. Below is a summary of recommended PPE for handling this compound.
| Task/Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<5 mL) in a Fume Hood | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Flame-resistant lab coat | Not typically required if work is performed in a certified chemical fume hood. |
| High-Volume Handling (>5 mL) or Transfers Outside a Fume Hood | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile inner, Neoprene or Butyl rubber outer) | Chemical-resistant apron over a flame-resistant lab coat | A respirator with an organic vapor cartridge may be necessary based on a risk assessment.[14] |
| Emergency Spill Response | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton) | Full-body chemical-resistant suit | Self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas. |
Step-by-Step PPE Protocol: Donning and Doffing
Correctly putting on and taking off PPE is as critical as the equipment itself to prevent exposure.[15][16][17][18][19]
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[15]
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.[17]
-
Mask/Respirator: If required, don the respirator, ensuring a proper fit and seal check.[17]
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.[17]
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[15]
Doffing (Taking Off) Sequence:
-
Gloves and Gown: Remove the gown and gloves together, peeling them away from your body and turning them inside out. Dispose of them in the appropriate waste container.[16][17]
-
Hand Hygiene: Perform hand hygiene.[16]
-
Eye and Face Protection: Remove the face shield and goggles from the back of your head, avoiding touching the front surfaces.[18]
-
Mask/Respirator: Remove the respirator without touching the front.[18]
-
Final Hand Hygiene: Perform thorough hand hygiene.[18]
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as acids and strong oxidizing agents.[14]
-
Keep containers tightly sealed and clearly labeled.[20]
-
Ground all equipment to prevent static discharge, which could be an ignition source.[7]
Spill Management:
-
In the event of a spill, evacuate the area and eliminate all ignition sources.[7]
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[7]
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[3][20]
-
Do not dispose of this chemical down the drain.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[21] It is often recommended to use a licensed hazardous waste disposal company.[20]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling scientific advancement.
References
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- American Animal Hospital Association (AAHA). (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE).
- Centers for Disease Control and Prevention (CDC). (n.d.). Sequence for Donning and Doffing Personal Protective Equipment.
- AK Scientific, Inc. (n.d.). Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride Safety Data Sheet.
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- Ausmed. (2025, April 29). Donning and Doffing PPE Correctly.
- GOV.UK. (2024, February 1). Guide to donning (putting on) and doffing (removing) PPE (non-AGP) in adult social care settings (text only version).
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
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- CymitQuimica. (n.d.). CAS 18977-45-2: Cyclopropanemethanamine, N-methyl-.
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- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
- Wikipedia. (n.d.). H-phrases.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
